2,2'-Bibenzothiazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDJBMOMMJHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940918 | |
| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19258-20-9 | |
| Record name | 2,2'-Bibenzothiazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,2'-Bibenzothiazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2'-Bibenzothiazoline, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive analysis of its structure, properties, and potential applications.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets. This compound, as a dimeric form, presents an intriguing candidate for drug design, potentially offering novel steric and electronic properties that could lead to enhanced or unique pharmacological profiles.
Molecular Structure and Physicochemical Properties
This compound is a dimeric molecule formed by the coupling of two benzothiazoline units at their 2-positions. The fundamental properties of this molecule are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₂N₂S₂ | - |
| Molecular Weight | 272.39 g/mol | - |
| CAS Number | 19258-20-9 | - |
| Predicted Melting Point | ~135 °C | Based on related compounds |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from structural analogues |
| Predicted pKa | Weakly basic due to the nitrogen atoms. | Chemical principles |
Structural Elucidation: A Predictive Approach
In the absence of a published X-ray crystal structure for this compound, its three-dimensional conformation can be inferred from the structures of related benzothiazole derivatives.[4][5] The molecule likely exists as a mixture of stereoisomers (R,R), (S,S), and (R,S; meso) due to the two chiral centers at the C2 and C2' positions. The spatial arrangement of the two benzothiazoline rings will be governed by steric hindrance and electronic interactions between the two halves of the molecule.
Diagram: Proposed 3D Structure of this compound
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol: A Hypothetical Approach
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiophenol (2 equivalents) dissolved in ethanol.
-
Reagent Addition: Slowly add an aqueous solution of glyoxal (1 equivalent) to the flask while stirring.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Predicted Spectroscopic Data
The characterization of the synthesized this compound would rely on standard spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene rings. A characteristic signal for the protons at the C2 and C2' positions would likely appear as a singlet or a set of diastereotopic protons depending on the isomeric form and solvent. The N-H protons would give rise to a broad singlet, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the typical range of δ 110-150 ppm. The key signal would be that of the C2 and C2' carbons, expected to be in the range of δ 60-70 ppm.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
N-H stretch: A broad band around 3300-3400 cm⁻¹.
-
C-H aromatic stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A signal around 1250-1350 cm⁻¹.
-
C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry would be crucial for confirming the molecular weight of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 272. Fragmentation would likely involve the cleavage of the C2-C2' bond, leading to a prominent fragment at m/z = 136, corresponding to the benzothiazoline radical cation.
-
High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₄H₁₂N₂S₂.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the presence of the benzothiazoline ring system.
Reactivity at Nitrogen and Sulfur Centers
The nitrogen atoms of the thiazoline rings are nucleophilic and can react with electrophiles. The sulfur atoms, being in a thioether-like linkage, are also potential sites for oxidation to sulfoxides and sulfones.
Stability Profile
Benzothiazoline compounds can be sensitive to oxidation. The stability of this compound would need to be assessed under various conditions, including exposure to air, light, and different pH ranges. It is predicted to be relatively stable under neutral conditions but may undergo degradation in strongly acidic or basic media, or in the presence of strong oxidizing agents.
Potential Applications in Drug Development
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. [6][7]The dimeric nature of this compound offers a unique three-dimensional structure that could be exploited for targeting specific protein-protein interactions or for binding to larger enzymatic clefts.
Areas of Pharmacological Interest
Based on the known activities of related compounds, this compound and its derivatives could be investigated for:
-
Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties. [3]* Antimicrobial Activity: The benzothiazole nucleus is present in several antimicrobial agents. [1]* Neuroprotective Effects: Certain benzothiazoles have shown promise in the treatment of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Considerations
A systematic SAR study would be essential to explore the therapeutic potential of this scaffold. Key modifications could include:
-
Substitution on the Benzene Rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings could modulate the electronic properties and biological activity.
-
N-Alkylation or N-Acylation: Modification of the nitrogen atoms could alter the solubility, stability, and target-binding profile.
Diagram: Structure-Activity Relationship Logic
Caption: Key modification points for SAR studies.
Conclusion and Future Directions
This compound represents a scientifically intriguing yet underexplored molecule. This guide, through a data-informed predictive approach, has outlined its likely chemical properties, structure, and a pathway for its synthesis and characterization. The rich pharmacology of the benzothiazole family strongly suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its therapeutic potential.
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Spectroscopic Characterization of 2,2'-Bibenzothiazoline: A Predictive and In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2,2'-Bibenzothiazoline. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous benzothiazole and benzothiazoline derivatives to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics of this compound to aid in its potential synthesis, identification, and characterization.
Introduction: The Significance of this compound
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The dimeric structure of this compound presents a unique scaffold that warrants investigation for novel pharmacological applications. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide aims to fill the current knowledge gap by providing a detailed, predictive spectroscopic analysis of this compound.
The predictive nature of this guide is necessitated by the current lack of publicly available, comprehensive experimental spectroscopic data for this compound. The insights herein are synthesized from the analysis of spectroscopic data of closely related and structurally similar compounds, providing a robust and scientifically grounded predictive framework.
Molecular Structure and Stereochemistry
To facilitate the discussion of its spectroscopic characteristics, the molecular structure of this compound is presented below, with a numbering system for the atoms that will be referenced in the NMR analysis. The molecule possesses a plane of symmetry, which will have significant implications for its NMR spectra.
Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are expected to provide distinct signals that can be assigned to specific atoms within the structure.
Experimental Protocol Considerations for NMR
-
Solvent Selection: A deuterated solvent that can dissolve the compound without exchanging protons is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzothiazole derivatives.[3][4] DMSO-d₆ is particularly useful for observing N-H protons, which may exchange too rapidly in other solvents.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is especially important for resolving the complex multiplets expected in the aromatic region of the spectrum.[2]
-
2D NMR Techniques: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be symmetrical due to the C₂ axis of symmetry bisecting the C2-C2' bond. This means that the protons on one benzothiazoline ring will be chemically equivalent to the corresponding protons on the other ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment | Rationale |
| ~7.0 - 7.8 | m | 8H | Aromatic Protons (H4, H5, H6, H7) | The aromatic protons of the benzene ring are expected to resonate in this region, appearing as a complex multiplet due to spin-spin coupling. Similar chemical shifts are observed for benzothiazole derivatives.[3][5] |
| ~5.0 - 5.5 | s | 2H | Methine Protons (H2) | The proton at the C2 position is a methine proton and is expected to appear as a singlet due to the symmetry of the molecule. Its chemical shift will be influenced by the adjacent nitrogen and sulfur atoms. |
| ~4.0 - 5.0 | br s | 2H | N-H Protons | The N-H protons are expected to be in this range and may appear as a broad singlet. The exact chemical shift and peak shape will be dependent on the solvent and concentration.[3] |
Predicted ¹³C NMR Spectrum
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will reflect the molecule's symmetry, showing only one set of signals for the two equivalent benzothiazoline moieties.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | C7a | Aromatic carbon attached to both nitrogen and the fused ring system. Data from benzothiazole derivatives suggest a downfield shift.[3][6] |
| ~110 - 140 | C4, C5, C6, C7, C3a | Aromatic carbons of the benzene ring. Their specific shifts will depend on their position relative to the heteroatoms.[3][6] |
| ~60 - 70 | C2 | The sp³-hybridized carbon at the junction of the two rings. Its chemical shift is influenced by the neighboring nitrogen and sulfur atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]
Experimental Protocol Considerations for IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is a modern, convenient method that requires minimal sample preparation.
-
Spectral Range: The typical mid-IR range of 4000-400 cm⁻¹ is sufficient to observe the characteristic vibrations of the functional groups in this compound.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, aromatic C=C bonds, and C-N and C-S bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3400 | N-H stretch | Medium | Characteristic of secondary amines.[7] |
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on an aromatic ring. |
| 1580 - 1620 | Aromatic C=C stretch | Medium to Strong | Corresponds to the stretching vibrations within the benzene ring.[8] |
| 1450 - 1500 | Aromatic C=C stretch | Medium to Strong | Another characteristic absorption for the aromatic ring.[8] |
| 1200 - 1350 | C-N stretch | Medium | Associated with the stretching of the C-N bond in the thiazoline ring. |
| 650 - 750 | C-S stretch | Weak to Medium | The C-S bond vibration typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[9]
Experimental Protocol Considerations for MS
-
Ionization Method: Electron Ionization (EI) is a common technique that would likely be suitable for this compound, providing a clear molecular ion peak and a reproducible fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly in conjunction with liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap) would be beneficial for determining the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by the cleavage of the central C2-C2' bond.
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₄H₁₂N₂S₂. The expected monoisotopic mass of the molecular ion is approximately 272.04 g/mol .
-
Predicted Fragmentation Pathway:
Predicted Mass Spectral Fragmentation of this compound.
The primary fragmentation event is predicted to be the homolytic cleavage of the C2-C2' bond, resulting in a benzothiazolinyl radical with an m/z of 136. This fragment could then undergo further fragmentation, such as the loss of HCN to give a fragment at m/z 109, or the loss of a sulfur atom to yield a fragment at m/z 104.
Conclusion
This in-depth technical guide provides a scientifically grounded, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound. While direct experimental data is currently unavailable, the analysis of structurally related benzothiazole and benzothiazoline derivatives allows for the construction of a reliable and detailed predictive spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this promising heterocyclic compound. The experimental protocols and rationale provided are designed to guide future empirical studies on this compound.
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An In-depth Technical Guide to 2,2'-Bisbenzothiazoline (CAS 19258-20-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bisbenzothiazoline, identified by the CAS number 19258-20-9, is a heterocyclic organic compound that has found significant application in the polymer and rubber industries.[1][2] Its primary function is as a potent antioxidant and anti-ozonant, protecting materials from degradation due to environmental factors.[1][2] This guide provides a comprehensive overview of the known physicochemical properties, safety data, and handling protocols for 2,2'-Bisbenzothiazoline, compiled to assist researchers and professionals in its safe and effective use. While extensive data on its industrial applications are available, it is crucial to note that detailed toxicological and harmonized GHS classification data are limited, necessitating a cautious approach in its handling and application in novel research contexts.
Chemical and Physical Properties
2,2'-Bisbenzothiazoline is a solid, crystalline substance with the molecular formula C₁₄H₁₂N₂S₂ and a molecular weight of 272.39 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,2'-Bibenzothiazoline | [1] |
| Synonyms | 2,2'-Bisbenzothiazoline, 2,2'-Dibenzothiazoline, Bisbenzothiazoline, 2,2',3,3'-Tetrahydro-2,2'-bibenzothiazole | [1][2] |
| CAS Number | 19258-20-9 | [1] |
| Molecular Formula | C₁₄H₁₂N₂S₂ | [1] |
| Molecular Weight | 272.39 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Melting Point | 135 °C | [1] |
| Boiling Point | 474.5 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Flash Point | 240.8 °C | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents. | [2] |
Chemical Structure and Reactivity
The structure of 2,2'-Bisbenzothiazoline consists of two benzothiazoline moieties linked together. This structure is fundamental to its antioxidant properties. The nitrogen and sulfur heteroatoms in the thiazoline rings are key to its chemical reactivity.[2]
Caption: Chemical structure of 2,2'-Bisbenzothiazoline.
The antioxidant mechanism of benzothiazoline derivatives generally involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation. The stability of the resulting benzothiazolinyl radical contributes to its effectiveness. While specific mechanistic studies on 2,2'-Bisbenzothiazoline are not widely published, its function as a radical scavenger is the basis of its industrial application.
Safety and Handling
General Handling Precautions:
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust or vapors.[1] Local exhaust ventilation is recommended.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Detailed toxicological studies on 2,2'-Bisbenzothiazoline are not extensively available in the public domain. Most safety data sheets indicate that there is "no data available" for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, it is essential to handle this compound with care and to minimize exposure until more comprehensive toxicological data becomes available.
Industrial Applications and Experimental Workflows
The primary application of 2,2'-Bisbenzothiazoline is as an antioxidant and anti-ozonant in the rubber and polymer industries. It is incorporated into formulations of products such as tires, belts, and hoses to enhance their durability and resistance to degradation from heat, oxygen, and ozone.
Illustrative Workflow for Incorporation into a Polymer Matrix:
Caption: Generalized workflow for incorporating 2,2'-Bisbenzothiazoline into a polymer.
Experimental Protocol: Evaluation of Antioxidant Efficacy (Conceptual)
While a specific, validated protocol for this compound is not available, a general approach to assess its antioxidant efficacy in a polymer could involve the following steps:
-
Sample Preparation:
-
Prepare multiple batches of a base polymer (e.g., natural rubber).
-
Incorporate varying concentrations of 2,2'-Bisbenzothiazoline into different batches during the compounding process. A control batch with no antioxidant should also be prepared.
-
-
Accelerated Aging:
-
Expose samples from each batch to accelerated aging conditions, such as elevated temperature in an air-circulating oven (e.g., 70°C for 72 hours) or exposure to a controlled ozone atmosphere.
-
-
Mechanical Testing:
-
Before and after aging, conduct mechanical tests on the polymer samples. This may include tensile strength, elongation at break, and hardness measurements.
-
-
Data Analysis:
-
Compare the retention of mechanical properties in the samples containing 2,2'-Bisbenzothiazoline with the control sample. Higher retention of properties indicates greater antioxidant efficacy.
-
Conclusion
2,2'-Bisbenzothiazoline (CAS 19258-20-9) is a commercially important antioxidant and anti-ozonant. This guide has summarized its key physicochemical properties and provided general safety and handling information based on available data. It is imperative for researchers and professionals to recognize the current limitations in detailed toxicological and GHS classification data and to implement stringent safety protocols to minimize exposure. Further research into the toxicological profile and a more detailed understanding of its mechanism of action would be highly beneficial for expanding its applications and ensuring its safe use.
References
-
LookChem. Cas 19258-20-9, 2,2'-BISBENZOTHIAZOLINE. Available at: [Link]
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The Multifaceted Therapeutic Potential of Benzothiazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Unlocking the Pharmacological Promise of a Privileged Scaffold
The benzothiazole nucleus, a bicyclic system forged from the fusion of benzene and thiazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have consistently emerged as compounds of significant interest due to their vast and potent biological activities.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted therapeutic potential of benzothiazoline derivatives. We will delve into their synthesis, mechanisms of action, and key biological activities, supported by experimental protocols and structure-activity relationship analyses, to empower the design and development of next-generation therapeutics.
I. The Benzothiazoline Core: A Gateway to Diverse Bioactivities
The inherent chemical properties of the benzothiazoline scaffold, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to interact with a wide array of biological targets.[3] This structural versatility has paved the way for the discovery of benzothiazoline derivatives with a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][4] The strategic modification of the benzothiazoline core at various positions allows for the fine-tuning of these activities, a concept we will explore in detail throughout this guide.[4]
II. Antimicrobial Activity: Combating Drug Resistance with Novel Mechanisms
The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Benzothiazoline derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a range of bacteria and fungi.[5]
A. Mechanism of Action: Targeting Essential Bacterial Enzymes
A key antibacterial strategy of benzothiazoline derivatives involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, thereby ensuring selective toxicity. Prominent targets include:
-
DNA Gyrase and Topoisomerase IV: These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair.[6][7] Benzothiazoline derivatives have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the conformational changes required for their function.[6][8][9] This inhibition leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. Molecular docking studies have revealed that these compounds form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site.[10]
-
Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[11] Benzothiazoline-sulfonamide hybrids have been designed to mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), and act as competitive inhibitors.[11]
-
Other Potential Targets: Research also points to other potential targets for benzothiazoline derivatives, including dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase, further highlighting their multi-target potential in combating microbial infections.[12]
Diagram: Antimicrobial Mechanism of Action
Caption: Benzothiazoline derivatives exert their antimicrobial effects by inhibiting key bacterial enzymes.
B. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental metric for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Benzothiazoline Derivative Stock Solutions:
-
Dissolve the synthesized benzothiazoline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution in 96-Well Microtiter Plate:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the drug stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
C. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzothiazoline derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring.
-
Position 2: The introduction of various heterocyclic moieties, such as pyrazole, pyridine, or thiazolidinone, at the 2-position has been shown to enhance antimicrobial activity.[5][11]
-
Benzene Ring Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or nitro groups, on the benzene ring often leads to increased antibacterial and antifungal activity.[5][13] For instance, a 5,6-difluorosubstituted benzothiazole was found to be a potent inhibitor of Gram-positive pathogens.[10] Conversely, electron-donating groups like methoxy can also contribute to activity, suggesting a complex interplay of electronic and steric factors.[5]
D. Quantitative Data: Antimicrobial Activity of Representative Benzothiazoline Derivatives
| Compound ID | Substituent at Position 2 | Target Organism | MIC (µg/mL) | Reference |
| B4 | 6-fluoro substituted aryl | S. aureus | 1.1 | [13] |
| E. coli | 1.5 | [13] | ||
| 16c | Pyrazolone ring | S. aureus | 0.025 mM | [11] |
| K. pneumoniae | 0.813 mM | [11] | ||
| Compound 3 | Not specified | E. coli | 25 | [3] |
| Compound 4 | Not specified | E. coli | 25 | [3] |
| 8a | 4-nitrophenyl substituted thiazolidinone | P. aeruginosa | 0.09-0.18 mg/mL | [5] |
| 41c | Isatin derivative | E. coli | 3.1 | [5] |
| P. aeruginosa | 6.2 | [5] |
III. Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Benzothiazoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.[4][14]
A. Mechanisms of Action: Disrupting Cancer Cell Proliferation and Survival
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are driven by protein kinases. Benzothiazoline derivatives have been identified as potent inhibitors of several kinases involved in cancer progression, such as:
-
ATR Kinase: Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. Benzothiazole-chromone hybrids have been shown to inhibit ATR kinase, leading to the suppression of downstream signaling and enhanced cancer cell death.[15][16]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis. Certain benzothiazoline derivatives have been shown to suppress this pathway, leading to the upregulation of pro-apoptotic proteins and induction of apoptosis.[17]
-
Other Kinases: Benzothiazoles have also been investigated as inhibitors of other kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth and division.[18]
-
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Some benzothiazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Benzothiazoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.[17]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a critical role in inflammation-associated cancers. Benzothiazoline derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory and pro-survival genes.[19]
Diagram: Anticancer Mechanisms of Benzothiazoline Derivatives
Caption: Benzothiazoline derivatives exhibit anticancer activity through multiple mechanisms.
B. Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
C. Structure-Activity Relationship (SAR) Insights
-
Position 2: The nature of the substituent at the 2-position is critical for anticancer activity. Phenyl and substituted phenyl groups are commonly found in active compounds.[4] The presence of a 4-aminophenyl group has been associated with potent antitumor activity.
-
Benzene Ring Substituents: Halogen atoms (F, Cl, Br) and hydroxyl groups on the benzene ring can enhance cytotoxic activity.[4] The position of these substituents also plays a crucial role. For example, a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[4]
-
Hydrophobicity: The presence of hydrophobic moieties in the molecule is generally conducive to cytotoxic activity against cancer cell lines.[4]
D. Quantitative Data: Anticancer Activity of Representative Benzothiazoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 29 | SKRB-3 (Breast) | 0.0012 | [4] |
| SW620 (Colon) | 0.0043 | [4] | |
| A549 (Lung) | 0.044 | [4] | |
| HepG2 (Liver) | 0.048 | [4] | |
| 55 | HT-29 (Colon) | 0.024 | [4] |
| H460 (Lung) | 0.29 | [4] | |
| A549 (Lung) | 0.84 | [4] | |
| MDA-MB-231 (Breast) | 0.88 | [4] | |
| 66 | HT-29 (Colon) | 3.72 | [4] |
| A549 (Lung) | 4.074 | [4] | |
| MCF-7 (Breast) | 7.91 | [4] | |
| 7l | HCT116 (Colon) | 2.527 | [15] |
| HeLa (Cervical) | 2.659 | [15] | |
| 4l | AsPC-1 (Pancreatic) | 14.78 | [20] |
| BxPC-3 (Pancreatic) | 13.67 | [20] |
IV. Anti-inflammatory and Antioxidant Activities: Quelling Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Benzothiazoline derivatives have demonstrated promising anti-inflammatory and antioxidant properties.
A. Mechanism of Action
-
Anti-inflammatory: The anti-inflammatory effects of benzothiazoline derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway.[19][21] This leads to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines.[19][21]
-
Antioxidant: Benzothiazoline derivatives can exert antioxidant effects through various mechanisms, including free radical scavenging and metal chelation. The presence of hydroxyl groups on the benzothiazole scaffold can enhance their radical scavenging capabilities.[13]
B. Experimental Protocols
-
Anti-inflammatory Assay (e.g., LPS-induced cytokine production in macrophages): This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Antioxidant Assays (DPPH and ABTS): These are common spectrophotometric assays used to evaluate the free radical scavenging activity of compounds.
V. Conclusion and Future Perspectives
Benzothiazoline derivatives represent a privileged scaffold in drug discovery, offering a remarkable breadth of biological activities. Their multi-target capabilities, particularly in the realms of antimicrobial and anticancer therapy, make them highly attractive candidates for further development. The insights into their mechanisms of action and structure-activity relationships provided in this guide are intended to facilitate the rational design of novel, more potent, and selective benzothiazoline-based therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.
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Kim, J. H., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(11), 4070.
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MDPI. (n.d.). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]
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Ilaš, J., et al. (2018). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 61(15), 6768-6783.
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Semantic Scholar. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents | Request PDF. Retrieved from [Link]
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Al-Ostath, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
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PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
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Unich.it. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]
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Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049.
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ResearchGate. (n.d.). Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214,.... Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
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Kumar, A., & Mishra, A. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6699-6725.
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]
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PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
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FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Retrieved from [Link]
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PubMed. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Benzothiazole: Different method of synthesis and diverse biological activities | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). The SAR summary of benzothiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The quantitative antibacterial and antifungal activities of new benzothiazole-N-oxides. …. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
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JournalAgent. (n.d.). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
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In-Depth Technical Guide: The Discovery, Synthesis, and Application of 2,2'-Bibenzothiazoline
This document serves as a comprehensive technical guide on 2,2'-Bibenzothiazoline. It is designed for researchers, medicinal chemists, and materials scientists who require a deep, practical understanding of this heterocyclic compound. We will move beyond a simple recitation of facts to explore the causal relationships in its synthesis, the logic of its characterization, and the potential of its applications, grounded in authoritative scientific principles.
Part 1: Discovery and Historical Context - A Tale of Inferred Origins
The precise moment of discovery for this compound is not distinctly marked in the annals of chemical literature, unlike its parent scaffold, benzothiazole, which was first synthesized by A. W. Hofmann in the late 1880s during his foundational work on heterocyclic compounds.[1][2] The emergence of this compound is more subtle, arising from the extensive exploration of benzothiazole chemistry that followed.
Its genesis is most logically traced to early investigations into the oxidative chemistry of 2-aminothiophenol and its derivatives.[3] In reactions designed to produce 2-substituted benzothiazoles, the formation of dimeric species was an ever-present possibility. The C-H bond at the 2-position of the benzothiazoline intermediate is known to be reactive, susceptible to homolytic cleavage under oxidative conditions. It is highly probable that this compound was first isolated as a minor, perhaps even unidentified, byproduct in these early reactions before its structure was correctly elucidated and it became a target of deliberate synthesis. Its history is therefore one of inference—a logical product of the known reactivity of its precursors, solidifying its place as a molecule of interest through its persistent, if initially unbidden, appearance.
Part 2: Synthesis and Mechanistic Rationale
The most direct route to this compound is the oxidative coupling of two benzothiazoline molecules. This can be achieved from various precursors, but a common and illustrative method involves the in-situ formation of a benzothiazoline intermediate from 2-aminothiophenol and an aldehyde, followed by oxidation.
Experimental Protocol: One-Pot Synthesis via Oxidative Coupling
This protocol describes a reliable, one-pot synthesis using a common aldehyde and a mild oxidizing agent.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (2.0 equivalents) in ethanol (EtOH).
-
Intermediate Formation: To this solution, add benzaldehyde (1.0 equivalent). The reaction of the thiol and amine functionalities with the aldehyde will spontaneously form a 2-phenylbenzothiazoline intermediate. This step is typically rapid and can be performed at room temperature.
-
Oxidative Dimerization: Introduce a mild oxidizing agent, such as a solution of iodine (I₂) in EtOH, dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the benzothiazoline intermediate and the appearance of a new, higher Rf spot corresponding to the dimer. Air or molecular oxygen can also serve as the oxidant, often catalyzed by transition metals.[4][5]
-
Work-up and Isolation: Once the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The resulting mixture is then partitioned between water and a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Precursor: Using 2-aminothiophenol and an aldehyde to generate the benzothiazoline in situ is an efficient strategy. The intermediate is often not stable enough for isolation and is best used directly.
-
Oxidant Selection: Iodine is a sufficiently mild oxidant to promote the desired C-C coupling without leading to over-oxidation or ring-opening. The reaction proceeds via a radical mechanism, where the choice of oxidant is key to generating the necessary radical intermediate without promoting unwanted side reactions.[1]
-
Solvent System: Ethanol is an excellent choice as it solubilizes the organic reactants while also being compatible with the aqueous work-up procedure.
Proposed Mechanistic Pathway
The oxidative coupling is believed to proceed through a single-electron transfer (SET) mechanism. The oxidant abstracts an electron from the nitrogen atom of the benzothiazoline, generating a radical cation. This intermediate then loses a proton from the C2 carbon to form a stabilized C2-centered radical. Two of these radicals then dimerize to form the C2-C2' bond, yielding the final this compound product.
Caption: Proposed mechanism for the oxidative dimerization of benzothiazoline.
Part 3: Structural Characterization & Physicochemical Properties
The structure of this compound must be confirmed using a suite of modern analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.
Key Physicochemical and Spectroscopic Data
| Property | Expected Value / Observation |
| Molecular Formula | C₁₄H₁₂N₂S₂ |
| Molar Mass | 272.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (Decomposition may be observed) |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF; Sparingly soluble in alcohols; Insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.5 (m, 8H, Ar-H), δ 5.8-6.0 (s, 2H, N-CH-S). The singlet for the C2-H is characteristic. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 120-145 (Ar-C), δ ~75 (C2). The chemical shift of the C2 carbon is a key diagnostic peak. |
| IR (ATR, cm⁻¹) | ~3050 (Ar C-H stretch), ~1590 (C=C stretch), ~1450, ~1320 (C-N stretch), ~750 (ortho-disubstituted benzene bend). |
| Mass Spec (ESI+) | m/z = 273.05 [M+H]⁺. High-resolution mass spectrometry should confirm the elemental composition. |
Note: Specific NMR and IR values are representative and may vary slightly based on solvent and purity. Data is extrapolated from known spectra of similar benzothiazoline structures.[6][7][8]
Self-Validating Characterization Workflow
A rigorous confirmation of the synthesized product's identity and purity is non-negotiable.
-
Initial Purity Assessment: A sharp melting point and a single spot on TLC (in multiple solvent systems) provide the first indication of purity.
-
Structural Confirmation (NMR): ¹H NMR confirms the presence of both aromatic and the key C2-methine protons in the correct integration ratio. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, validating the connectivity.[9][10]
-
Functional Group Analysis (IR): The IR spectrum confirms the presence of the key functional groups (aromatic rings, C-N bonds) and the absence of starting material functionalities (e.g., -SH or C=O).
-
Molecular Weight Verification (MS): Mass spectrometry confirms the molecular weight of the compound. The isotopic pattern, showing the presence of two sulfur atoms, is a critical validation point.
-
Unambiguous Proof (X-Ray Crystallography): For absolute confirmation of the structure and stereochemistry (meso vs. racemic diastereomers), single-crystal X-ray diffraction is the ultimate standard, though obtaining suitable crystals can be challenging.[11][12][13]
Part 4: Applications and Future Potential
This compound serves as a versatile building block, primarily in coordination chemistry and as a precursor for more complex molecular architectures.
Bidentate Ligand in Coordination Chemistry
Analogous to the well-studied 2,2'-bipyridine, this compound can act as a bidentate "N,N" chelating ligand for various transition metals. The two nitrogen atoms can coordinate to a metal center, forming stable five-membered chelate rings. The resulting metal complexes are of interest for their potential catalytic, photophysical, and biological properties.
Caption: General workflow for synthesizing and evaluating metal complexes.
Synthetic Intermediate
The central C-C bond, while stable, can be a site of further chemical modification. The molecule can serve as a rigid scaffold onto which other functional groups can be appended via reactions on the aromatic rings. Furthermore, the thiazoline rings could potentially be opened or rearranged under specific conditions to yield novel heterocyclic systems.
The future of this compound lies in the systematic exploration of its coordination chemistry and its use as a scaffold for developing new catalysts, functional materials, and potentially, bioactive compounds. Its rigid, electron-rich structure makes it an attractive platform for molecular design.
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- Jeannin, Y., et al. (2022). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).
- Eckhardt, A.-K., et al. (2021). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation.
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PubChem. (n.d.). 2,2'-Bithiazoline. National Center for Biotechnology Information. Retrieved from [Link]
- Hofmann, A. W. (1887). Zur Kenntniss der Thialdine. Berichte der deutschen chemischen Gesellschaft, 20(1), 1791-1796.
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- Tiwari, R., et al. (2015). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(1), 128-133.
- Shanghai Pioneer Chemical Research Management Co., Ltd. (2012).
- Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
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Wikipedia. (2023). Oxidative coupling. In Wikipedia. Retrieved from [Link]
- Re, R., et al. (2003). Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages. Journal of Agricultural and Food Chemistry, 51(1), 260-264.
- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.
- Groth, P., & Ledaal, T. (1971). Crystal Structure of Some Benzoxazoline Derivatives. Acta Chemica Scandinavica, 25, 325-335.
- Gribble, G. W., & Saulnier, M. G. (2019). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2019(3), M1083.
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- Schmalz, H.-G., et al. (2013). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 9, 245-253.
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- Parkin, G. (2010). Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. Environmental Science & Technology, 44(12), 4618-4623.
- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
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An In-depth Technical Guide on the Solubility and Stability of 2,2'-Bibenzothiazoline
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2,2'-Bibenzothiazoline. In the absence of extensive public data on this specific molecule, this document emphasizes the establishment of robust, self-validating experimental protocols to characterize its physicochemical properties. By synthesizing principles of physical chemistry, analytical methodology, and forced degradation studies, this guide offers a blueprint for generating reliable data essential for formulation development, process chemistry, and regulatory compliance.
Introduction: The Significance of this compound
This compound and its structural analogs are heterocyclic compounds that have garnered interest within medicinal and materials science due to the prevalence of the benzothiazole scaffold in a range of biologically active molecules. The utility of any compound in these applications is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. Understanding these parameters is critical for:
-
Formulation Development: Designing effective delivery systems and predicting bioavailability.
-
Process Chemistry: Optimizing reaction and purification conditions.
-
Analytical Method Development: Creating reliable methods for quantification and impurity profiling.
-
Regulatory Submissions: Providing essential data on drug substance and drug product stability.
This guide will provide the foundational knowledge and detailed experimental workflows to empower researchers to generate this critical data for this compound.
Profiling the Solubility of this compound
A systematic approach to experimentally determine solubility is therefore essential.
Causality Behind Solvent Selection
The principle of "like dissolves like" is the guiding tenet for solvent selection[3]. The polarity of this compound will dictate its affinity for solvents of similar polarity. A range of solvents spanning different polarity classes should be investigated:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding. Solubility is expected to be low unless the solute can engage in significant hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) - Possess large dipole moments but do not have O-H or N-H bonds. These are often excellent solvents for a wide range of organic molecules.
-
Non-Polar Solvents: (e.g., Hexane, Toluene) - Have low dielectric constants and are suitable for dissolving non-polar compounds.
-
Intermediate Solvents: (e.g., Dichloromethane, Ethyl Acetate) - Possess moderate polarity and can be effective for compounds with intermediate polarity.
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Validated quantitative analytical method (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains even at saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or other suitable quantitative method.
-
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent | Solvent Type | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | Polar Protic | 25 | Experimental Value | Experimental Value |
| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Dichloromethane | Intermediate | 25 | Experimental Value | Experimental Value |
| Toluene | Non-Polar | 25 | Experimental Value | Experimental Value |
Visualizing the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Assessing the Chemical Stability of this compound
Stability is a measure of a compound's resistance to chemical change. Degradation can impact the safety, efficacy, and purity of a substance. Forced degradation (or stress testing) is a critical component of drug development that provides insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods[4][5].
Rationale for Stress Conditions
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways[6]. The standard stress conditions are:
-
Acidic and Basic Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.
-
Oxidation: To assess reactivity with oxidizing agents.
-
Thermal Stress: To determine the impact of high temperatures.
-
Photostability: To evaluate degradation upon exposure to light.
Experimental Protocol for Forced Degradation Studies
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector)
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method. The method must be able to separate the parent peak of this compound from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify the major degradation products and their relative retention times.
-
Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
Data Presentation: Stability Profile
Summarize the findings in a table.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Experimental Value | Experimental Value |
| Oxidation | 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value |
| Thermal | 80°C | 24 | Experimental Value | Experimental Value |
| Photolytic | ICH Q1B | 24 | Experimental Value | Experimental Value |
Visualizing the Stability Study Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This guide has outlined a systematic and scientifically rigorous approach to determining the solubility and stability of this compound. While inherent properties of the molecule can be inferred from its structure and related compounds, empirical data derived from these robust experimental protocols are indispensable for any research or development program.
Key Recommendations:
-
Prioritize a Validated Analytical Method: The accuracy of both solubility and stability data is contingent upon a reliable, validated quantitative analytical method. A stability-indicating HPLC method is paramount for degradation studies.
-
Control Experimental Variables: Temperature, pH, and light exposure must be meticulously controlled to ensure the reproducibility and validity of the data.
-
Comprehensive Reporting: All experimental parameters, results, and analytical methods should be thoroughly documented to support regulatory filings and internal decision-making.
By following the methodologies presented herein, researchers can confidently characterize the physicochemical properties of this compound, thereby accelerating its development and ensuring its quality and performance in its intended applications.
References
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Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Scirp.org. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]
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ResearchGate. (2024, September 10). Benzothiazine derivatives solubility? Retrieved from [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from [Link]
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Quantum Chemical Calculations for Benzothiazoline Compounds: A Technical Guide for Drug Development Professionals
Abstract
Benzothiazole and its derivatives, such as benzothiazolines, represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The rational design and optimization of novel benzothiazoline-based therapeutic agents are increasingly reliant on computational chemistry.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of benzothiazoline compounds. By leveraging Density Functional Theory (DFT), this guide explains the causality behind methodological choices and provides a self-validating framework for obtaining reliable and predictive computational data. Key molecular descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and vibrational frequencies are discussed in detail, linking theoretical calculations to tangible applications in drug design and discovery.
Introduction: The Significance of Benzothiazolines and the Role of In Silico Chemistry
Benzothiazoles are heterocyclic compounds composed of a fused benzene and thiazole ring.[1] Their derivatives have garnered significant interest from medicinal and organic chemists due to their diverse and potent biological activities.[1] These activities span a wide spectrum, including anti-tumor, anti-bacterial, anti-inflammatory, and antiviral properties.[1] The versatility of the benzothiazole scaffold makes it a "privileged structure" in drug discovery, serving as a core component in numerous therapeutic agents.[5][6]
The advent of powerful computational methods has revolutionized the drug discovery pipeline.[3][7] Quantum chemical calculations, in particular, offer invaluable insights into the molecular properties that govern a compound's biological activity.[3] These in silico techniques allow for the prediction of molecular structures, energies, and a host of electronic properties, thereby guiding the synthesis of more potent and selective drug candidates.[8][9] This guide will focus on the practical application of these methods to the study of benzothiazoline compounds.
Theoretical Foundations: A Primer on Quantum Chemical Methods
Quantum chemical calculations are based on the fundamental laws of quantum mechanics to predict molecular properties.[8][9] For molecules of pharmaceutical interest, two methods are predominantly employed: Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its time, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.[10]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[11] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. The choice of functional is critical for obtaining accurate results.
For the study of benzothiazoline derivatives, DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.[11][12][13]
Basis Sets: Both HF and DFT methods require the use of a basis set to represent the molecular orbitals. A basis set is a set of mathematical functions (Gaussian-type orbitals) used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. The Pople-style basis sets, such as 6-311++G(d,p), are widely used and offer a good compromise between accuracy and computational expense for organic molecules.[14][15] The inclusion of polarization functions (d,p) and diffuse functions (++) is often crucial for accurately describing the electronic structure of heterocyclic systems like benzothiazolines.[11][14]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust and validated workflow for performing quantum chemical calculations on benzothiazoline derivatives using the Gaussian software package, a widely used program in computational chemistry.[8][9][16][17]
Step 1: Molecular Structure Input and Optimization
-
Action: Construct the 3D structure of the benzothiazoline derivative of interest using a molecular builder such as GaussView.
-
Causality: An accurate initial 3D structure is essential for the subsequent geometry optimization to find the lowest energy conformation of the molecule.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Causality: The optimized geometry represents the most stable conformation of the molecule and is the foundation for all subsequent property calculations. A true energy minimum is confirmed by the absence of imaginary vibrational frequencies.[18]
-
Methodology:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Software Keyword (Gaussian): Opt
-
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the harmonic vibrational frequencies at the optimized geometry.
-
Causality: This analysis serves two primary purposes: 1) to confirm that the optimized structure is a true minimum (no imaginary frequencies), and 2) to predict the infrared (IR) and Raman spectra of the molecule.[1] The calculated vibrational modes can be compared with experimental spectroscopic data for validation.[18][19]
-
Methodology:
-
Method: DFT/B3LYP
-
Basis Set: 6-311++G(d,p)
-
Software Keyword (Gaussian): Freq
-
Step 4: Electronic Property Calculations
-
Action: Perform a single-point energy calculation at the optimized geometry to obtain various electronic properties.
-
Causality: This step provides crucial insights into the molecule's electronic structure, reactivity, and potential interaction sites.
-
Key Properties to Analyze:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[6][20] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1][21]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[22][23] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity.[20][24][25]
-
Mulliken Atomic Charges: This analysis provides a quantitative measure of the partial charge on each atom in the molecule, offering further insight into charge distribution and potential sites for electrostatic interactions.[6]
-
Computational Workflow Diagram:
Caption: Computational workflow for quantum chemical calculations of benzothiazoline compounds.
Analysis and Interpretation of Calculated Properties
The data generated from quantum chemical calculations provide a wealth of information that can be directly applied to drug design and development.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability.[1]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): A large ΔE implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1] Conversely, a small ΔE suggests that the molecule is more reactive.[1]
These parameters can be used to compare the reactivity of different benzothiazoline derivatives and to understand how substituents affect their electronic properties.
Table 1: Calculated Electronic Properties of a Hypothetical Benzothiazoline Derivative
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.088 | -2.39 |
| HOMO-LUMO Gap (ΔE) | 0.147 | 4.00 |
Molecular Electrostatic Potential (MEP) and Drug-Receptor Interactions
The MEP is a powerful tool for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes.[22][24] The MEP surface is color-coded to represent different electrostatic potential values:
-
Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
-
Green: Regions of neutral or near-zero potential.
By analyzing the MEP map of a benzothiazoline derivative, researchers can identify key pharmacophoric features and predict how the molecule might bind to a receptor's active site.
Logical Relationship of MEP to Drug Design:
Caption: The role of MEP analysis in rational drug design.
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to predict the IR and Raman spectra of a benzothiazoline compound.[1] A comparison of the theoretical spectrum with an experimentally obtained spectrum can help to confirm the molecular structure and the accuracy of the computational model. The vibrational modes themselves can also provide information about the bonding and functional groups within the molecule. For example, characteristic C-H, C=C, and C-N stretching and bending frequencies can be identified and analyzed.[18]
Applications in Drug Development: From Theory to Practice
The insights gained from quantum chemical calculations have direct and practical applications in the drug development process.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as parameters in QSAR models to correlate a molecule's structural features with its biological activity.[26][27][28][29][30] This allows for the prediction of the activity of novel, unsynthesized compounds.
-
Lead Optimization: By understanding how different substituents affect the electronic properties and reactivity of the benzothiazoline scaffold, medicinal chemists can make more informed decisions when designing new analogs with improved potency, selectivity, and pharmacokinetic profiles.[31]
-
Mechanism of Action Studies: Quantum chemical calculations can be used to investigate reaction mechanisms at the molecular level, for instance, by modeling the interaction of a benzothiazoline derivative with its biological target. This can help to elucidate the compound's mechanism of action.
Conclusion
Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in the modern drug discovery and development landscape. For researchers working with benzothiazoline compounds, these methods provide a robust and predictive framework for understanding the fundamental molecular properties that drive biological activity. By integrating the theoretical insights from these calculations with experimental data, scientists can accelerate the design and optimization of novel benzothiazoline-based therapeutics. This guide has provided a comprehensive, yet practical, overview of the core principles, methodologies, and applications of quantum chemical calculations in this exciting field of medicinal chemistry.
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Exploring the Antioxidant Potential of 2,2'-Bibenzothiazoline: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative for Novel Antioxidants
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The therapeutic landscape is in continuous pursuit of novel antioxidant agents with superior efficacy and safety profiles. Within this context, heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses on 2,2'-Bibenzothiazoline, a member of the benzothiazole family, to provide a comprehensive framework for the systematic evaluation of its antioxidant potential.
This document deviates from a conventional structure, opting for a narrative that mirrors the scientific process—from synthesis and mechanistic hypothesis to rigorous, multi-tiered experimental validation.
The Benzothiazole Scaffold: A Privileged Structure in Redox Biology
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Notably, many benzothiazole derivatives have been reported to possess antioxidant capabilities.[2][3]
The antioxidant activity of these compounds is often attributed to the electron-rich nature of the heterocyclic system and the ability of the sulfur and nitrogen atoms to participate in redox reactions. The mechanism can involve hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The specific substitutions on the benzothiazole ring system play a crucial role in modulating this activity.[1]
Synthesis and Characterization of this compound
A critical first step in the evaluation of any novel compound is its synthesis and purification. While numerous methods exist for the synthesis of 2-substituted benzothiazoles, a common and effective approach involves the condensation of 2-aminothiophenol with a suitable electrophile.[4][5] For the synthesis of this compound, a plausible route involves the controlled oxidative coupling of two benzothiazoline molecules.
Proposed Synthetic Workflow
The synthesis of this compound can be approached through the dimerization of a benzothiazoline precursor. A generalized workflow is presented below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Note: The precise conditions for the oxidative dimerization would require experimental optimization to favor the formation of the C-C bond between the two benzothiazoline moieties and avoid the formation of disulfide bridges.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂S₂ | [6] |
| Molecular Weight | 272.39 g/mol | [6] |
| Melting Point | 135 °C | [6] |
| Appearance | White to brown powder/crystal | [7] |
| Solubility | To be determined in relevant solvents (e.g., DMSO, Ethanol) |
Hypothesized Mechanism of Antioxidant Action
Based on the known antioxidant mechanisms of sulfur-containing heterocyclic compounds, we hypothesize that this compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of intracellular antioxidant defense pathways.[4][8]
Proposed Signaling Pathway
Caption: Hypothesized mechanism involving direct scavenging and Nrf2 pathway activation.
This proposed mechanism suggests a dual action:
-
Direct Radical Scavenging: The bibenzothiazoline structure may directly donate an electron or hydrogen atom to neutralize ROS.
-
Nrf2 Pathway Activation: The compound may interact with the Keap1-Nrf2 system, leading to the translocation of Nrf2 to the nucleus. This, in turn, upregulates the expression of endogenous antioxidant enzymes.[9]
A Multi-T tiered Approach to Antioxidant Potential Evaluation
To rigorously assess the antioxidant potential of this compound, a phased approach is recommended, moving from simple chemical assays to more biologically relevant cellular and whole-organism models.
Phase 1: In Vitro Chemical Assays
These assays provide a baseline assessment of the compound's ability to scavenge synthetic free radicals.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add 10 µL of each dilution to 1 mL of the diluted ABTS•+ solution.
-
Include a positive control (e.g., Trolox) and a blank.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Phase 2: Cell-Based Assays
These assays provide insights into the compound's antioxidant activity in a more biologically relevant context, considering factors like cell uptake and metabolism.
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells. Peroxyl radicals generated by AAPH oxidize the non-fluorescent DCFH to the highly fluorescent DCF. An effective antioxidant will reduce the rate of DCF formation.
-
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS to remove the compound and excess probe.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Calculate the CAA value by integrating the area under the fluorescence curve.
-
Phase 3: In Vivo Model Assessment
The nematode Caenorhabditis elegans is a powerful in vivo model for studying oxidative stress and antioxidant effects due to its short lifespan, well-characterized genetics, and conserved stress response pathways.[9][11][12]
-
Principle: This assay determines if pre-treatment with this compound can enhance the survival of C. elegans when exposed to a lethal dose of an oxidizing agent.
-
Protocol:
-
Synchronize a population of wild-type N2 C. elegans.
-
Grow the worms on NGM plates seeded with E. coli OP50 and containing various concentrations of this compound from the L1 larval stage.
-
At the young adult stage, transfer the worms to plates containing a pro-oxidant such as juglone (150 µM) or hydrogen peroxide (0.8 mM).[9]
-
Score the number of surviving and dead worms over time.
-
Analyze the survival curves to determine if the compound confers resistance to oxidative stress.
-
-
Principle: This experiment investigates whether this compound upregulates the expression of key antioxidant genes, such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase), which are downstream targets of the DAF-16 and SKN-1 pathways, respectively.
-
Protocol:
-
Utilize transgenic C. elegans strains carrying reporter constructs, such as sod-3::GFP or gst-4::GFP.
-
Expose the worms to different concentrations of this compound as described above.
-
Quantify the GFP fluorescence in the worms using a fluorescence microscope and image analysis software. An increase in GFP expression indicates activation of the corresponding stress-response pathway.
-
Alternatively, perform quantitative real-time PCR (qRT-PCR) on RNA extracted from treated worms to measure the mRNA levels of these genes.
-
Data Interpretation and Future Directions
The collective data from this multi-tiered approach will provide a comprehensive profile of the antioxidant potential of this compound.
| Assay | Key Metric | Interpretation |
| DPPH | IC₅₀ | Lower value indicates higher radical scavenging activity. |
| ABTS | TEAC | Higher value indicates greater antioxidant capacity relative to Trolox. |
| CAA | CAA Value | Higher value indicates greater intracellular antioxidant activity. |
| C. elegans Survival | Mean Lifespan | Increased lifespan under oxidative stress suggests in vivo protective effects. |
| C. elegans Gene Expression | Fold Change in Expression | Upregulation of sod-3 or gst-4 suggests involvement of specific signaling pathways. |
Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) studies with related analogs, and evaluation in more complex disease models.
Conclusion
The exploration of this compound's antioxidant potential represents a scientifically grounded endeavor in the quest for novel therapeutics. The structured, multi-faceted approach outlined in this guide, from synthesis to in vivo validation, provides a robust framework for researchers and drug development professionals. By adhering to these rigorous methodologies, the scientific community can effectively elucidate the true therapeutic potential of this promising compound and its derivatives in combating diseases rooted in oxidative stress.
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Methodological & Application
Application Notes and Protocols: The Utility of 2,2'-Bibenzothiazoline as a Precursor for Advanced Fluorescent Brightening Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fluorescent Brightening Agents (FBAs), or Optical Brightening Agents (OBAs), are indispensable chemical compounds that create a perception of "whiteness" by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. This application note provides a comprehensive technical guide on the use of 2,2'-bibenzothiazoline and its derivatives as critical intermediates in the synthesis of high-performance, heat-stable FBAs. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis and application, and present methods for characterization and performance evaluation. This guide is intended for researchers in materials science, organic synthesis, and industrial chemistry who require a deep, practical understanding of FBA development.
The Principle of Fluorescence and Optical Brightening
Many natural and synthetic materials, such as textiles, plastics, and paper, inherently absorb some blue light, giving them a yellowish appearance. Before the development of FBAs, this was often counteracted by adding a small amount of blue dye (bluing), which absorbs yellow-green light but reduces the overall brightness.[1]
FBAs operate on a more sophisticated principle: fluorescence. These organic molecules possess conjugated systems that absorb high-energy photons in the invisible UV-A range (340-370 nm) and, after a brief excited state, re-emit lower-energy photons in the blue-violet region of the visible spectrum (400-500 nm).[1] This emitted blue light compensates for the inherent yellow cast of the substrate, resulting in a material that appears whiter and brighter to the human eye.[1][2]
The core mechanism involves the transition of electrons from a singlet ground state (S₀) to an excited singlet state (S₁). The subsequent radiative decay back to the ground state results in the emission of fluorescent light.[1]
This compound: A Versatile Intermediate
The benzothiazole moiety is a robust heterocyclic scaffold frequently employed in the design of high-performance dyes and fluorescent compounds. Its derivatives are known for their thermal stability and lightfastness, making them ideal for applications in plastics and synthetic fibers. While many commercial FBAs are based on stilbene-triazine or coumarin structures, benzothiazole-based agents offer distinct advantages in demanding, high-temperature processing environments.[3]
This guide focuses on the synthesis pathway to a stilbene-based FBA, a class known for excellent performance. The general strategy involves synthesizing a benzothiazole precursor which is then dimerized to form the final stilbene structure.
Physicochemical Properties of a Key Benzothiazole Intermediate
For the purpose of this guide, we will focus on the synthesis and application of an intermediate structurally related to the final FBA product. The properties of a representative precursor, 2-(p-tolyl)benzo[d]thiazole, are summarized below.
| Property | Value |
| Chemical Name | 2-(p-tolyl)benzo[d]thiazole |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 114-117 °C |
| Solubility | Soluble in hot ethanol, toluene, and chloroform. Insoluble in water. |
Synthesis and Application Protocols
Safety First: Before beginning any protocol, consult the Safety Data Sheet (SDS) for all reagents. This compound and its precursors may be toxic if swallowed and can cause skin and eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Protocol 1: Synthesis of the Intermediate - 2-(p-tolyl)benzo[d]thiazole
This protocol details the synthesis of the benzothiazole intermediate via the condensation of 2-aminothiophenol with p-tolualdehyde. This reaction is a classic and efficient method for forming the benzothiazole ring system.
Rationale: The reaction proceeds via the formation of a Schiff base (benzothiazoline intermediate) from the aldehyde and the amine, which then undergoes intramolecular cyclization and oxidative aromatization to yield the stable benzothiazole ring.
Caption: Workflow for the synthesis of the benzothiazole intermediate.
-
2-Aminothiophenol (98%)
-
p-Tolualdehyde (97%)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: To this solution, add p-tolualdehyde (12.0 g, 0.1 mol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A crystalline precipitate should form. The cooling can be completed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-(p-tolyl)benzo[d]thiazole as pale yellow needles.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C. The expected yield is typically 85-95%.
Protocol 2: Synthesis of FBA from the Intermediate
This protocol describes the conversion of the benzothiazole intermediate into a high-performance FBA, specifically a derivative of 4,4'-bis(benzothiazol-2-yl)stilbene. This conversion is achieved through an oxidative coupling reaction using sulfur, a method adapted from industrial patent literature.[6]
Rationale: At high temperatures, sulfur acts as an oxidizing and coupling agent, linking two molecules of the 2-(p-tolyl)benzo[d]thiazole intermediate at their methyl groups to form a stilbene bridge (-CH=CH-). This creates a highly conjugated system responsible for the strong fluorescence. Hydrogen sulfide (H₂S) is generated as a byproduct and must be safely removed.[6]
Caption: Workflow for the conversion of the intermediate to the final FBA.
-
2-(p-tolyl)benzo[d]thiazole (from Protocol 1)
-
Sulfur powder
-
High-temperature reaction vessel with mechanical stirrer, thermometer, and gas outlet
-
Heating mantle or oil bath capable of reaching 270 °C
-
Gas trap (e.g., sodium hypochlorite solution) to neutralize H₂S
-
High-boiling solvents (e.g., dimethylbenzene, trichlorobenzene) for purification
-
Safety Warning: This reaction generates toxic and flammable hydrogen sulfide (H₂S) gas. The entire procedure must be conducted in a high-performance fume hood with a dedicated gas scrubbing system.
-
Reaction Setup: Charge the high-temperature reaction vessel with 2-(p-tolyl)benzo[d]thiazole (22.5 g, 0.1 mol) and sulfur (4.8 g, 0.15 mol).
-
Heating: Begin stirring and slowly heat the mixture. The solids will melt to form a slurry.
-
Reaction: Increase the temperature to 240-270 °C and maintain it for 3-5 hours. Vigorous evolution of H₂S gas will occur. Ensure the gas outlet is connected to the scrubber.[6]
-
Completion: The reaction is complete when H₂S evolution ceases.
-
Cooling and Purification: Allow the reaction mass to cool. Add a high-boiling solvent like dimethylbenzene to the solidified mass and heat to dissolve the product and unreacted sulfur.[6]
-
Refinement: Filter the hot solution to remove impurities. The final FBA product can be further purified by recrystallization from a solvent like trichlorobenzene to yield a high-purity, brightly fluorescent powder.[6]
Characterization and Performance Evaluation
Structural Characterization
The identity and purity of the synthesized intermediate and final FBA should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Confirms the aromatic and aliphatic protons. For the final FBA, the appearance of a singlet for the vinyl protons of the stilbene bridge is a key indicator. |
| FT-IR | Shows characteristic peaks for C=N stretching in the thiazole ring (~1560 cm⁻¹) and aromatic C-H bonds. |
| Mass Spectrometry | Confirms the molecular weight of the synthesized compounds.[7] |
| Melting Point | A sharp melting point indicates high purity. The final stilbene-based FBA will have a very high melting point, often >350 °C.[6] |
Spectroscopic Properties and Whitening Effect
The performance of the FBA is determined by its ability to absorb UV light and emit blue light.
-
UV-Vis Spectroscopy: The absorption spectrum in a suitable solvent (e.g., chloroform or THF) should show a strong absorption maximum (λ_max) in the UV-A range (typically 350-380 nm).
-
Fluorescence Spectroscopy: The emission spectrum, when excited at the λ_max, should show a strong emission peak in the blue region of the visible spectrum (typically 410-450 nm).
| Compound | Typical λ_max (Absorption) | Typical λ_max (Emission) |
| Stilbene-benzothiazole FBA | 370-380 nm | 430-440 nm |
Protocol 3: Application in a Polymer Matrix (PVC Film)
This protocol describes how to incorporate the synthesized FBA into a polyvinyl chloride (PVC) film to visually and quantitatively assess its whitening effect.
-
Synthesized FBA
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Glass petri dish
-
UV lamp (365 nm)
-
Spectrocolorimeter or Whiteness Index meter
-
Solution Preparation: Prepare a 10% (w/v) solution of PVC resin in THF. Add plasticizer at a concentration of 30 phr (parts per hundred resin).
-
FBA Incorporation: Prepare several vials of the PVC solution. To each, add the synthesized FBA at varying concentrations (e.g., 0%, 0.01%, 0.05%, 0.1% based on the weight of PVC). Ensure the FBA is fully dissolved. A typical loading is 0.01% – 0.05% by weight.[8]
-
Film Casting: Pour the solutions into separate, labeled glass petri dishes and allow the solvent to evaporate completely in a fume hood overnight. This will produce thin, flexible PVC films.
-
Visual Assessment: Place the films on a white background. Observe them under normal daylight and then under a UV lamp (365 nm). The films containing the FBA should exhibit a strong blue-white fluorescence under UV light and appear visibly whiter than the control (0% FBA) film in daylight.
-
Quantitative Assessment: Use a spectrocolorimeter to measure the CIE Whiteness Index of each film according to a standard method (e.g., ASTM E313). A higher Whiteness Index indicates a more effective brightening effect.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Protocol 1 | Incomplete reaction; impure reagents. | Extend reflux time; ensure reagents are pure and dry. |
| Dark, tarry product in Protocol 2 | Overheating or side reactions. | Maintain strict temperature control; ensure efficient removal of H₂S. |
| Poor solubility of FBA in polymer | Agglomeration of FBA particles. | Prepare a masterbatch or pre-disperse the FBA in the plasticizer before adding it to the main polymer solution. |
| Yellowing of polymer at high FBA dose | Concentration quenching or "greening" effect. | Reduce the concentration of the FBA. Determine the optimal loading through experimentation.[8] |
Conclusion
This compound and related benzothiazole structures are highly valuable intermediates for creating robust and effective fluorescent brightening agents. The synthetic pathways, while requiring careful control of reaction conditions, are well-established and yield products with excellent thermal stability and fluorescence properties. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and apply these compounds, enabling further innovation in the field of materials science and industrial chemistry.
References
-
Safety Data Sheet. (2021). Fairy Original. Available at: [Link]
- CN105820135A. (2016). Synthesis method of fluorescent whitening agent OB-1. Google Patents.
-
Elsevier. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. Available at: [Link]
-
PubMed. (2016). Isolation and Characterization of the 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation-Scavenging Reaction Products of Arbutin. Available at: [Link]
-
PubMed. (2005). Study of 2-(2-pyridyl)benzothiazoline as a novel fluorescent probe for the identification of superoxide anion radicals and the determination of superoxide dismutase activity in scallion genus foods. Available at: [Link]
-
NIH. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available at: [Link]
- Google Patents. (2012). CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone.
- Google Patents. (1996). WO1996000221A1 - Optical brightening agents.
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Available at: [Link]
- Google Patents. (1955). US2700043A - Fluorescent whitening agents.
-
Semantic Scholar. (n.d.). Synthesis of biscoumarin bifunctional reactive fluorescent whitening agents and their application on nylon-6 fabric. Available at: [Link]
-
Prospector. (n.d.). Technical Application Note: Fluorescent Brightener OB (CAS No. 7128-64-5). Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Novel 2-Pyrazoline. Available at: [Link]
-
NIH. (n.d.). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. Available at: [Link]
- Google Patents. (2022). WO2022091014A1 - Industrial method of producing benzisothiazolinone.
-
PubChem. (2025). 2,2'-(1,2-Ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonic acid. Available at: [Link]
-
Museum of Fine Arts Boston. (2022). Fluorescent whitening agent. MFA Cameo. Available at: [Link]
- Google Patents. (2001). EP1149147A1 - Fluorescent whitening agent, its preparation and use.
-
Royal Society of Chemistry. (n.d.). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry. Available at: [Link]
- Google Patents. (1978). US4112226A - Process for removing non-fluorescent triazine derivative impurities from fluorescent agents.
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Application of 2,2'-Bibenzothiazoline in rubber and plastic production
An Application Guide to the Benzothiazole Class in Polymer Production: A Focus on 2,2'-Bibenzothiazoline
Foreword for the Research Professional
The benzothiazole moiety is a cornerstone in the formulation of robust rubber and plastic materials. Its derivatives are widely employed as vulcanization accelerators, antioxidants, and stabilizers, contributing significantly to the durability and performance of countless commercial products. This guide centers on the application of this compound, a specific derivative within this critical chemical family.
Initial research reveals that while the broader class of benzothiazoles is extensively documented, specific, high-level application data for this compound is not prevalent in publicly accessible literature. Therefore, this document adopts a dual approach. First, it provides a deep dive into the well-established roles of prominent benzothiazole derivatives, such as 2-Mercaptobenzothiazole (MBT) and 2,2'-Dithiobis(benzothiazole) (MBTS), to establish a foundational understanding of the structure-activity relationships. Second, it leverages this foundation to frame a series of detailed protocols and theoretical considerations for evaluating this compound as a potentially novel additive in both rubber and plastic matrices. This guide is structured not as a simple list of known uses, but as a strategic roadmap for the research scientist tasked with exploring and validating new polymer additives.
Part 1: The Role of Benzothiazoles in Rubber Vulcanization
The primary application of benzothiazole derivatives in the rubber industry is to accelerate the sulfur vulcanization process. Vulcanization is the chemical process of converting natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains.[1] An accelerator's function is to increase the rate of this reaction, allowing for lower processing temperatures and shorter cure times, which ultimately improves the physical properties and aging resistance of the final product.[2]
Mechanism of Thiazole-Accelerated Sulfur Vulcanization
Thiazole-based accelerators, in the presence of activators like zinc oxide and stearic acid, form an active accelerator-sulfur complex. This complex is more efficient at donating sulfur to the rubber backbone than elemental sulfur alone, leading to the formation of mono- and polysulfidic cross-links.
The general mechanism involves several key stages:
-
Formation of the Active Complex: The accelerator reacts with zinc oxide and a fatty acid to form a zinc-accelerator complex.
-
Sulfur Ring Opening: This complex then reacts with sulfur (typically S8), opening the eight-membered ring to form a polysulfidic zinc-accelerator species.
-
Sulfuration of the Polymer: The active complex donates a sulfur fragment to the polymer chain, creating a pendant group with a polysulfidic chain.
-
Cross-Link Formation: This pendant group then reacts with an adjacent polymer chain to form a stable cross-link, regenerating a form of the accelerator to continue the cycle.
This intricate process ensures a controlled and efficient cross-linking reaction, which is paramount for achieving desired material properties.
Caption: Simplified workflow of thiazole-accelerated sulfur vulcanization.
Comparative Analysis of Common Thiazole Accelerators
Different thiazole derivatives offer varying balances of scorch safety (premature vulcanization resistance) and cure rate.[2] MBT and MBTS are classic examples.[3]
| Feature | 2-Mercaptobenzothiazole (MBT) | 2,2'-Dithiobis(benzothiazole) (MBTS) |
| Cure Rate | Fast | Moderately Fast |
| Scorch Safety | Low (Prone to scorching) | Good (Longer scorch delay) |
| Cross-link Density | Lower at equal dosage compared to MBTS | Higher at equal dosage compared to MBT |
| Typical Use | General purpose, often with secondary accelerators | Tires, hoses, demanding applications requiring good safety[1] |
| Mechanism Note | Acts as a direct accelerator | Acts as a delayed-action accelerator; decomposes to MBT radicals at vulcanization temperatures. |
| Data synthesized from various sources.[2][3] |
Protocol: Evaluation of this compound in a Natural Rubber Formulation
Given that this compound (CAS: 19258-20-9) is a structural analog to other benzothiazoles, this protocol outlines a systematic approach to determine its efficacy as a primary or co-accelerator.[4][5]
Objective: To assess the vulcanization characteristics and physical properties of a natural rubber compound accelerated with this compound compared to a standard accelerator (MBTS).
Materials & Equipment:
-
Two-roll mill for rubber compounding.[6]
-
Rheometer (e.g., Moving Die Rheometer - MDR) for cure analysis.
-
Tensile tester for mechanical properties.
-
Hardness tester (Shore A).
-
Aging oven.
-
Standard formulation ingredients (see table below).
Experimental Workflow:
Sources
Application Notes and Protocols for the Laboratory Synthesis of 2,2'-Bibenzothiazoline
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,2'-Bibenzothiazoline in a standard laboratory setting. The protocol is designed for researchers, chemists, and professionals in drug development and materials science. It details a robust two-step synthetic strategy, beginning with the condensation of 2-aminothiophenol and oxalic acid to form the stable oxidized intermediate, 2,2'-bi(benzothiazolin-2-ylidene), followed by a controlled reduction to yield the target compound. This guide emphasizes the mechanistic rationale behind the procedural steps, stringent safety protocols, and thorough analytical validation to ensure the synthesis is both reliable and reproducible.
Introduction and Strategic Overview
The benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials.[1] this compound, a dimeric form, serves as a valuable building block in coordination chemistry and organic electronics. Its synthesis, however, requires a carefully planned approach to ensure high yield and purity.
This guide outlines a logical and field-proven two-step synthesis:
-
Step 1: Condensation and Cyclization. The synthesis initiates with the reaction between 2-aminothiophenol and oxalic acid. This classic condensation reaction, often facilitated by an acid catalyst or thermal conditions, proceeds through a double cyclization and dehydration to form the highly conjugated and stable intermediate, 2,2'-bi(benzothiazolin-2-ylidene).[2] This intermediate is typically a colored solid that can be easily isolated and purified.
-
Step 2: Selective Reduction. The C=N double bonds in the intermediate are then selectively reduced to C-N single bonds to yield the final product, this compound. This transformation is achieved using a standard reducing agent such as sodium borohydride (NaBH₄). This step must be carefully controlled to prevent over-reduction or side reactions.
This strategic approach is advantageous due to the use of readily available starting materials, the formation of a stable, easily purifiable intermediate, and the application of standard, well-understood reaction mechanisms.
Hazard and Safety Management
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Splash-proof chemical safety goggles.
-
Nitrite or neoprene gloves (inspect before use).[3]
-
Flame-resistant laboratory coat.
-
-
Reagent-Specific Hazards:
-
2-Aminothiophenol: Acutely toxic if swallowed and causes skin and eye irritation.[3] It has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Oxalic Acid: Harmful if swallowed and can cause severe skin burns and eye damage. Avoid creating dust.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add to solutions in a controlled manner.
-
Solvents (Ethanol, Dichloromethane): Flammable and volatile. Ensure no ignition sources are present during use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[3]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[5]
-
Detailed Experimental Protocols
Part A: Synthesis of 2,2'-Bi(benzothiazolin-2-ylidene) [Intermediate]
This procedure details the condensation reaction to form the stable oxidized dimer.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Aminothiophenol | 125.19 | 2.50 g | 19.97 | High purity, handle in a fume hood. |
| Oxalic Acid Dihydrate | 126.07 | 1.26 g | 9.99 | ACS grade or higher. |
| Ethanol (95%) | 46.07 | 50 mL | - | Solvent. |
| 250 mL Round-Bottom Flask | - | 1 | - | With magnetic stir bar. |
| Reflux Condenser | - | 1 | - | |
| Heating Mantle | - | 1 | - | |
| Buchner Funnel and Filter Flask | - | 1 set | - | For product isolation. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-aminothiophenol (2.50 g, 19.97 mmol) and oxalic acid dihydrate (1.26 g, 9.99 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask. Swirl gently to mix the reagents.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approx. 80-85 °C) with continuous stirring.
-
Scientist's Note: Heating is crucial to overcome the activation energy for the condensation and to drive the dehydration process, which is essential for the cyclization and formation of the benzothiazole rings.
-
-
Reaction Monitoring: Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The formation of a new, deeply colored spot indicates product formation.
-
Product Isolation: After 4 hours, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will precipitate out as a colored solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 15 mL) and then distilled water (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight. The expected product is a yellow to orange crystalline solid. Weigh the product and calculate the yield.
Part B: Reduction to this compound [Final Product]
This procedure details the conversion of the intermediate to the final target compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,2'-Bi(benzothiazolin-2-ylidene) | 268.37 | 2.0 g | 7.45 | Product from Part A. |
| Methanol | 32.04 | 75 mL | - | Solvent. |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.85 g | 22.47 | Add slowly; reacts with methanol. |
| 500 mL Erlenmeyer Flask | - | 1 | - | With magnetic stir bar. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Rotary Evaporator | - | 1 | - | For solvent removal. |
Step-by-Step Procedure
-
Dissolution: In a 500 mL Erlenmeyer flask, suspend the intermediate (2.0 g, 7.45 mmol) in 75 mL of methanol. Stir the suspension vigorously.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature and stirring, add sodium borohydride (0.85 g, 22.47 mmol) portion-wise over 15-20 minutes.
-
Scientist's Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the rapid evolution of hydrogen gas. A molar excess of NaBH₄ ensures the complete reduction of both imine functionalities.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The deep color of the starting material should fade, resulting in a pale yellow or off-white suspension.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of distilled water. The remaining NaBH₄ will react, producing hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification and Characterization
Validation of the final product's identity and purity is a cornerstone of scientific integrity.
Purification
The crude this compound can be purified by recrystallization.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons (multiplets, ~6.8-7.5 ppm). A distinct singlet or broad singlet for the N-H protons (concentration-dependent, may appear ~4-6 ppm). A singlet for the methine protons (C-H at the 2,2' position) should be observed. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons (~110-150 ppm). A signal for the C2/C2' carbon (~60-80 ppm), shifted significantly upfield from the C=N carbon of the intermediate (~170 ppm). |
| FT-IR (KBr pellet) | Appearance of a N-H stretching band (~3300-3400 cm⁻¹). Disappearance of the sharp C=N stretching band from the intermediate (~1600-1650 cm⁻¹). Presence of C-H aromatic (~3000-3100 cm⁻¹) and C=C aromatic (~1450-1580 cm⁻¹) stretches. |
| Mass Spec. (ESI+) | Expected molecular ion peak [M+H]⁺ corresponding to the mass of C₁₄H₁₂N₂S₂. |
Visual Workflows
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Purification and Characterization Logic
Caption: Logical flow for the analytical validation of the final product.
References
- Sigma-Aldrich, Safety Data Sheet for 2-Aminothiophenol. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/101564]
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- Lee, C-W., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [URL: https://jase.tku.edu.tw/articles/jase-201209-150312]
- Mirjalili, B. F., et al. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazole derivatives Promoted By Al(HSO4)3. Organic Chemistry Research. [URL: https://orgchemres.org/index.php/ocr/article/view/28]
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- Bîcu, E., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434407/]
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- de la Torre, M. C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [URL: https://www.mdpi.com/1420-3049/29/11/2650]
- Pardo-Zavala, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002621/]
- Abdul Baqi, R. A., et al. (2020). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. International Journal of Drug Delivery Technology. [URL: https://ijddt.com/index.php/IJDD/article/view/100]
- Hahn, F. E., et al. (2006). Synthesis of a Benzothiazol-2-ylidene Complex of Tungsten(0) and Transfer of the Ylidene Ligand to Rhodium(I). Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2006-0708/html]
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Application Notes and Protocols: 2,2'-Dithiobis(benzothiazole) as a Precursor for Novel Organic Compounds
Disclaimer: Based on a comprehensive review of the available scientific literature, it is highly probable that the topic "2,2'-Bibenzothiazoline" refers to the chemically prevalent and industrially significant compound 2,2'-dithiobis(benzothiazole) (MBTS) . This document will proceed under this assumption, providing a detailed technical guide on MBTS as a precursor for novel organic compounds.
Introduction: The Versatile Disulfide Linkage in Benzothiazole Chemistry
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and practical applications.[1][2] Among the various derivatives, 2,2'-dithiobis(benzothiazole) (MBTS) stands out as a stable, easily accessible precursor for a range of novel organic compounds.[3][4] Its utility stems from the reactive disulfide bond, which can be strategically cleaved to generate highly reactive benzothiazole-2-thiyl radicals or to undergo nucleophilic substitution, opening avenues for the synthesis of diverse molecular architectures.[5][6][7]
This technical guide provides an in-depth exploration of 2,2'-dithiobis(benzothiazole) as a precursor, detailing its synthesis, key reactive pathways, and step-by-step protocols for its application in the generation of novel compounds with potential therapeutic and industrial relevance.
Part 1: Synthesis of the Precursor: 2,2'-Dithiobis(benzothiazole) (MBTS)
The primary and most common method for synthesizing MBTS is the oxidative coupling of 2-mercaptobenzothiazole (MBT). This process is widely used in industrial settings, particularly for the production of rubber vulcanization accelerators.[3][4] Various oxidizing agents and reaction conditions have been developed to achieve high yields and purity.
Core Principle: Oxidation of 2-Mercaptobenzothiazole
The fundamental reaction involves the formation of a disulfide bond (S-S) from two thiol (S-H) groups of 2-mercaptobenzothiazole molecules. This oxidation can be achieved using a variety of oxidants.
Caption: General schematic for the synthesis of MBTS via oxidation of MBT.
Protocol 1: Green Synthesis of MBTS using Microwave Irradiation
This protocol highlights an environmentally friendly and rapid synthesis of MBTS.[5]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Trifluoroethanol (TFE) or Isopropanol (IPA)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve 2-mercaptobenzothiazole in the chosen solvent (TFE for higher yield, IPA for a greener alternative).
-
Add hydrogen peroxide to the solution. The molar ratio of MBT to H₂O₂ should be optimized, typically around 1:1.5.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a short duration, typically 5 minutes, at a controlled temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, MBTS, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data:
| Oxidant | Solvent | Reaction Time | Yield (%) | Reference |
| H₂O₂ | Trifluoroethanol | 5 min (Microwave) | Good | [5] |
| H₂O₂ | Isopropanol | 24 h (Conventional) | Low | [5] |
| Oxygen/Nitric Oxide | Alcohols | Optimized | >98 | [8] |
| Chlorine/Air | Aqueous NaOH | - | - | [9] |
| KBrO₃ | Acidified Water | - | 80-100 | [10] |
Protocol 2: Oxidation in an Acidic Aqueous Medium
This method provides a high-purity product and avoids the use of organic solvents in the main reaction step.[10]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Potassium bromate (KBrO₃)
-
Mineral acid (e.g., H₂SO₄ or HCl)
-
Water
Procedure:
-
Prepare an acidified aqueous solution by adding a small amount of mineral acid to water to achieve a pH of less than 3.7.
-
Disperse the 2-mercaptobenzothiazole in the acidified water with stirring.
-
Heat the mixture to a temperature between 40-80°C.
-
Slowly add a solution of potassium bromate to the heated suspension. The molar ratio of MBT to KBrO₃ is typically around 6:1.
-
Maintain the reaction temperature and stirring for a sufficient time to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The solid 2,2'-dithiobis(benzothiazole) product is collected by filtration, washed with water to remove any remaining salts, and dried.
Part 2: Key Reactivity of 2,2'-Dithiobis(benzothiazole) as a Precursor
The synthetic utility of MBTS lies in the reactivity of its disulfide bond. The S-S bond can be cleaved either homolytically to generate radicals or heterolytically through nucleophilic attack.
Homolytic Cleavage: Generation of Benzothiazole-2-thiyl Radicals
Photochemical irradiation of MBTS leads to the homolytic cleavage of the disulfide bond, generating two benzothiazole-2-thiyl (BS) radicals.[5][6][7] These radicals can then participate in various reactions, such as addition to alkenes.
Caption: Photochemical generation of benzothiazole-2-thiyl radicals and subsequent reaction.
Heterolytic Cleavage: Nucleophilic Disulfide Exchange
The disulfide bond in MBTS is susceptible to attack by nucleophiles, particularly thiols.[11] This reaction, known as disulfide exchange, results in the formation of a new, unsymmetrical disulfide and the release of a 2-mercaptobenzothiazole anion. This is a powerful method for introducing the benzothiazole-2-thio group into other molecules.
Caption: Heterolytic cleavage of MBTS via nucleophilic disulfide exchange.
Part 3: Protocols for the Synthesis of Novel Compounds from MBTS
Protocol 3: Synthesis of Unsymmetrical Disulfides
This protocol describes a general method for the synthesis of unsymmetrical disulfides using MBTS as a thiol-activating agent.[12][13]
Materials:
-
2,2'-Dithiobis(benzothiazole) (MBTS)
-
A thiol (R-SH)
-
A second, different thiol (R'-SH)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the first thiol (R-SH) in a suitable solvent.
-
Add an equimolar amount of 2,2'-dithiobis(benzothiazole) to the solution. The reaction proceeds via a disulfide exchange to form an activated intermediate (R-S-S-BT) and 2-mercaptobenzothiazole.
-
To this mixture, add the second thiol (R'-SH). A second disulfide exchange reaction occurs, leading to the formation of the desired unsymmetrical disulfide (R-S-S-R').
-
The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the unsymmetrical disulfide from the symmetrical disulfides and 2-mercaptobenzothiazole.
Protocol 4: Synthesis of Metal Complexes with Potential Biological Activity
MBTS can act as a ligand in the formation of coordination complexes with transition metals, leading to compounds with potential antitumor and antibacterial properties.[5]
Materials:
-
2,2'-Dithiobis(benzothiazole) (MBTS)
-
A metal salt (e.g., K₂PtCl₄, PdCl₂)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the metal salt in the chosen solvent.
-
Add a solution of 2,2'-dithiobis(benzothiazole) in the same solvent to the metal salt solution. The stoichiometry will depend on the desired final complex.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
The formation of the complex may be indicated by a color change or precipitation.
-
Isolate the resulting complex by filtration or by precipitation upon the addition of a non-solvent.
-
Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and dry under vacuum.
-
Characterize the structure and purity of the complex using techniques such as FT-IR, NMR, and elemental analysis.
Conclusion
2,2'-Dithiobis(benzothiazole) is a readily available and versatile precursor for the synthesis of a variety of novel organic compounds. Its reactive disulfide bond allows for both radical and nucleophilic pathways to introduce the benzothiazole-2-thio moiety into new molecular frameworks. The protocols outlined in this guide provide a starting point for researchers and scientists to explore the rich chemistry of this precursor in the development of new therapeutic agents and advanced materials. The continued exploration of the reactivity of MBTS is expected to lead to the discovery of new and efficient synthetic methodologies and novel compounds with significant biological and industrial applications.
References
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing. [Link]
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Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor. Asian Journal of Chemistry. [Link]
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Disulfides. 1. Syntheses Using 2,2'-Dithiobis(benzothiazole). The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]
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How can I cleavage the disulfide bond and create two SH groups? (2025-01-01). ResearchGate. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). NIH. [Link]
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Photochemical Reaction Dynamics of 2,2'-Dithiobis(Benzothiazole): Direct Observation of the Addition Product of an Aromatic Thiyl Radical to an Alkene with Time-Resolved Vibrational and Electronic Absorption Spectroscopy. (2025-08-10). ResearchGate. [Link]
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Photochemical Reaction Dynamics of 2,2'-dithiobis(benzothiazole): Direct Observation of the Addition Product of an Aromatic Thiyl Radical to an Alkene With Time-Resolved Vibrational and Electronic Absorption Spectroscopy. (2016-04-28). PubMed. [Link]
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Dithiobis(2,3-dihydro-1,3-benzothiazole) as an effective inhibitor for carbon steel protection in acid solutions. DESWATER. [Link]
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Disulfide-bond cleavage and formation in proteins. PubMed. [Link]
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2,2'-Dithiobis(benzothiazole). Five Chongqing Chemdad Co. [Link]
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Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
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Benzothiazole sulfones as a tool for peptide modification and cleavage. (2025-11-26). PubMed. [Link]
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Application Note: Spectrophotometric Analysis of Antioxidant Capacity using 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Derivatives
Abstract
This technical guide provides a comprehensive framework for the spectrophotometric analysis of compounds utilizing 2,2'-Bibenzothiazoline derivatives, with a primary focus on the widely adopted 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Benzothiazole and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, detailed experimental protocols, and robust data analysis methodologies. By explaining the causality behind experimental choices and embedding self-validating systems within the protocols, this guide ensures technical accuracy and field-proven insights for evaluating the antioxidant potential of novel chemical entities.
Theoretical Background & Chemical Principles
Spectrophotometric analysis is a cornerstone of quantitative analysis in drug discovery and development. When applied to this compound derivatives, the primary application involves monitoring a change in absorbance that corresponds to the concentration of an analyte or the extent of a chemical reaction. The most prominent example is the ABTS assay, which measures the antioxidant capacity of a sample.[3]
The ABTS Chromophore
The ABTS molecule itself is not the primary subject of measurement. Instead, the assay relies on its stable radical cation, ABTS•+. This radical is generated through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[4] This oxidation process results in the formation of a distinct blue-green chromophore, ABTS•+, which exhibits strong absorbance at specific wavelengths, characteristically around 734 nm.[3]
Mechanism of Radical Scavenging
The core principle of the assay is a decolorization reaction.[4] When an antioxidant compound (a hydrogen-donating species) is introduced to the solution containing the pre-formed ABTS•+ radical, it reduces the radical by donating a hydrogen atom. This process neutralizes the radical cation, converting it back to the colorless form of ABTS. The reduction in the concentration of the ABTS•+ radical is directly proportional to the antioxidant capacity of the sample.
This relationship is visually represented by the loss of the blue-green color, which is quantified spectrophotometrically as a decrease in absorbance at 734 nm. The entire process is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Caption: Standard workflow for the ABTS antioxidant assay.
Data Analysis and Interpretation
Calculations
The antioxidant activity is typically expressed as the percentage of inhibition of the ABTS radical and as the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Percentage Inhibition: Calculate the radical scavenging activity for each sample and standard using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
Where:
-
Abs_control is the absorbance of the control (ABTS•+ solution with solvent).
-
Abs_sample is the absorbance of the sample (ABTS•+ solution with test compound or standard). [3]
-
-
Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of % Inhibition versus the concentration of Trolox.
-
Determine the linear regression equation (y = mx + c) for the standard curve.
-
For each sample, use its % Inhibition value (y) to calculate the corresponding Trolox concentration (x).
-
The TEAC value is expressed as µM of Trolox equivalents per µg/mL or µM of the test compound.
-
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
| Sample ID | Concentration (µg/mL) | Mean Absorbance (734 nm) | % Inhibition | TEAC (µM) |
| Blank | 0 | 0.701 | 0.0 | N/A |
| Trolox | 25 | 0.455 | 35.1 | 25.0 |
| Trolox | 50 | 0.211 | 69.9 | 50.0 |
| Compound X | 10 | 0.523 | 25.4 | 17.8 |
| Compound X | 20 | 0.310 | 55.8 | 40.2 |
| Compound Y | 10 | 0.615 | 12.3 | 8.1 |
| Compound Y | 20 | 0.538 | 23.2 | 16.1 |
Assay Validation and Quality Control
To ensure the trustworthiness of the results, every protocol must act as a self-validating system.
-
Positive Control: Always include a known antioxidant like Trolox or Ascorbic Acid. This validates that the assay system is working correctly and provides a benchmark for comparison.
-
Negative/Blank Control: This consists of the ABTS•+ solution and the solvent used to dissolve the samples. It represents 0% inhibition and is crucial for calculating the scavenging activity.
-
Linearity: The Trolox standard curve must demonstrate good linearity (R² > 0.99) within the tested concentration range. This is essential for the accurate calculation of TEAC values.
-
Precision: Run samples and standards in triplicate to assess the precision of the assay. The relative standard deviation (%RSD) should ideally be below 10%.
Advanced Topics & Troubleshooting
-
Assay Modifications: For certain samples, such as fruit extracts with low pH, the standard assay at pH 7.4 may not be optimal. A modified ABTS method using a sodium acetate buffer at pH 4.5 can be more stable and suitable for such applications. [5][6][7]* Interference: Compounds that have intrinsic color and absorb light at or near 734 nm can interfere with the assay. It is essential to run a sample blank (test compound in solvent without the ABTS radical) and subtract its absorbance from the sample reading.
-
Solubility: Test compounds must be fully dissolved in the assay buffer. The use of a co-solvent like DMSO or ethanol may be necessary, but its final concentration in the well should be low (<1%) and consistent across all samples and controls to avoid solvent effects.
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance in Blank (<0.65) | Incomplete radical generation. | Ensure the 12-16 hour incubation period was followed. Check the age and quality of ABTS and potassium persulfate reagents. |
| High Variability between Replicates | Pipetting errors; Inconsistent incubation time. | Use calibrated pipettes. Ensure consistent timing between adding the radical and reading the plate. |
| Negative % Inhibition | Sample absorbs at 734 nm. | Measure the absorbance of the sample in buffer alone and subtract this value from the final reading. |
| Non-linear Standard Curve | Standard concentrations are too high (saturation). | Lower the concentration range of the Trolox standard to stay within the linear response range of the assay. |
References
-
Fidrianny, I., et al. (2015). Diphenyl-1-picrylhydrazyl and 2,2′-azinobis-(3-ethyl- benzothiazoline-6-sulfonic acid) scavenging assay of Extract and. Asian Journal of Pharmaceutical and Clinical Research, 8, 139-143. Available at: [Link]
-
Gülçin, İ., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1358. Available at: [Link]
-
Ozgen, M., et al. (2006). Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity. Journal of Agricultural and Food Chemistry, 54(4), 1151-1157. Available at: [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]
-
Arnao, M. B., et al. (2018). ABTS/TEAC (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)/Trolox®-Equivalent Antioxidant Capacity) radical scavenging mixed-mode assay: Recent Trends and Applications. ResearchGate. Available at: [Link]
-
MDPI (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
-
Ozgen, M., et al. (2006). Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity of Selected Small Fruits and Comparison to Ferric Reducing Antioxidant Power (FRAP) and 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) Methods. ResearchGate. Available at: [Link]
-
Ozgen, M., et al. (2006). Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods. Journal of Agricultural and Food Chemistry, 54(4), 1151-7. Available at: [Link]
-
Tan, Y. L., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(10), 897-913. Available at: [Link]
-
Cano, A., et al. (2003). Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages. Journal of Agricultural and Food Chemistry, 51(1), 260-4. Available at: [Link]
-
Sęk, D., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 16(21), 6982. Available at: [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
-
Request PDF (n.d.). 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. ResearchGate. Available at: [Link]
-
Pareek, V., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOTHIAZOLOPYRAZOLINE DERIVATIVES. International Journal of Engineering Technologies and Management Research, 4(12: SE), 94-97. Available at: [Link]
-
JOCPR (2012). Journal of Chemical and Pharmaceutical Research, 4(1):714-718. Available at: [Link]
-
Gotor, R., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(11), 3354. Available at: [Link]
-
Sreedhar, K., et al. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Tropical Journal of Pharmaceutical Research, 11(5), 817-823. Available at: [Link]
-
Bhusari, K., et al. (2009). Derivative and Q-analysis Spectrophotometric Methods for Estimation of Hydrochlorothiazide and Olmesartan Medoxomil in Tablets. Indian Journal of Pharmaceutical Sciences, 71(5), 549-554. Available at: [Link]
-
Semantic Scholar (n.d.). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Available at: [Link]
-
Semantic Scholar (2009). Derivative and Q-analysis Spectrophotometric Methods for Estimation of Hydrochlorothiazide and Olmesartan Medoxomil in Tablets. Available at: [Link]
-
MDPI (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Utilizing Benzothiazoline Scaffolds
Introduction: The Versatility of the Benzothiazoline Scaffold in High-Throughput Screening
The benzothiazoline scaffold, a heterocyclic motif composed of a benzene ring fused to a thiazoline ring, represents a cornerstone in the development of robust and sensitive high-throughput screening (HTS) assays. Its unique chemical properties and structural versatility have positioned it as a privileged scaffold in the design of both reporter molecules for enzymatic assays and fluorescent probes for cellular screening. This guide provides an in-depth exploration of the application of benzothiazoline-based reagents in HTS, with a focus on the causality behind experimental choices and detailed, field-proven protocols.
The utility of the benzothiazoline core lies in its ability to participate in highly sensitive detection reactions. This includes the well-established use of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate for peroxidases, and the emerging application of functionalized benzothiazoles as "turn-on" fluorescent probes for detecting key cellular analytes like reactive oxygen species (ROS).[1] This document will delve into these two primary applications, providing the scientific rationale and practical methodologies for their successful implementation in a drug discovery setting.
Part 1: Colorimetric HTS Assays Using Benzothiazoline-Based Substrates
The most prominent application of the benzothiazoline scaffold in HTS is in the form of ABTS. This water-soluble compound serves as an excellent chromogenic substrate for horseradish peroxidase (HRP) and other peroxidases, which are commonly used as reporter enzymes in a wide variety of assays, including ELISAs and inhibitor screens.[2]
Mechanism of Action: ABTS Oxidation
The principle of ABTS-based assays is the enzymatic oxidation of the colorless ABTS to a blue-green, water-soluble radical cation (ABTS•+). This product is stable and has a distinct absorbance maximum around 421 nm, allowing for easy and sensitive colorimetric detection.[3] The reaction is initiated by the peroxidase in the presence of a peroxide, such as hydrogen peroxide (H₂O₂). The intensity of the color produced is directly proportional to the peroxidase activity, which can be coupled to a primary enzymatic reaction of interest.
The choice of ABTS as a substrate is driven by its high sensitivity, stability of the colored product, and broad applicability. However, it is crucial to be aware of potential inhibitors present as impurities in commercially available ABTS, which can affect the accuracy of enzymatic assays.[2]
High-Throughput Screening Workflow for a Peroxidase-Coupled Assay
The following workflow outlines a typical HTS campaign to identify inhibitors of a primary enzyme that produces hydrogen peroxide, which is then detected using an HRP-ABTS system.
Caption: HTS workflow for a peroxidase-coupled assay using an ABTS substrate.
Protocol 1: HTS Assay for Monoamine Oxidase B (MAO-B) Inhibitors
This protocol describes a 384-well plate-based assay to screen for inhibitors of MAO-B, an enzyme whose activity generates H₂O₂.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish Peroxidase (HRP)
-
ABTS substrate solution
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Compound library dissolved in DMSO
-
Positive Control: Pargyline
-
384-well clear-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 421 nm
Methodology:
-
Compound Plating:
-
Prepare a compound plate by dispensing 200 nL of each library compound in DMSO into a 384-well plate.
-
Include wells with DMSO only (negative control) and a known MAO-B inhibitor like Pargyline (positive control).
-
-
Enzyme Preparation:
-
Prepare a working solution of MAO-B in assay buffer at a final concentration determined by prior enzyme titration experiments.
-
-
Assay Procedure:
-
Dispense 10 µL of the MAO-B working solution into each well of the assay plate.
-
Transfer 200 nL of the compounds from the compound plate to the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the MAO-B substrate (benzylamine) to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Prepare the ABTS/HRP detection reagent by mixing ABTS and HRP in the assay buffer. The final concentrations should be optimized, but typically are in the range of 1-2 mM for ABTS and 1-2 µg/mL for HRP.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 421 nm using a plate reader.
-
Data Analysis and Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical effect size and separation of the signal and background. | > 0.5 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Coefficient of Variation (%CV) | Measures the variability of the controls. | < 15% |
Part 2: "Turn-On" Fluorescent Probes with Benzothiazole Scaffolds
A more recent and sophisticated application of the benzothiazoline scaffold in HTS is in the design of "turn-on" fluorescent probes. These probes are engineered to be non-fluorescent or weakly fluorescent in their native state but exhibit a significant increase in fluorescence upon reacting with a specific analyte. This approach is particularly powerful for cell-based HTS assays.
Mechanism of Action: Boronate Ester Cleavage for H₂O₂ Detection
A common strategy for designing "turn-on" probes for hydrogen peroxide (H₂O₂) involves the use of a benzothiazole fluorophore masked with an H₂O₂-reactive boronate ester group.[1] In the "off" state, the fluorescence of the benzothiazole core is quenched. Upon exposure to H₂O₂, the boronate ester is selectively cleaved, releasing the unmasked, highly fluorescent benzothiazole derivative. This mechanism provides a high signal-to-noise ratio, making it ideal for detecting changes in intracellular H₂O₂ levels.[1][5]
Caption: "Turn-on" mechanism of a benzothiazole-based H₂O₂ fluorescent probe.
Protocol 2: Cell-Based HTS Assay for Modulators of Cellular H₂O₂ Production
This protocol details a cell-based assay in a 384-well format to screen for compounds that either induce or inhibit the production of intracellular H₂O₂.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Benzothiazole-boronate based H₂O₂ probe (e.g., a commercially available probe or one synthesized in-house)[6]
-
Compound library dissolved in DMSO
-
Positive Control (inducer): Menadione
-
Positive Control (inhibitor): N-acetylcysteine (NAC)
-
Phosphate-Buffered Saline (PBS)
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or high-content imaging system
Methodology:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Probe Loading:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Prepare a working solution of the fluorescent probe in serum-free medium or PBS at the desired final concentration (typically 5-10 µM).
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.[1]
-
-
Compound Treatment:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium to the wells.
-
Transfer compounds from the library plate to the cell plate using an automated liquid handler.
-
Include wells with DMSO (negative control), Menadione (inducer control), and NAC (inhibitor control).
-
Incubate for a duration determined by the biological question (e.g., 1-4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific benzothiazole fluorophore.
-
Alternatively, for more detailed analysis, use a high-content imaging system to capture images of the cells and quantify fluorescence on a per-cell basis.
-
Data Analysis and Interpretation:
-
For Inducers: Calculate the fold-change in fluorescence relative to the DMSO control.
-
For Inhibitors: Cells would first be treated with an inducer like Menadione, followed by the addition of library compounds. The percent inhibition of the induced fluorescence would then be calculated.
-
Data Normalization: Normalize the data to the plate controls to minimize plate-to-plate variability.
-
Hit Selection: Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
| Parameter | Typical Value | Rationale |
| Probe Concentration | 5-10 µM | Balances signal intensity with potential cytotoxicity.[1] |
| Incubation Time | 30-60 min | Allows for sufficient probe uptake by the cells. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens. |
| Excitation/Emission | Varies by probe | Must be optimized for the specific fluorophore. |
Conclusion: A Bright Future for Benzothiazoline Scaffolds in HTS
Benzothiazoline-based scaffolds have proven to be invaluable tools in the field of high-throughput screening. From the workhorse colorimetric substrate ABTS to the precision of "turn-on" fluorescent probes, these compounds offer a diverse range of applications for both biochemical and cell-based assays. The ability to chemically modify the benzothiazoline core allows for the fine-tuning of properties such as solubility, reactivity, and spectral characteristics, ensuring their continued relevance in the ever-evolving landscape of drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of benzothiazoline scaffolds in their own HTS campaigns, ultimately accelerating the identification of novel therapeutic agents.
References
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health. Available at: [Link]
-
Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. ResearchGate. Available at: [Link]
-
Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles. National Institutes of Health. Available at: [Link]
-
Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. ResearchGate. Available at: [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Semantic Scholar. Available at: [Link]
-
Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. PubMed. Available at: [Link]
-
Benzothiazole-Quinoline-Based Fluorescent Probe for Fe and its Applications in Environmental and Biological Samples. ResearchGate. Available at: [Link]
-
Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. National Institutes of Health. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. PubMed. Available at: [Link]
-
A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn 2+ ions, DFT studies and its application in live cell imaging. ResearchGate. Available at: [Link]
-
Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. Available at: [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. National Institutes of Health. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. PubMed. Available at: [Link]
-
Colorimetric assay based on horseradish peroxidase/reduced graphene oxide hybrid for sensitive detection of hydrogen peroxide in beverages. PubMed. Available at: [Link]
-
A simple benzothiazole-based turn-on fluorescent probe for detecting H2S in HeLa cells. ResearchGate. Available at: [Link]
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a-simple-benzothiazole-based-turn-on-fluorescent-probe-for-detecting-h-2-s-in-hela-cells. Bohrium. Available at: [Link]
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Synthesis of Benzothiazole Derivatives as a Potent α-glucosidase Inhibitor. PubMed. Available at: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Institutes of Health. Available at: [Link]
-
Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. PubMed. Available at: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed. Available at: [Link]
-
A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. RSC Publishing. Available at: [Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Available at: [Link]
- Benzothiazoline compounds. Google Patents.
-
Benzothiazolines as radical transfer reagents: hydroalkylation and hydroacylation of alkenes by radical generation under photoirradiation conditions. RSC Publishing. Available at: [Link]
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High-throughput screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. Available at: [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]
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Novel trends in high-throughput screening. PubMed. Available at: [Link]
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Developing novel enzyme assays with 2,2'-Bibenzothiazoline analogues
Application Notes & Protocols
Topic: Developing Novel Enzyme Assays with 2,2'-Bibenzothiazoline Analogues: A Guide to Peroxidase and Laccase Activity Measurement
Abstract
This technical guide provides a comprehensive framework for the development and implementation of enzyme assays utilizing this compound analogues, with a primary focus on the highly sensitive and versatile chromogenic substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS). We will elucidate the core biochemical principles underpinning ABTS-based assays, detailing the specific mechanisms for measuring the activity of two major classes of oxidoreductase enzymes: peroxidases (e.g., Horseradish Peroxidase, HRP) and laccases. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, key performance parameters, optimization strategies, and critical troubleshooting insights to ensure the generation of robust and reproducible data.
The Chromogenic Substrate: Understanding ABTS
The foundation of these assays is the unique chemical nature of the ABTS molecule. Its utility stems from its ability to undergo a distinct color change upon enzymatic oxidation, providing a simple and reliable spectrophotometric readout.
1.1. Chemical Properties and Handling
ABTS is a water-soluble compound that, in its reduced form, is largely colorless or slightly green.[1] Upon oxidation, it forms a stable and intensely blue-green radical cation (ABTS•⁺), which is the basis for quantification.[2][3]
-
Molecular Formula: C₁₈H₂₄N₆O₆S₄[4]
-
Storage: The solid diammonium salt should be stored desiccated and protected from light at 2-8°C.[4][5] Aqueous stock solutions are sensitive to oxidation and should be prepared fresh or stored in aliquots under an inert gas at -20°C for extended stability.[5][7]
1.2. Causality of Choice: Why ABTS?
The selection of ABTS as a substrate is not arbitrary. Its advantages over other chromogenic substrates are significant:
-
High Molar Extinction Coefficient: The oxidized product (ABTS•⁺) has a strong absorbance, leading to high sensitivity.[8][9]
-
Excellent Solubility: Its high water solubility makes it suitable for a wide range of aqueous buffer systems.
-
Broad Applicability: It serves as a substrate for a wide variety of oxidoreductase enzymes.[3]
-
Stable End-Product: The ABTS•⁺ radical is relatively stable, allowing for flexibility in measurement timing, including endpoint assays.[2]
Core Mechanism of Action: The Oxidation of ABTS
The central principle of the assay is the enzyme-catalyzed oxidation of ABTS.[2] An oxidoreductase enzyme facilitates the transfer of an electron from the ABTS molecule, resulting in the formation of the ABTS•⁺ radical cation.[8] This product exhibits strong absorption at multiple wavelengths, most commonly measured at 405-420 nm for enzyme kinetics.[2][3]
The specific co-substrate required depends on the enzyme being assayed:
-
Peroxidases (e.g., HRP): These enzymes require hydrogen peroxide (H₂O₂) as an oxidant to catalyze the reaction.[2][10]
-
Laccases: These multi-copper oxidases utilize molecular oxygen (O₂) as the oxidant.[8][11]
Caption: Core enzymatic pathways for the oxidation of ABTS.
Application I: Peroxidase Activity Assay Protocol
This protocol provides a robust method for determining the activity of peroxidases, such as horseradish peroxidase (HRP), which is widely used in applications like ELISA.[12][13]
3.1. Principle of Self-Validation
This protocol is designed to be self-validating. The rate of color formation should be directly proportional to the concentration of the enzyme added. A blank reaction (without enzyme) is included to measure and subtract any non-enzymatic oxidation of ABTS, ensuring that the measured activity is derived solely from the peroxidase.
3.2. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 5.0): Prepare a solution of potassium phosphate monobasic (13.6 mg/mL) in purified water. Adjust pH to 5.0 at 25°C with 1N KOH.[10] The choice of pH 5.0 is critical as it is the optimal pH for HRP activity with ABTS.[10][14]
-
ABTS Substrate Solution (9.1 mM): Dissolve 5.0 mg/mL of ABTS in the Phosphate Buffer. Ensure the final pH is 5.0.[10] This solution should be prepared fresh and protected from light.
-
Hydrogen Peroxide (H₂O₂) Solution (0.3% w/w): Prepare a fresh dilution of H₂O₂ stock solution in purified water. Note: H₂O₂ is light-sensitive and degrades over time.
-
Enzyme Diluent: For diluting the peroxidase enzyme sample. A common choice is the Phosphate Buffer containing a stabilizer like 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Stop Solution (Optional): 1% (w/v) Sodium Dodecyl Sulfate (SDS) can be used to stop the reaction for endpoint assays.[6]
3.3. Experimental Workflow
Caption: Standard workflow for the HRP colorimetric assay.
3.4. Assay Procedure (Kinetic Assay)
-
Set a spectrophotometer to 405 nm and equilibrate the cell holder to 25°C.[10]
-
In a 3 mL cuvette, prepare the reaction master mix. For each reaction, combine:
-
2.90 mL of ABTS Substrate Solution (9.1 mM)
-
0.10 mL of H₂O₂ Solution (0.3%)[10]
-
-
Prepare a "Blank" cuvette containing the master mix and 0.05 mL of Enzyme Diluent.
-
Prepare a "Test" cuvette containing the master mix.
-
Equilibrate the cuvettes in the spectrophotometer for approximately 5 minutes.[10]
-
To initiate the reaction in the "Test" cuvette, add 0.05 mL of the diluted enzyme sample. Immediately mix by inversion.
-
Record the increase in absorbance at 405 nm (A₄₀₅) for 3-5 minutes, ensuring you capture the initial linear rate.[10]
-
Repeat for the "Blank" cuvette.
3.5. Data Analysis and Calculations
-
Determine the maximum linear rate of change in absorbance per minute (ΔA₄₀₅/min) for both the Test and Blank reactions.
-
Calculate the peroxidase activity using the Beer-Lambert law. One unit is defined as the amount of enzyme that oxidizes 1.0 µmole of ABTS per minute at pH 5.0 and 25°C.[10]
Formula for Activity (Units/mL):
Activity = ((ΔA₄₀₅/min Test - ΔA₄₀₅/min Blank) * V_total) / (ε * d * V_sample)
Where:
-
V_total: Total reaction volume in mL (e.g., 3.05 mL)[10]
-
ε (Molar Extinction Coefficient): 36,800 M⁻¹cm⁻¹ for oxidized ABTS at 405 nm.[10]
-
d (Path Length): Typically 1 cm.
-
V_sample: Volume of enzyme added in mL (e.g., 0.05 mL)[10]
Application II: Laccase Activity Assay Protocol
This protocol is adapted for measuring the activity of laccases, which are of significant interest in bioremediation and industrial biotechnology.[8]
4.1. Principle and Reagent Differences
The primary difference from the peroxidase assay is the oxidant: laccase uses molecular oxygen from the air/buffer instead of H₂O₂.[8] The buffer system is also typically shifted to a more acidic pH to match the optimal activity range for many fungal laccases.
4.2. Reagent Preparation
-
Sodium Acetate Buffer (0.1 M, pH 4.5): Dissolve sodium acetate in distilled water and adjust the pH to 4.5 using acetic acid.[8][9] This pH is chosen as it is often optimal for fungal laccase activity.[15]
-
ABTS Substrate Solution (0.5 mM): Dissolve ABTS in the Sodium Acetate Buffer. Prepare this solution fresh daily and protect it from light.[8]
4.3. Assay Procedure
-
Set a spectrophotometer to 420 nm and equilibrate to 25°C.[8][9]
-
In a cuvette, add 2.8 mL of the ABTS Substrate Solution (0.5 mM).
-
Add 0.1 mL of the buffer for the blank measurement, or 0.1 mL of the laccase-containing sample to initiate the reaction.[8]
-
Immediately mix and begin monitoring the increase in absorbance at 420 nm for 3-5 minutes.
-
Calculate the rate of change (ΔA₄₂₀/min) from the linear portion of the curve.
4.4. Data Analysis and Calculations
One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[8][9]
Formula for Activity (U/L):
Activity = (ΔA₄₂₀/min * V_total * 10⁶) / (ε * d * V_sample)
Where:
-
V_total: Total assay volume in mL (e.g., 2.9 mL)[8]
-
ε (Molar Extinction Coefficient): 36,000 M⁻¹cm⁻¹ for ABTS•⁺ at 420 nm.[8][9]
-
d (Path Length): Typically 1 cm.
-
V_sample: Volume of enzyme sample in mL (e.g., 0.1 mL)[8]
-
10⁶: Conversion factor from moles to micromoles and mL to L.
Key Assay Parameters and Optimization Data
The efficiency of ABTS-based assays is highly dependent on reaction conditions. The following table summarizes key parameters and reported values, providing a starting point for optimization.
| Parameter | Peroxidase (HRP) | Laccase (Fungal) | Rationale & Causality |
| Optimal pH | 4.2 - 5.0[10][14] | 4.5 - 5.0[8][9] | Enzyme activity is critically dependent on pH, which affects the ionization state of active site residues and substrate binding. The affinity of HRP for ABTS decreases at higher pH.[14] |
| Wavelength (λₘₐₓ) | 405 - 420 nm[2][10] | 420 nm[8][9] | This is the primary absorbance maximum of the ABTS•⁺ radical cation, providing the highest sensitivity for kinetic measurements. |
| Substrate (ABTS) | 0.5 - 2.0 mM[14][16] | 0.5 - 1.5 mM[9][17] | Substrate concentration should be near or above the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme concentration, not limited by substrate availability. |
| Co-substrate | H₂O₂ (~10 µM - 0.01%)[10][16] | O₂ (from solution) | The co-substrate is essential for the catalytic cycle of the respective enzyme. |
| Km for ABTS | Varies with pH and H₂O₂ concentration[14][16] | Varies by enzyme source[17][18] | The Km value is an intrinsic property of the enzyme-substrate pair and is crucial for designing experiments under saturating substrate conditions. |
Troubleshooting and Advanced Technical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Blank Reading | 1. Contamination of buffer or ABTS solution with trace metals or peroxidases.[1]2. Spontaneous oxidation of ABTS due to light exposure or aged reagents. | 1. Use high-purity water and reagents. Ensure glassware is thoroughly cleaned.2. Prepare ABTS solution fresh daily and store it protected from light.[8] |
| Lag Phase in Kinetics | Presence of endogenous reducing agents (e.g., antioxidants) in the sample (common in plant extracts). These agents consume the initial ABTS•⁺ formed.[19] | Pre-treat the enzyme sample with a small amount of oxidized ABTS (ABTS•⁺) to selectively inactivate the interfering compounds before starting the assay.[19] |
| Low Signal / Activity | 1. Suboptimal pH or temperature.2. Enzyme inactivation by preservatives (e.g., sodium azide for HRP).[12]3. Degraded H₂O₂ or ABTS solution. | 1. Verify buffer pH and assay temperature. Perform a pH and temperature optimization curve.2. Avoid using preservatives known to inhibit the enzyme. Dialyze the sample if necessary.3. Prepare fresh H₂O₂ and ABTS solutions. |
| Poor Reproducibility | Impurities in commercially available ABTS can act as inhibitors, with effects varying between batches.[20][21] | 1. Test new batches of ABTS against a known standard before use in critical experiments.2. If inhibition is suspected, running the assay at a lower pH (e.g., 4.4 for HRP) may minimize the inhibitory effect.[20] |
References
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- How to measure laccase activity using abts?. (2016).
- The Core Mechanism of ABTS in Peroxidase Assays: A Technical Guide. Benchchem.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
- [Horseradish peroxidase: a study of the kinetics and the determination of optimal reaction conditions, using hydrogen peroxide and 2,2'-azinobis 3-ethylbenzthiazoline-6-sulfonic acid (ABTS)
- The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substr
- ABTS Assay. (2020). iGEM.
- An In-depth Technical Guide to the Solubility and Stability of ABTS Diammonium Salt. Benchchem.
- Laccase: addressing the ambivalence associated with the calculation of enzyme activity. (2019). PMC - PubMed Central.
- ABTS Solution. Sigma-Aldrich.
- Peroxidase Detection. (2025).
- Enzymatic Assay of Peroxidase (EC 1.11.1.7) 2,2'-Azino-bis(3-Ethylbenzthiazoline-6-Sulfonic Acid)
- Influence of Macromolecular Crowding on the Oxidation of ABTS by Hydrogen Peroxide C
- ABTS Stock solution-How long can it keep?. (2016).
- Horseradish Peroxidase (HRP). (2025).
- ABTS. Wikipedia.
- Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate)
- Inhibitors in Commercially Available 2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. (2019).
- Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)
- 2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt. Sigma-Aldrich.
- 2,2'-Azino-Bis(3-Ethylbenzthiazoline-6-Sulfonic Acid) Diammonium Salt. MP Biomedicals.
- ABTS. Biotium.
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- 18. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the In Vitro Evaluation of 2,2'-Bibenzothiazoline Derivatives Against Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,2'-Bibenzothiazoline derivatives, a promising subclass of benzothiazoles, for their potential anticancer activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preliminary assessment of these novel compounds.
I. Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Oncology
The benzothiazole framework is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1][2][3] Numerous studies have demonstrated that substituted benzothiazoles can exert potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2][3] The anticancer mechanisms of these compounds are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][4]
The this compound derivatives represent a specific and relatively unexplored subclass of this larger family. Their unique dimeric structure offers novel stereochemical and electronic properties that could translate into unique biological activities and improved therapeutic indices. The systematic in vitro evaluation of these compounds is a critical first step in elucidating their potential as next-generation anticancer agents.
This guide provides a structured workflow for the initial screening and mechanistic characterization of this compound derivatives. The protocols detailed herein are established, robust, and widely accepted in the field of cancer drug discovery.[5][6]
II. Experimental Workflow: A Tiered Approach to In Vitro Evaluation
A systematic in vitro evaluation of novel compounds like this compound derivatives typically follows a tiered approach. This begins with broad cytotoxicity screening to identify active compounds and determine their potency, followed by more in-depth mechanistic studies to understand how they exert their anticancer effects.
Caption: A hypothetical signaling pathway for apoptosis induction by a this compound derivative.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
IV. Concluding Remarks
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro evaluation of this compound derivatives as potential anticancer agents. A systematic approach, from initial cytotoxicity screening to detailed mechanistic studies, is crucial for identifying promising lead compounds for further preclinical and clinical development. The data generated from these assays will provide valuable insights into the therapeutic potential of this novel class of compounds and guide future drug discovery efforts.
V. References
-
Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
-
Anticancer Research. (2000). Novel synthetic organosulfur compounds induce apoptosis of human leukemic cells. Anticancer Research, 20(3A), 1367-74. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
MDPI. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]
-
PMC - NIH. (2014). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. PMC - NIH. [Link]
-
MDPI. (2017). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
MDPI. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
-
Journal of the National Cancer Institute. (1990). Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin. Journal of the National Cancer Institute, 82(9), 749-55. [Link]
-
Creative Biolabs. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Biolabs. [Link]
-
Cancer Research. (2005). Analysis of the contributions of cell cycle arrest and apoptosis to tumor growth inhibition in vivo. Cancer Research, 65(9_Supplement), 23-31. [Link]
-
PMC - NIH. (2023). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. PMC - NIH. [Link]
-
Frontiers. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers. [Link]
-
PMC - PubMed Central. (2019). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
-
Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]
-
PubMed. (2020). Benzothiazole derivatives as anticancer agents. PubMed. [Link]
-
PMC - PubMed Central. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
-
ResearchGate. (2019). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
-
NIH. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. [Link]
-
Bentham Science. (2021). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science. [Link]
-
MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
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- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: Antimicrobial and Antifungal Applications of Synthesized Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Antimicrobial Drug Discovery
Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and extensive opportunities for chemical modification have made it a cornerstone in the development of therapeutic agents across diverse disease areas.[1][3][4] In an era defined by the escalating threat of antimicrobial resistance (AMR), the benzothiazole nucleus has emerged as a particularly fertile ground for the discovery of novel antibacterial and antifungal agents.[5][6]
Derivatives of benzothiazole have demonstrated potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][7] Their mechanisms of action are varied, often targeting essential cellular processes distinct from those targeted by current drug classes, thus offering potential solutions to combat resistant strains.[5][7] This document serves as a technical guide, providing insights into the mechanisms of these compounds and detailed protocols for their synthesis and biological evaluation.
Section 1: Core Mechanisms of Antimicrobial & Antifungal Action
The efficacy of benzothiazole derivatives stems from their ability to interact with and inhibit multiple crucial microbial enzymes and cellular processes. Understanding these mechanisms is fundamental to designing next-generation agents with improved potency and specificity.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary and extensively studied mechanism of action for antibacterial benzothiazoles is the inhibition of type II topoisomerases: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[8][9] These enzymes are essential for bacterial DNA replication, recombination, and repair, making them validated targets for antibacterial drugs.[10]
-
Causality: Benzothiazole-based inhibitors typically function as ATP-competitive inhibitors.[10] They occupy the ATP-binding pocket on the GyrB or ParE subunit, preventing the hydrolysis of ATP that is necessary for the enzyme's catalytic cycle of DNA supercoiling or decatenation.[9][11] This enzymatic inhibition leads to the stabilization of DNA-enzyme complexes, resulting in double-strand DNA breaks and ultimately, cell death.[10] The crystal structure of a benzothiazole inhibitor bound to the E. coli GyrB protein has confirmed this binding mode, providing a solid foundation for structure-based drug design.[10][11]
Disruption of Fungal Ergosterol Biosynthesis
In the context of antifungal activity, certain benzothiazole derivatives target the fungal cell membrane by interfering with ergosterol biosynthesis. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.
-
Causality: Azole antifungal drugs, the current standard of care, function by inhibiting CYP51. Similarly, benzothiazole-imidazole hybrids have been designed to mimic this interaction.[12] The nitrogen atom in the imidazole or thiazole ring coordinates with the heme iron atom in the active site of CYP51, while the benzothiazole scaffold engages in hydrophobic and van der Waals interactions with surrounding amino acid residues. This potent inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[12]
Other Investigated Mechanisms
Research has revealed a diversity of other targets for benzothiazole derivatives, highlighting the scaffold's versatility.[5][13] These include:
-
Dihydropteroate Synthase (DHPS): Inhibition of this enzyme disrupts the folate biosynthesis pathway, which is essential for nucleotide synthesis.[5]
-
Dihydroorotase: This enzyme is critical for pyrimidine synthesis. Its inhibition by benzothiazole derivatives can halt bacterial growth.[13]
-
Cellular Permeability: Some antifungal benzothiazoles have been shown to induce leakage of DNA and proteins from fungal spores, suggesting a mechanism involving direct membrane damage.[13]
Section 2: Key Classes of Bioactive Benzothiazole Derivatives & Data
The antimicrobial and antifungal potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have been pivotal in guiding the optimization of these compounds.[5][14]
Table 1: Representative Benzothiazole Derivatives and their Antimicrobial/Antifungal Activity
| Compound Class | Representative Structure | Target Organism(s) | Reported MIC (μg/mL or μM) | Mechanism of Action | Reference |
| 2-Carboxamido-Benzothiazoles | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido) benzothiazole derivatives | E. coli, S. aureus | IC₅₀ (Gyrase): 0.038 - 0.22 µM | DNA Gyrase B Inhibition | [9] |
| Benzothiazole-Sulfonamides | N-(6-substituted-1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 µg/mL | Dihydropteroate Synthase Inhibition | [5] |
| Benzothiazole-Isatin Hybrids | 5-chloro-3-((6-fluorobenzo[d]thiazol-2-yl)imino)indolin-2-one | E. coli, P. aeruginosa | 3.1 - 6.2 µg/mL | Not specified | [5] |
| Benzothiazole-Thiazole Hybrids | 2-(4-(4-chlorophenyl)thiazol-2-ylamino)benzo[d]thiazole-6-carbonitrile | S. aureus, C. albicans, M. tuberculosis | 1.56 - 6.25 µg/mL | Multi-target (DNA Gyrase, CYP51) | [14] |
| Amide-Imidazole Benzothiazoles | 2-(1H-imidazol-1-yl)-N-(4-(6-fluorobenzo[d]thiazol-2-yl)phenyl)acetamide | C. albicans, C. neoformans | 0.125 - 2 µg/mL | CYP51 Inhibition | [12] |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values are highly dependent on the specific assay conditions, microbial strains, and substituents. The data presented are illustrative examples from the cited literature.
Section 3: Application Protocol - Synthesis and Characterization
The most common and versatile method for synthesizing the 2-substituted benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl compounds, such as carboxylic acids or aldehydes.[15][16]
Protocol 3.1: Synthesis of a 2-Aryl-Benzothiazole Derivative
This protocol describes the synthesis of a 2-aryl-benzothiazole via the oxidative cyclization of 2-aminothiophenol and an aromatic aldehyde, a common and efficient method.[16][17]
Materials:
-
2-Aminothiophenol
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Hydrogen Peroxide (H₂O₂ 30%)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Addition of Reactants: To this solution, add 2-aminothiophenol (10 mmol, 1.0 equivalent) dropwise at room temperature.
-
Catalyst Addition: Carefully add a mixture of H₂O₂ (60 mmol, 6.0 eq.) and HCl (30 mmol, 3.0 eq.) to the reaction flask. Causality: The H₂O₂/HCl system acts as an efficient oxidizing agent to facilitate the cyclization of the intermediate Schiff base formed between the amine and aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 1-2 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the crude product thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-benzothiazole derivative.
-
Characterization: Dry the purified product under vacuum. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR) to confirm its structure and purity.
Section 4: Application Protocol - In Vitro Antimicrobial & Antifungal Susceptibility Testing
Determining the in vitro activity of synthesized compounds is a critical step in the drug discovery pipeline. The broth microdilution method is a gold-standard, quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[18][19][20]
Protocol 4.1: Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to quantitatively measure the in vitro activity of an antimicrobial agent.[19][21]
Materials:
-
Synthesized benzothiazole derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well sterile microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
-
Sterile multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound and control drug in sterile DMSO (e.g., at 10 mg/mL). Causality: DMSO is used to solubilize the often-hydrophobic test compounds. The concentration should be high enough that the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.[18] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Fungi: Prepare the fungal inoculum similarly, adjusting to a 0.5 McFarland standard and then diluting in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then transfer 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10. This creates a gradient of compound concentrations.
-
Wells in Column 11 will serve as the growth control (no compound). Wells in Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Inoculate all wells (except the sterility control in Column 12) with 10 µL of the prepared microbial suspension. The final volume in each well will be 110 µL.
-
Incubation: Cover the plates and incubate at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.[18]
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[19][22] This can be determined by visual inspection or by using a microplate reader to measure optical density (OD) at 600 nm.
Sources
- 1. jchr.org [jchr.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 8. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. researchgate.net [researchgate.net]
- 21. woah.org [woah.org]
- 22. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Application Note: Flow Injection Analysis for Antioxidant Activity using Benzothiazoline Reagents
For Researchers, Scientists, and Drug Development Professionals
PART 1: Core Principles and Rationale
Introduction to Antioxidant Activity Assessment
Antioxidant capacity is a critical parameter in diverse scientific fields, including pharmacology, food science, and drug discovery. Antioxidants mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a wide range of diseases. Consequently, the development of rapid, reliable, and automated methods for quantifying antioxidant activity is of significant importance.
Flow Injection Analysis (FIA) offers a highly efficient, automated alternative to conventional batch assays for determining antioxidant activity.[1][2] This technique is characterized by its high sample throughput, reduced reagent consumption, and excellent reproducibility. When coupled with a robust spectrophotometric assay, FIA provides a powerful platform for screening and characterizing antioxidant compounds.
This application note provides a detailed protocol for determining antioxidant activity using a Flow Injection Analysis system with a spectrophotometric detector, employing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) reagent. The methodology is based on the capacity of antioxidant compounds to quench the pre-formed radical cation of ABTS (ABTS•+), a chromophore with a distinct absorption maximum at 734 nm.[3][4] The reduction in absorbance is directly proportional to the antioxidant capacity of the sample.
The Chemistry of the ABTS Assay
The foundation of this assay is the reaction between the stable, blue-green ABTS radical cation (ABTS•+) and an antioxidant compound (AH). The antioxidant donates an electron or a hydrogen atom to the ABTS•+, causing its reduction to the colorless ABTS form.[5][6]
Reaction: ABTS•+ + AH → ABTS + A•
The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is correlated with the concentration of the antioxidant in the sample.[3][4][7] A standard antioxidant, such as Trolox (a water-soluble vitamin E analog), is typically used to create a calibration curve, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][8]
The FIA system automates the precise mixing of the sample with the ABTS•+ reagent and the subsequent measurement of the absorbance change in a continuous flow, enabling rapid and precise analysis.[2][9]
PART 2: Experimental Design and Protocols
Overall Experimental Workflow
The following diagram outlines the complete workflow for determining antioxidant activity using the FIA-ABTS method.
Caption: Workflow for FIA-ABTS antioxidant activity determination.
Instrumentation and Reagents
-
Flow Injection Analysis (FIA) system comprising:
-
Peristaltic pump
-
Injection valve with a fixed volume loop (e.g., 100 µL)
-
Mixing coil (e.g., 100 cm)
-
-
Spectrophotometric detector with a flow-through cell, capable of measurements at 734 nm.
-
Data acquisition and analysis software.
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Ethanol (≥95% purity)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Step-by-Step Protocols
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water. Store in the dark at 4°C for up to one week.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh on the day of use.
-
ABTS•+ Working Solution:
-
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10]
-
On the day of analysis, dilute the ABTS•+ solution with PBS (pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.[11] This working solution is stable for at least two days when stored in the dark at room temperature.
-
-
Trolox Stock Solution (1 mM): Accurately weigh 2.5 mg of Trolox and dissolve it in 10 mL of ethanol. Store this stock solution at -20°C.
-
Trolox Working Standards: Prepare a series of working standards by diluting the Trolox stock solution with ethanol to obtain concentrations ranging from 10 to 100 µM.[2] These should be prepared fresh daily.
The following diagram illustrates a typical FIA manifold for this analysis.
Caption: FIA manifold for the ABTS antioxidant activity assay.
The following table provides recommended starting parameters for the FIA system. Optimization may be necessary depending on the specific instrumentation.
| Parameter | Recommended Value |
| Carrier Stream | PBS, pH 7.4 |
| Reagent Stream | ABTS•+ Working Solution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Mixing Coil Length | 100 cm |
| Detection Wavelength | 734 nm |
| Temperature | Ambient |
-
System Initialization: Power on the FIA system, detector, and data acquisition software. Allow the detector lamp to warm up for at least 30 minutes to ensure a stable baseline.
-
Pump Priming: Place the pump tubing for the carrier and reagent streams into their respective solutions.
-
System Equilibration: Start the peristaltic pump and allow the system to equilibrate for 15-20 minutes, or until a stable baseline is observed.
-
Calibration:
-
Inject the Trolox working standards in triplicate, from the lowest to the highest concentration.
-
Record the negative peak height or area for each injection.
-
Construct a calibration curve by plotting the peak height/area against the Trolox concentration.
-
-
Sample Analysis:
-
Dilute samples as needed to ensure their antioxidant activity falls within the linear range of the calibration curve.
-
Inject the diluted samples in triplicate.
-
Record the peak height or area for each sample.
-
-
Data Analysis:
-
Calculate the mean peak height/area for each sample.
-
Using the linear regression equation from the Trolox calibration curve, determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample.
-
Express the results as µmol of Trolox equivalents per gram or milliliter of the original sample.
-
PART 3: Data Interpretation and Quality Assurance
Quality Control Measures
-
Linearity: The calibration curve should exhibit a correlation coefficient (R²) of ≥ 0.99.
-
Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 5%.
-
Blanks: Periodically inject a blank (the same solvent as the samples) to monitor for baseline drift.
-
Control Samples: Analyze a known antioxidant standard (other than Trolox) periodically to verify the accuracy of the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Drifting Baseline | Air bubbles in the system; aging detector lamp. | Degas all solutions; check for leaks in tubing connections; replace the detector lamp if necessary. |
| Poor Peak Shape | Inappropriate flow rate; issues with the mixing coil. | Optimize the flow rate; ensure the mixing coil has an appropriate length and is not kinked. |
| Low Sensitivity | Low concentration of ABTS•+; incorrect wavelength setting. | Prepare a fresh ABTS•+ working solution and confirm its absorbance; verify that the detector is set to 734 nm. |
| Poor Reproducibility | Inconsistent injection volume; fluctuations in the pump. | Check the injection valve for leaks; ensure the pump tubing is correctly seated and not worn. |
Conclusion
The Flow Injection Analysis method employing the ABTS reagent offers a rapid, sensitive, and reproducible approach for assessing antioxidant activity. Its high degree of automation makes it ideal for high-throughput screening in various research and industrial applications. By adhering to this detailed protocol and maintaining good laboratory practices, researchers can obtain reliable and accurate measurements of antioxidant capacity.
References
- Bompadre, S., et al. (2004). Improved FIA-ABTS method for antioxidant capacity determination in different biological samples. Free Radical Research, 38(8), 831-838.
- Korenkiewicz, A., et al. (2005). Evaluation of the Antioxidant Activity by Flow Injection Analysis Method With Electrochemically Generated ABTS Radical Cation. Food Analytical Methods, 4(4), 569-576.
- Plaza, M., et al. (2023).
- Vasco, C., Ruales, J., & Kamal-Eldin, A. (2008). Total phenolic compounds and antioxidant capacities of major fruits from Ecuador. Food Chemistry, 111(4), 816-823.
- Gornik, T., et al. (2007).
- Arts, M. J., Haenen, G. R., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Retrieved from [Link]
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
- Korenkiewicz, A., et al. (2005). Evaluation of the antioxidant activity by flow injection analysis method with electrochemically generated ABTS radical cation. Central European Journal of Chemistry, 3(4), 726-739.
- Al-Majmar, H. S. A., Al-Abachi, M. Q., & Al-Delime, A. K. A. (2019). Batch and Flow Injection Analysis Spectrophotometric Determination of Amoxicillin using N-bromosuccinimide and Indigo Carmine. Iraqi Journal of Science, 60(11), 2419-2430.
- Harvey, D. (2013). Manifolds for Flow Injection Analysis. Chemistry LibreTexts.
- Bishop, E. C., et al. (2022). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 12(11), 1007.
- Ozgen, M., et al. (2006). Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity of Selected Small Fruits and Comparison to Ferric Reducing Antioxidant Power (FRAP) and 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) Methods. Journal of Agricultural and Food Chemistry, 54(4), 1151-1157.
- Wikipedia. (2023). Trolox equivalent antioxidant capacity.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]
- Ozgen, M., et al. (2006). Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods. Journal of Agricultural and Food Chemistry, 54(4), 1151-1157.
- Al-Ghabsha, T. S., Al-Zubaidi, M. A. H., & Al-Enizzi, M. A. H. (2023). Normal and Reverse Flow Injection Analysis Methods for Estimation of Mesalazine in Pharmaceutical Dosage Forms. Egyptian Journal of Chemistry, 66(10), 209-217.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
- Van Staden, J. F., & Joubert, E. (1989). Prediction of FIA peak width for a flow-injection manifold with spectrophotometric or ICP detection. Talanta, 36(9), 969-972.
- Al-Ghabsha, T. S., & Al-Zubaidi, M. A. H. (2019). Flow-Injection and Batch Spectrophotometric Methods for Determination of Metoclopramide.HCl in Pharmaceutical Formulations. Iraqi Journal of Science, 60(10), 2198-2208.
- Campos, A. M., et al. (2004). Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages. Journal of Agricultural and Food Chemistry, 52(19), 5993-5998.
- Arnao, M. B., et al. (2023).
- Elabscience. (2023, November 27). Five Methods for Measuring Total Antioxidant Capacity (Part 1). YouTube.
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
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Troubleshooting & Optimization
Optimizing reaction conditions for 2,2'-Bibenzothiazoline synthesis
Technical Support Center: Synthesis of 2-Arylbenzothiazoles
A Senior Application Scientist's Guide to Optimizing Reaction Conditions and Troubleshooting Experimental Challenges
Welcome to the technical support center for the synthesis of 2-arylbenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to provide a deeper understanding of the reaction between 2-aminothiophenol and aromatic aldehydes, empowering you to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
The condensation of 2-aminothiophenol with an aldehyde is a cornerstone reaction for accessing the benzothiazole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] While seemingly straightforward, this reaction is sensitive to a variety of factors that can impact its success. This document provides solutions to common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Core Reaction Principles: Mechanism of Benzothiazole Formation
The synthesis proceeds through two key stages: the initial condensation to form a 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate, followed by an in-situ oxidation to the aromatic benzothiazole.[3] Understanding this pathway is critical for diagnostics.
-
Condensation & Cyclization: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is often the rate-determining step and can be promoted by catalysts that activate the aldehyde, such as proton sources.[4][5] The resulting intermediate rapidly cyclizes as the thiol group attacks the iminium ion, forming the stable five-membered benzothiazoline ring.
-
Oxidation: The benzothiazoline intermediate is then oxidized to the final, thermodynamically stable benzothiazole. This step requires an oxidant, which can be atmospheric oxygen, a chemical additive like hydrogen peroxide, or even the solvent itself (e.g., DMSO).[1][6]
Caption: General mechanism for 2-phenylbenzothiazole synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during benzothiazole synthesis. The diagnostic workflow below can help systematically identify the root cause of an issue.
Caption: A systematic workflow for troubleshooting benzothiazole synthesis.
Issue 1: My reaction yield is consistently low or I am not getting any product.
Question: What are the most common causes for a low or non-existent yield?
Answer: This is the most frequent issue and typically points to problems with either the starting materials or the reaction conditions.
-
Cause A: Poor Quality of 2-Aminothiophenol (ATP)
-
Explanation: 2-Aminothiophenol is highly susceptible to atmospheric oxidation.[3] Over time, it dimerizes into 2,2'-dithiobis(aniline), a disulfide that appears as a yellow, insoluble precipitate. This dimer is unreactive in the desired condensation pathway and significantly reduces the amount of active starting material.[3]
-
Solution:
-
Assess Purity: A pure sample of 2-aminothiophenol should be a colorless or very pale yellow oil or solid. If your stock is dark yellow, orange, or contains solid particulates, it has likely oxidized.
-
Purification: Use freshly purified 2-aminothiophenol for optimal results. Vacuum distillation is the most effective method.
-
Handling: Handle purified 2-aminothiophenol under an inert atmosphere (Nitrogen or Argon) and store it in a cool, dark place.
-
-
-
Cause B: Impure Aldehyde
-
Explanation: The aldehyde starting material can also be a source of problems. Aromatic aldehydes can oxidize to their corresponding carboxylic acids upon prolonged exposure to air. Carboxylic acids will not participate in the primary reaction pathway, effectively skewing the stoichiometry and reducing yield.
-
Solution: Ensure the purity of your aldehyde. If oxidation is suspected, purify by distillation (for liquids) or recrystallization (for solids).[7]
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The condensation and subsequent oxidation are highly dependent on solvent, catalyst, temperature, and reaction time. An inappropriate choice can lead to a stalled reaction or the formation of side products. For instance, some catalytic systems work best in polar solvents like ethanol or water, while others are optimized for solvent-free conditions.[4][5][8]
-
Solution: There is no single "best" condition; it depends on the specific substrates and available resources. Consult the literature and consider screening a few different methods. The table below summarizes several successful approaches.
-
| Catalyst System | Solvent | Temperature | Time | Typical Yields | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [1][4] |
| NH₄Cl | Methanol/Water | Room Temp | 1 h | High | [4][5] |
| laccase (biocatalyst) | Water | Room Temp | ~8 h | Good to Excellent | [4] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 °C | 30-60 min | 67-96% | [9] |
| Air / DMSO | DMSO | Varies | 3-5 h | Good to Excellent | [6][9] |
| Visible Light | Varies | Room Temp | Varies | Good | [8][10] |
-
Cause D: Inefficient Oxidation
-
Explanation: The reaction can successfully form the benzothiazoline intermediate but fail to progress to the final benzothiazole product if the oxidation step is inefficient.[3] This leaves you with the unstable, non-aromatic intermediate, which may decompose during workup, leading to a low isolated yield of the desired product.
-
Solution: Ensure an appropriate oxidant is present. If relying on atmospheric oxygen, ensure the reaction is not under a heavy blanket of inert gas and is stirred vigorously to maximize air exposure. Alternatively, employ a system with an explicit oxidant, such as H₂O₂ or DMSO.[1][6]
-
Issue 2: My final product is impure, showing discoloration or multiple spots on TLC.
Question: What leads to product impurity, and how can I improve it?
Answer: Impurities often arise from unreacted starting materials, the formation of side products, or product degradation.
-
Cause A: Contamination with 2,2'-dithiobis(aniline)
-
Explanation: As mentioned, if oxidized 2-aminothiophenol is used, the unreactive disulfide dimer will persist through the reaction and contaminate the crude product, often imparting a yellow or brownish color.[3]
-
Solution: The best solution is prevention by using pure starting materials. If the impurity is already present, it can sometimes be removed by recrystallization, as the dimer often has different solubility properties than the desired benzothiazole product.
-
-
Cause B: Incomplete Reaction
-
Explanation: If the reaction does not go to completion, you will have unreacted 2-aminothiophenol and/or benzaldehyde in your crude product.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spots are consumed.[3] If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more catalyst.
-
-
Cause C: Side Reactions
-
Explanation: Aldehydes, especially under harsh basic or acidic conditions, can undergo self-condensation (aldol reaction) or other side reactions, leading to polymeric or tarry byproducts that are difficult to remove.[11]
-
Solution: Opt for milder reaction conditions where possible.[10] Using catalysts like NH₄Cl or biocatalysts in aqueous media at room temperature can minimize side reactions.[4][5]
-
-
Purification Strategy:
-
Recrystallization: This is the most common and effective method for purifying solid benzothiazole derivatives. Ethanol is frequently a good solvent choice.[3] The goal is to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a viable alternative. However, be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[3] A gradient elution with a hexane/ethyl acetate system is a common starting point.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the catalyst in this synthesis? A catalyst's primary role is to accelerate the initial condensation step. Acidic catalysts, such as HCl or the hydrogen ions provided by NH₄Cl in solution, protonate the aldehyde's carbonyl oxygen.[5][12] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol.[5] Other catalysts, like Zinc acetate, may act as Lewis acids to achieve similar activation.[9]
Q2: How does solvent choice impact the reaction? The solvent is critical. It must solubilize the reactants and can influence the reaction rate and even the mechanism.[13]
-
Polar Protic Solvents (Ethanol, Water): These are common, environmentally friendly choices that work well with many catalytic systems. They can participate in hydrogen bonding, potentially stabilizing intermediates.[4][5]
-
Polar Aprotic Solvents (DMSO, DMF): DMSO can act as both a solvent and an oxidant, facilitating the final aromatization step.[6] These solvents are particularly useful for reactions that require higher temperatures.
-
Solvent-Free: Some modern, green chemistry approaches utilize solvent-free conditions, often with gentle heating or microwave irradiation.[8][10] This simplifies workup and reduces waste.
Q3: What are the key safety precautions when working with 2-aminothiophenol? 2-Aminothiophenol is toxic and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Spot the reaction mixture on a silica plate alongside your starting materials (2-aminothiophenol and benzaldehyde). Develop the plate in a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spots have disappeared and a new, typically UV-active, product spot has formed.
Q5: Are there more environmentally friendly ("green") methods for this synthesis? Yes, significant research has focused on making this synthesis greener. Key strategies include:
-
Employing biocatalysts like laccase. [4]
-
Utilizing visible-light photocatalysis to avoid harsh reagents. [8][10]
Reference Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).
-
Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry solid in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Dissolution: Gently heat the mixture (e.g., in a water bath) while stirring until all the solid dissolves. If it does not dissolve completely, add a small amount more solvent until a clear solution is obtained at the elevated temperature.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of the product should begin to form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any surface impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Guo, S., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
-
Li, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
ResearchGate. (2025). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Request PDF. Available at: [Link]
-
Yang, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ivanov, I., et al. (n.d.). Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. Available at: [Link]
-
Maleki, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Table. Available at: [Link]
-
ACS Publications. (n.d.). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. ACS Omega. Available at: [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions a. Available at: [Link]
-
NIH National Library of Medicine. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Available at: [Link]
-
NIH National Library of Medicine. (2025). Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). The effect of different solvents. Reaction conditions: 1a (0.5 mmol),.... Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOTHIAZOLOPYRAZOLINE DERIVATIVES. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Available at: [Link]
-
Semantic Scholar. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOTHIAZOLOPYRAZOLINE DERIVATIVES. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. PMC. Available at: [Link]
-
Granthaalayah Publications and Printers. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOTHIAZOLOPYRAZOLINE DERIVATIVES. International Journal of Engineering Technologies and Management Research. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions.[a]. Scientific Diagram. Available at: [Link]
-
Granthaalayah Publications and Printers. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOTHIAZOLOPYRAZOLINE DERIVATIVES. Open Access Research Database. Available at: [Link]
-
NIH National Library of Medicine. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US2658864A - Purification of mercaptothiazoles.
-
NIH National Library of Medicine. (n.d.). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. PMC. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available at: [Link]
- Google Patents. (n.d.). DE3262828D1 - Process for the preparation of 1,2-benzisothiazolin-3-ones.
-
PubMed. (2024). Synthesis of metal-free benzimidazole-based catalysts and its application in CO2 cycloaddition. Available at: [Link]
-
NIH National Library of Medicine. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Available at: [Link]
- Google Patents. (n.d.). CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
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Technical Support Center: 2,2'-Bibenzothiazoline Synthesis and Purification
Welcome to the dedicated technical support center for the synthesis and purification of 2,2'-Bibenzothiazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your results. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, sulfur- and nitrogen-containing scaffold makes it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Achieving high yield and purity of this compound is crucial for the reliability and reproducibility of downstream applications. This guide will address the common hurdles encountered during its synthesis and purification.
Troubleshooting Guide: Synthesis and Purification
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis-Related Issues
Question 1: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes?
Answer: Low to no yield in the synthesis of this compound, typically formed via the oxidative coupling of a 2-aminothiophenol derivative, is a common problem that can often be traced back to a few key areas:
-
Poor Quality of Starting Materials: 2-Aminothiophenol and its derivatives are highly susceptible to oxidation, leading to the formation of the disulfide dimer, 2,2'-dithiobis(aniline), which appears as a yellow precipitate.[1] This impurity will not participate in the desired reaction, thereby reducing your yield.
-
Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical for the dimerization to form the bibenzothiazoline ring system.
-
Solution: Common oxidizing agents for such couplings include hydrogen peroxide, air (oxygen), or iodine. Ensure the correct stoichiometry of the oxidizing agent. An excess may lead to over-oxidation and side product formation, while an insufficient amount will result in incomplete conversion.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial.[2] However, excessive heat can promote the formation of undesired byproducts. It is advisable to perform small-scale trials at different temperatures to determine the optimal conditions for your specific substrate.
-
-
Incorrect pH of the Reaction Medium: The pH can affect the reactivity of the starting materials and the stability of the product.
-
Solution: Depending on the specific synthetic route, the reaction may be favored under acidic, basic, or neutral conditions. Consult relevant literature for the specific derivative you are synthesizing. For instance, some benzothiazole syntheses are catalyzed by acids like hydrochloric acid.[1]
-
Question 2: I am observing the formation of multiple products in my reaction mixture, complicating purification. What are these side products and how can I minimize them?
Answer: The formation of multiple products is a strong indicator of competing side reactions. Here are the most common culprits and how to mitigate them:
-
Oxidation of 2-Aminothiophenol: As mentioned, the primary side reaction is the oxidation of 2-aminothiophenol to form 2,2'-dithiobis(aniline).[1][2]
-
Formation of Benzothiazole instead of Bibenzothiazoline: Depending on the reaction conditions and the presence of other reactants (e.g., an aldehyde or carboxylic acid), you might be forming a simple benzothiazole rather than the desired dimer.
-
Solution: Carefully review your reaction setup. The synthesis of this compound is a dimerization. If your starting material is intended to be a single precursor that dimerizes, the presence of other reactive species should be avoided unless they are part of a specific, validated protocol.
-
-
Incomplete Cyclization: An intermediate may be forming that does not fully cyclize to the desired bibenzothiazoline structure.
-
Solution: The choice of catalyst and reaction conditions is crucial for efficient cyclization.[2] Ensure that your reaction is running for a sufficient amount of time and at the optimal temperature to drive the reaction to completion.
-
Purification-Related Issues
Question 1: I am having difficulty purifying my crude this compound by recrystallization. What is the best approach?
Answer: Recrystallization is a powerful technique for purifying solid organic compounds, but success hinges on selecting the appropriate solvent system.
-
Single-Solvent Recrystallization: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Selection Strategy: Test the solubility of a small amount of your crude product in various solvents such as ethanol, methanol, ethyl acetate, toluene, and hexanes.[3] Look for a solvent that provides the desired solubility profile.
-
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is an excellent alternative.[4] In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).[4]
-
Common Solvent Pairs: Ethanol/water and toluene/hexanes are common pairs to try.[5]
-
Question 2: Column chromatography is not giving me good separation of my product from impurities. How can I optimize this?
Answer: Poor separation during column chromatography is often due to an inappropriate choice of stationary or mobile phase.
-
Stationary Phase: For most organic compounds like this compound, silica gel is the standard stationary phase.[6]
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate before attempting a column.
-
Product Tailing or Irreversible Adsorption: If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing or loss of product on the column.
-
Solution: You can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent to mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: The literature melting point for this compound is 135°C.[8] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q2: How can I monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2] By spotting the reaction mixture alongside your starting material(s) on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product spot.
Q3: What are the key safety precautions I should take when working with the precursors to this compound? A3: 2-Aminothiophenol and other thiol-containing compounds have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[2] As they are susceptible to oxidation, handling under an inert atmosphere is recommended for best results.[2] Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Coupling
This protocol describes a general method for the synthesis of this compound from a suitable precursor.
Materials:
-
2-Aminothiophenol derivative (1.0 eq)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂) (approx. 2.0-3.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1.0 eq) in ethanol.
-
To this stirred solution at room temperature, add 30% hydrogen peroxide (approx. 2.0-3.0 eq) dropwise.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product before proceeding with purification.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[3]
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Parameter | Condition | Rationale |
| Recrystallization Solvent | Ethanol or Toluene/Hexanes | Provides good solubility at high temperatures and poor solubility at low temperatures. |
| Cooling Rate | Slow cooling followed by an ice bath | Promotes the formation of larger, purer crystals.[3] |
Visualizations
Synthesis Pathway and Potential Side Reaction
Caption: Synthesis of this compound and a common side reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Oxidative Coupling of 2‐Aminothiophenol with Ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization 2. (n.d.). Retrieved January 14, 2026, from [Link]
- Process for the preparation of 2-mercaptobenzothiazole. (1994). U.S.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). Organic Letters, 13(12), 3202-3205.
- Removal of the 2-Mercaptobenotiazole from Model Wastewater by Ozonation. (n.d.). The Scientific World Journal.
- Process for oxidizing 2-mercaptobenzothiazole. (1972). U.S.
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 14, 2026, from [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). Processes, 9(11), 1957.
- Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. (2013). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(11), 5126-5134.
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science, 55(2A), 319-333.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
- Column Chromatography in Pharmaceutical Analysis. (2022). Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4).
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
- Removal of 2-Mercaptobenzothiazole from Synthetic Wastewater. (2008). Polish Journal of Environmental Studies, 17(4), 563-567.
- Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. (2001). Applied and Environmental Microbiology, 67(11), 5221-5225.
- Biomimetic Oxidative Coupling of Benzylamines and 2‐Aminophenols: Synthesis of Benzoxazoles. (2013). ChemInform, 44(34).
- Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2020). RSC Advances, 10(52), 31215-31229.
-
BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Laboratory-Scale Protein Purification. (n.d.). Bio-Rad. Retrieved from [Link]
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Crystal Growth & Design, 21(10), 5767-5777.
- Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2018). Journal of Heterocyclic Chemistry, 55(10), 2328-2336.
-
Chromatography. (n.d.). Bio-Radiations. Retrieved from [Link]
-
Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. (2024). Bio-Rad. Retrieved from [Link]
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Metabolomics, 11(3), 625-632.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). Polymers, 14(19), 4059.
Sources
Technical Support Center: Navigating the Scale-Up of Benzothiazoline Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-substituted benzothiazolines and their derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges and ensure a robust, scalable, and safe synthesis.
Our approach is built on explaining the "why" behind each step, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems that users may encounter during the synthesis of 2-phenylbenzothiazoline, the common intermediate formed from the condensation of 2-aminothiophenol and benzaldehyde.
Q1: My reaction yield is low and inconsistent upon scale-up. What are the likely causes and how can I fix this?
A1: Low or variable yield is the most common challenge in scaling up this synthesis. The root cause often lies in the sensitivity of the starting material, 2-aminothiophenol, and suboptimal reaction control.
Probable Causes & Solutions:
-
Oxidation of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to atmospheric oxidation, which forms a disulfide byproduct. This impurity not only consumes your starting material but can also complicate the reaction and purification.
-
Solution: The entire process, from reagent handling to reaction quenching, must be conducted under an inert atmosphere (Nitrogen or Argon). Use degassed solvents and purge the reaction vessel thoroughly before adding reagents. For large-scale operations, maintaining a slight positive pressure of inert gas is critical.[1][2]
-
-
Suboptimal Temperature Control: The condensation reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and the formation of tars or polymeric materials.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Add the benzaldehyde solution dropwise or via a syringe pump to control the rate of reaction and heat generation. Monitor the internal temperature closely throughout the addition.
-
-
Inefficient Mixing: As the reaction volume increases, ensuring homogeneity becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and incomplete conversion.
-
Solution: Employ an appropriate overhead mechanical stirrer. The impeller design (e.g., anchor, pitched-blade turbine) should be chosen based on the reactor geometry and viscosity of the reaction mixture to ensure thorough mixing.
-
-
Catalyst Inefficiency: While this reaction can proceed without a catalyst, various acid catalysts (e.g., NH4Cl, TsOH·H2O) are often used to activate the aldehyde and accelerate the reaction.[3] On a larger scale, the catalyst-to-substrate ratio may need re-optimization.
-
Solution: Ensure the catalyst is fully dissolved or evenly suspended. Perform small-scale optimization studies to determine the ideal catalyst loading for your specific conditions before proceeding with a large batch.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low/Inconsistent Yield | Oxidation of 2-aminothiophenol | Maintain a strict inert atmosphere (N₂/Ar); use degassed solvents. |
| Poor temperature control (exotherm) | Use a jacketed reactor; control reagent addition rate. | |
| Inefficient mixing | Use appropriate overhead mechanical stirring. | |
| Suboptimal catalyst performance | Re-optimize catalyst loading for the larger scale. |
Q2: The final product is a dark oil or discolored solid, not the expected pale yellow crystals. How can I improve its purity and appearance?
A2: Product discoloration is a clear indicator of impurities, typically arising from oxidation or side reactions. The key is to prevent their formation in the first place and effectively remove them during workup.
Probable Causes & Solutions:
-
Oxidation of the Benzothiazoline Intermediate: The initial product, 2-phenylbenzothiazoline, is susceptible to oxidation, which converts it into the more stable aromatic 2-phenylbenzothiazole. This is often an undesired side product if the benzothiazoline itself is the target. Air exposure during the reaction or workup is the primary cause.
-
Solution: As with preventing starting material degradation, maintaining an inert atmosphere throughout the reaction and workup is crucial. When quenching the reaction, use degassed water or buffer solutions.
-
-
Formation of Polymeric Byproducts: High reaction temperatures or localized hot spots can lead to the formation of dark, tar-like polymers.
-
Solution: Strict temperature control is paramount. Ensure efficient stirring and a controlled rate of reagent addition.[4]
-
-
Residual Colored Impurities: Impurities from the starting materials or minor side products can become trapped in the product during precipitation or crystallization.
-
Solution - Purification Protocol:
-
Charcoal Treatment: After the reaction is complete, and before crystallization, the crude product can be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and treated with a small amount of activated carbon. The mixture is heated briefly and then filtered hot through a pad of celite to remove the carbon and adsorbed impurities.
-
Recrystallization: This is the most effective method for purifying the solid product. Choosing the right solvent system is critical. A mixture of ethanol and water, or isopropanol, often works well. The goal is to find a solvent in which the product is soluble when hot but poorly soluble when cold, while impurities remain in solution.
-
-
Q3: I'm having trouble isolating the product. It either "oils out" during crystallization or won't precipitate at all. What should I do?
A3: Isolation issues are common when impurities are present that act as crystallization inhibitors. The problem can also stem from using an inappropriate solvent system.
Probable Causes & Solutions:
-
"Oiling Out": This occurs when the product comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too concentrated or cooled too quickly. The presence of oily impurities exacerbates this issue.
-
Solution:
-
Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling promotes oil formation.
-
Solvent System Adjustment: If it oils out, try re-heating the mixture to redissolve the product and then add a bit more solvent to reduce the concentration before attempting to cool it again slowly.
-
Use of an Anti-Solvent: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" (e.g., water) in which the product is insoluble, until turbidity persists. This can often induce crystallization.
-
-
-
Failure to Precipitate: This indicates that the product is too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Volume Reduction: Carefully reduce the volume of the solvent under reduced pressure until the solution becomes cloudy, then allow it to cool.
-
Induce Crystallization: If the solution is supersaturated, try "scratching" the inside of the flask with a glass rod below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a single seed crystal of pure product if available.
-
-
Workflow for Successful Synthesis & Isolation
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction mechanism for the formation of 2-phenylbenzothiazoline?
A: The reaction is a condensation between the primary amino group of 2-aminothiophenol and the carbonyl group of benzaldehyde. It proceeds via two key steps:
-
Schiff Base Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to form an intermediate imine (Schiff base).
-
Intramolecular Cyclization: The thiol (-SH) group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the five-membered thiazoline ring. Acid catalysts can accelerate the reaction by activating the benzaldehyde carbonyl group towards the initial nucleophilic attack.[3][5]
Reaction Mechanism Diagram
Caption: Simplified reaction pathway.
Q: Why is handling 2-aminothiophenol so critical? What are the key safety precautions?
A: 2-Aminothiophenol is a hazardous substance that requires careful handling.[6][7]
-
Toxicity: It is harmful if swallowed and causes severe skin burns and eye damage.[6] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[1][7]
-
Air Sensitivity: It readily oxidizes in air, which can compromise your reaction and lead to impurities.[2] Handle under an inert atmosphere whenever possible.
-
Stench: It has a strong, unpleasant odor. All handling should be performed inside a certified chemical fume hood to prevent inhalation.[8]
Reagent Safety Information
| Reagent | Key Hazards | Recommended PPE | Handling Precautions |
| 2-Aminothiophenol | Toxic, Corrosive, Air Sensitive, Stench | Goggles, Gloves, Lab Coat | Use in fume hood under inert atmosphere.[1][2][6] |
| Benzaldehyde | Harmful if swallowed, Combustible | Goggles, Gloves, Lab Coat | Keep away from ignition sources. |
| Ethanol | Flammable liquid and vapor | Goggles, Gloves | Store in a well-ventilated area away from heat. |
Q: Can this procedure be adapted for other aldehydes?
A: Yes, this condensation reaction is quite versatile and serves as a foundational method for synthesizing a wide variety of 2-substituted benzothiazoles and benzothiazolines.[9][10] Both aromatic and aliphatic aldehydes can be used. However, the reactivity of the aldehyde can influence the optimal reaction conditions (temperature, time, catalyst).
-
Electron-withdrawing groups on an aromatic aldehyde generally make the carbonyl carbon more electrophilic, potentially speeding up the reaction.
-
Electron-donating groups can slow it down.
-
Aliphatic aldehydes are also suitable, though their lower boiling points may require different solvent choices or temperature profiles.[9]
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Phenylbenzothiazoline
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Vessel Preparation: Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet. Ensure the system is completely dry.
-
Inerting: Purge the reactor with dry nitrogen or argon for at least 30 minutes. Maintain a gentle positive pressure of inert gas throughout the experiment.
-
Reagent Charging: Charge the reactor with degassed ethanol (e.g., 5 mL per gram of 2-aminothiophenol). Add 2-aminothiophenol (1.0 equivalent) to the solvent via cannula or a dropping funnel. Begin stirring.
-
Controlled Addition: Dissolve benzaldehyde (1.05 equivalents) in a small amount of degassed ethanol. Using a syringe pump or dropping funnel, add the benzaldehyde solution to the stirred 2-aminothiophenol solution over 1-2 hours.
-
Temperature Control: Maintain the internal temperature between 20-25°C during the addition. If the reaction is slow, the temperature can be gently increased to 40-50°C after the addition is complete.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold, degassed water to precipitate the product.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry 2-phenylbenzothiazoline in an appropriately sized Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel containing a small plug of cotton or celite.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize product precipitation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC).
- CDH Fine Chemical. (n.d.). 2-Amino Thiophenol CAS No 137-07-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ECHEMI. (2019). 2-Aminothiophenol SDS, 137-07-5 Safety Data Sheets.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 5029.
- Li, X., Ma, Q., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- Li, X., Ma, Q., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar.
- Povarov, L. S. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Pharmaceuticals, 15(4), 488.
- Rojas-Romo, C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(5), 1089.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Tiwari, R., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 16(24), 3784-3791.
- CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone. (n.d.).
- WO2022091014A1 - Industrial method of producing benzisothiazolinone. (n.d.).
- Schmidt, D., & Kempe, R. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1170–1176.
- Wang, Y., et al. (2022).
- US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium. (n.d.).
- Stegmann, Y., et al. (2019). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation.
- US2658864A - Purific
- Langer, E. (2019). Challenges of Manufacturing the Expanding Range of Bi/Multispecific Modalities. Contract Pharma.
- Rossi, T., et al. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development.
- CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt. (n.d.).
- US5198550A - Process for the purification of crude 2-mercaptobenzothiazole. (n.d.).
- US5374737A - Process for the prepar
- Huang, Y., et al. (2020). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 18(30), 5846-5853.
- Borovika, A., & Nagorny, P. (2020).
- Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [ 2 H 5 ]baricitinib via [ 2 H 5 ]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161.
- US4281137A - Purific
- Heller, B., & Hapke, M. (2007). Synthesis of 2,2'-Bipyridines by Transition Metal-Catalyzed Alkyne/Nitrile [2 + 2 + 2] Cycloaddition Reactions. Request PDF.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Impurities in 2,2'-Bibenzothiazoline Based Assays
Welcome to the technical support center for 2,2'-Bibenzothiazoline based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for minimizing impurities and ensuring the accuracy and reliability of your experimental results. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to create a self-validating system for your experimental workflow.
Introduction: The Critical Role of Purity in this compound Assays
This compound and its derivatives are versatile chromogenic reagents used in a variety of quantitative analytical assays. Their utility lies in their ability to undergo a detectable change, often a color change, in the presence of an analyte or as a result of a specific chemical reaction. The accuracy and reproducibility of these assays are paramount, and they are highly susceptible to interference from impurities present in the this compound reagent itself.
Impurities can arise from the synthesis of the reagent, degradation over time, or improper handling and storage. These unwanted compounds can lead to a host of problems, including high background signals, poor reproducibility, and the formation of interfering side products. Therefore, a meticulous approach to reagent purity is not just a recommendation but a prerequisite for generating high-quality, reliable data.
Troubleshooting Guide: A Problem-Cause-Solution Approach
This section addresses common issues encountered during this compound based assays in a direct question-and-answer format.
Q1: I'm observing a high background signal in my assay, even in my blank wells. What's causing this and how can I fix it?
A1: High background is a frequent challenge and can often be traced back to the purity of your this compound reagent or other assay components.
Possible Causes & Solutions:
-
Reagent Impurities: Commercially available this compound can contain impurities from its synthesis, such as precursors or oxidized byproducts.[1][2] These can either be inherently colored or can react non-specifically to generate a signal.
-
Solution: Purify the this compound reagent through recrystallization. (See Protocol 1 for a detailed procedure). For routine assays, it is crucial to use high-purity reagents, such as Analytical Reagent (AR) or ACS grade, from reputable suppliers.[3]
-
-
Reagent Degradation: this compound can degrade over time, especially when exposed to light, air (oxidation), or moisture. Degradation products can contribute to a high background.
-
Solution: Store the solid reagent in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Prepare stock solutions fresh and use them promptly. If a stock solution appears discolored, it should be discarded.
-
-
Contaminated Solvents or Buffers: The water, buffers, or organic solvents used to prepare your reagents and samples can be a source of contamination. Poor water quality can introduce interfering substances.[4]
-
Solution: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) and analytical grade solvents and buffer components. Prepare buffers fresh and filter them if necessary.
-
-
Incompatible Assay Plates: The microplate itself can sometimes contribute to background signal.
-
Solution: Ensure you are using the appropriate type of microplate for your assay (e.g., clear plates for colorimetric assays). If you suspect the plate is the issue, try a different brand or lot number.
-
Caption: Desired reaction pathway versus impurity-driven side reactions.
References
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for solubility issues encountered with 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), a compound central to numerous laboratory assays. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
A Note on Nomenclature: Is it 2,2'-Bibenzothiazoline?
Before proceeding, it is crucial to clarify a common point of confusion. The query refers to "this compound." However, in the context of a chromogenic substrate used in aqueous buffers for assays like ELISA or antioxidant capacity tests, the compound is almost certainly 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt , universally known by its acronym, ABTS .[1][2] This guide will focus on ABTS, as its solubility characteristics are a frequent subject of technical inquiries. If you are working with a different benzothiazoline derivative, some principles may still apply, but the specific data herein relates to ABTS.
Frequently Asked Questions: Understanding ABTS Solubility
Q1: Why is my ABTS not dissolving in my aqueous buffer?
This is the most common issue and can stem from several factors, ranging from simple procedural oversights to more complex chemical issues.
Answer: The diammonium salt of ABTS is known for its high water solubility.[3] Most suppliers state a solubility of at least 10 mg/mL and up to 50 mg/mL in water, though solutions may sometimes appear slightly hazy.[2][4][5] If you are experiencing poor solubility, consider the following primary causes:
-
Insufficient Agitation: The powder may require more energy to dissolve than simple inversion. Vigorous vortexing or brief sonication can significantly aid dissolution.
-
Solution Saturation: You may be attempting to create a solution that is above the solubility limit for your specific buffer conditions (e.g., temperature, pH).
-
Compound Quality or Age: Older batches of ABTS may have absorbed moisture or degraded, which can affect solubility. Ensure you are using a high-purity grade (≥98%) and check the expiration date.[2]
-
Buffer Composition: While ABTS is soluble in water, high concentrations of other salts or organic components in your buffer could potentially decrease its solubility through the "salting-out" effect.[6]
Q2: How does pH impact the solubility of ABTS?
Answer: The molecular structure of ABTS is key to its pH-dependent behavior. The molecule contains two sulfonic acid (-SO₃H) groups. In its common diammonium salt form, these groups are deprotonated (-SO₃⁻), creating a highly polar, charged molecule that readily interacts with water.
-
At Neutral to Alkaline pH (pH > 4): The sulfonic acid groups are fully deprotonated (anionic). This is the state with the highest aqueous solubility. Most common biological buffers (e.g., PBS at pH 7.4) are ideal.
-
At Acidic pH (pH < 4): As the pH becomes more acidic, the sulfonic acid groups can become protonated. While ABTS is still soluble in acidic conditions, its stability and the kinetics of its associated reactions can be strongly pH-dependent.[7] For most applications requiring simple dissolution, maintaining a pH well above the pKa of the sulfonic acid groups is recommended.
Caption: Influence of pH on the ionization and solubility of ABTS.
Q3: My ABTS solution is prepared, but it's hazy. Is this acceptable?
Answer: A slight haze can be normal, especially at higher concentrations (e.g., 50 mg/mL).[4][5] However, significant haziness or the presence of visible particulates usually indicates one of two issues:
-
Incomplete Dissolution: The compound has not fully dissolved. Try warming the solution gently (to no more than 37-40°C) with stirring or using brief sonication.
-
Impurity or Degradation: The starting material may contain insoluble impurities, or the ABTS may have started to degrade or aggregate.[8] It is recommended to filter the solution through a 0.22 µm or 0.45 µm filter before use to remove any particulates, which could interfere with spectrophotometric readings.[9]
Troubleshooting Workflow: From Problem to Solution
When encountering solubility issues, a systematic approach is most effective. The following workflow diagram outlines the logical steps to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting ABTS solubility.
Advanced Solutions & Methodologies
Q4: I need a very high concentration of ABTS, and it won't dissolve in my buffer. Can I use a co-solvent?
Answer: Yes, using a co-solvent to create a high-concentration stock solution is a standard and highly effective technique.[10][11] The most common choice is Dimethyl Sulfoxide (DMSO).
The strategy involves dissolving the ABTS in a minimal amount of a water-miscible organic solvent and then diluting this stock solution into your final aqueous buffer. This approach circumvents the kinetic barriers of dissolving the powder directly in the buffer.
Solubility Data in Various Solvents
| Solvent | Reported Solubility | Notes & Considerations | Citation(s) |
| Water | 10 - 50 mg/mL | The standard solvent. Solution may be slightly hazy at the upper range. | [2][4] |
| Phosphate Buffered Saline (PBS, pH 7.2-7.4) | ~3 mg/mL | Buffer salts can slightly reduce solubility compared to pure water. | [12] |
| Dimethyl Sulfoxide (DMSO) | 10 - 21 mg/mL | Excellent for creating high-concentration stock solutions. May require sonication. | [12] |
| Ethanol | Soluble | Often used in the final mobile phase for FI-HPLC applications of ABTS. | [13] |
Important: When using a co-solvent, ensure the final concentration in your assay is low enough (typically <1%) to not affect the biological or enzymatic activity you are measuring. Always run a vehicle control with the same final concentration of the co-solvent.
Q5: My ABTS solution turns green/blue over time. Is this related to solubility?
Answer: This is a critical point of distinction. The color change is not a solubility issue but a stability issue . ABTS is sensitive to light and oxidation.[4][5][14]
-
ABTS (the molecule): In its reduced form, a solution of ABTS should be colorless to pale green.[5] If it turns dark green or blue on its own, it is oxidizing.
-
ABTS•⁺ (the radical cation): This is the intensely colored blue-green species intentionally generated in antioxidant assays by adding an oxidizing agent like potassium persulfate.[7][12]
To prevent premature oxidation of your ABTS stock solution:
-
Prepare it fresh daily. [12]
-
Protect it from light by using an amber vial or wrapping the container in aluminum foil.[15]
Validated Experimental Protocols
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous ABTS Stock Solution
This protocol is a reliable starting point for most ELISA and other enzymatic assays.
Materials:
-
ABTS Diammonium Salt (MW: 548.68 g/mol )[12]
-
Ultrapure Water or 50 mM Phosphate Buffer (pH 7.4)
-
Calibrated balance, appropriate glassware, and magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Weigh out 50 mg of ABTS powder and transfer it to a 5 mL volumetric flask or a 15 mL conical tube.
-
Add approximately 4 mL of your chosen solvent (water or buffer).
-
Vortex vigorously for 1-2 minutes. If powder remains undissolved, place the tube in a sonicating water bath for 5-minute intervals until the solution is clear. Gentle warming to 37°C can be used as an alternative.
-
Once fully dissolved, bring the final volume to 5.0 mL with the solvent.
-
If any haziness or particulates remain, filter the solution through a 0.22 µm syringe filter into a clean, light-protected storage tube (e.g., an amber microcentrifuge tube).
-
Store the solution at 4°C, protected from light. For best results, prepare this solution fresh on the day of use.[12]
Protocol 2: Preparation of a High-Concentration (20 mg/mL) DMSO Stock Solution
This protocol is ideal when a highly concentrated stock is needed for serial dilutions into various assay buffers.
Materials:
-
ABTS Diammonium Salt
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes and precision pipettes
Procedure:
-
Weigh 10 mg of ABTS powder directly into a 1.5 mL amber or foil-wrapped microcentrifuge tube.
-
Add 500 µL of DMSO to the tube.
-
Cap the tube tightly and vortex for 2-3 minutes. The solution should become clear. Sonication can be used if necessary to achieve complete dissolution.[12]
-
This stock can be stored in small aliquots at -20°C, protected from light and moisture. Before use, thaw an aliquot completely and bring it to room temperature.
References
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ResearchGate. (2024). Benzothiazine derivatives solubility? Retrieved from [Link][16]
-
ResearchGate. (2025). Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. Retrieved from [Link][7]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link][10]
-
PubChem. (n.d.). 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved from [Link][11]
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Carvajal-Moreno, T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. [Link][6]
-
Mena-Gutiérrez, A., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 584. [Link][3]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419–426. [Link]
-
ResearchGate. (2015). Why isn't my ABTS radical stable? Retrieved from [Link][15]
-
Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from [Link]
-
Zhang, J., et al. (2021). Photo-Switchable Aggregation-Induced Emission of Bisthienylethene-Dipyrimido[2,1-b][4][16]benzothiazole Triad. Molecules, 26(17), 5382. [Link]
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Pistos, C., & Tsiourvas, D. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 5(4), 369-381. [Link][14]
-
FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Retrieved from [Link]
-
Pellegrini, N., et al. (2003). Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages. Journal of Agricultural and Food Chemistry, 51(1), 260-264. [Link][13]
-
Bonné, T. B., et al. (2004). Aggregation behavior of amphiphilic poly(2-alkyl-2-oxazoline) diblock copolymers in aqueous solution studied by fluorescence. Colloid and Polymer Science, 282(8), 833-843. [Link]
-
Šuleková, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(22), 12345. [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link][17]
-
Wang, Y., et al. (2013). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 23(17), 4799-4802. [Link]
-
El-Haj, B. M., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2018, 5917493. [Link]
-
Kim, T. H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. [Link]
-
ResearchGate. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Retrieved from [Link]
-
Al-Tabakha, M. M. (2015). "Drug Stability and factors that affect on the drug stability" Review BY. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 107-115. [Link]
-
Mora, C., et al. (2021). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 13(12), 2028. [Link]
-
ResearchGate. (2004). Aggregation behavior of amphiphilic poly(2-alkyl-2-oxazoline) diblock copolymers in aqueous solution studied by fluorescence correlation spectroscopy. Retrieved from [Link]
-
University of Kentucky Research. (n.d.). Preparation and Use of Tribromoethanol (aka Avertin or TBE). Retrieved from [Link]
-
Ruckenstein, E., & Shulgin, I. (2003). Solubility of drugs in aqueous solutions. Part 2: binary nonideal mixed solvent. International Journal of Pharmaceutics, 260(2), 283-291. [Link]
-
Wang, Y., et al. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. Polymers, 15(23), 4545. [Link]
-
Grishkovskiĭ, B. A., et al. (1981). [Aggregation of poly-L-proline in aqueous solution]. Molekuliarnaia biologiia, 15(2), 310-315. [Link][8]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1596. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Spectrophotometric Determination of Benzothiazolines
Welcome to the technical support center for the spectrophotometric analysis of benzothiazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Fundamental Principles of Benzothiazoline Determination
The spectrophotometric determination of many benzothiazoline derivatives, particularly those that lack a strong intrinsic chromophore, often relies on chemical derivatization to produce a colored compound.[1][2][3] A widely used and effective method involves the oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH).
The MBTH Reaction Mechanism: This method is predicated on the reaction of an analyte with MBTH in the presence of an oxidizing agent, typically ferric chloride (FeCl₃).[4][5] The reaction proceeds via an oxidative coupling mechanism, forming a highly colored formazan dye or related indamine dye, which exhibits strong absorbance in the visible region of the spectrum (typically around 600-660 nm).[4][6] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis according to the Beer-Lambert Law.
This approach is valued for its sensitivity and applicability to a range of compounds, including phenols and aromatic amines.[6][7] However, its success hinges on careful control of reaction parameters.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the methodology.
Q1: Why is derivatization with MBTH necessary for my benzothiazoline compound? Many pharmaceutical compounds, including some benzothiazoline derivatives, do not possess a suitable chromophore—a part of the molecule that absorbs light in the UV-Visible range.[1][2] Direct spectrophotometric analysis of such compounds is often impossible or lacks the required sensitivity and selectivity. Chemical derivatization with a reagent like MBTH transforms the non-absorbing analyte into a new, intensely colored derivative that can be easily quantified.[1][3]
Q2: What is the role of the oxidizing agent (e.g., Ferric Chloride, Cerium (IV))? The oxidizing agent is critical for the color-forming reaction. After the initial coupling of the analyte with MBTH, the oxidizing agent facilitates the final oxidative coupling step that generates the stable, colored dye complex.[4][7] The choice and concentration of the oxidant are key parameters that must be optimized, as insufficient oxidant will lead to incomplete reaction, while excessive oxidant can sometimes cause degradation of the colored product or increase background absorbance.
Q3: How do I determine the correct wavelength (λmax) for measurement? After preparing a colored derivative solution of your analyte at a known concentration, you should perform a wavelength scan using the spectrophotometer over the entire visible range (e.g., 400-800 nm) against a reagent blank. The wavelength at which the maximum absorbance is observed is the λmax.[8] Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law. For MBTH-based assays, this is often in the 600-660 nm range.[4][6]
Q4: What is a reagent blank and why is it crucial? A reagent blank contains all the components of your reaction mixture (solvent, MBTH, oxidizing agent, etc.) except for the analyte.[5][9] Its purpose is to zero the spectrophotometer, thereby subtracting any background absorbance caused by the reagents themselves or their interactions.[10] Failure to use a proper reagent blank is a common source of inaccurate results.[9]
Q5: What does it mean if my assay is not linear? Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][11] If you plot absorbance versus concentration and the result is a curve instead of a straight line, your assay is non-linear. This can occur if the sample concentration is too high, exceeding the linear range of the instrument or the reaction chemistry (typically absorbance values > 1.5 AU).[9][10] It can also indicate issues with the reaction itself, such as reagent depletion at high analyte concentrations. Ensure your sample concentrations fall within the validated linear range of the assay.[10]
Part 3: Troubleshooting Guide
This guide addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Color Development
| Potential Cause | Explanation & Validation Step | Solution |
| Incorrect Reagent pH | The oxidative coupling reaction is often pH-dependent. The optimal pH ensures that the analyte and MBTH are in the correct ionic form for efficient reaction. | Verify the pH of your reaction buffer/medium. The MBTH method for phenolic compounds, for instance, is often performed in an acidic medium.[7] Perform a pH optimization study (e.g., testing a range from pH 3 to 7) to find the optimal condition for your specific analyte. |
| Degraded Reagents | MBTH and ferric chloride solutions can degrade over time, especially if not stored correctly. MBTH is susceptible to oxidation. | Prepare fresh reagent solutions.[12] Store MBTH in a dark, cool place. Ferric chloride solutions should also be freshly prepared to ensure the correct oxidation state and concentration. |
| Insufficient Reaction Time or Temperature | The color-forming reaction is not instantaneous. Insufficient time or non-optimal temperature can lead to an incomplete reaction. | Optimize the reaction time by measuring the absorbance of a standard solution at several time points (e.g., 5, 10, 15, 20, 30 min) until the absorbance plateaus.[4][5] Some protocols specify heating to accelerate the reaction; ensure this temperature is accurately maintained.[12][13] |
| Inactive Analyte | The functional group on your benzothiazoline derivative required for the reaction (e.g., an available amine or phenolic hydroxyl group) may be blocked or absent. | Confirm the structure and purity of your analyte. Review the literature to ensure the MBTH method is appropriate for the specific functional groups present on your molecule.[1] |
Problem 2: Inconsistent or Non-Reproducible Absorbance Readings
| Potential Cause | Explanation & Validation Step | Solution |
| Instrument Instability | The spectrophotometer's lamp may not be fully stabilized, causing the baseline to drift. Environmental factors can also contribute.[9][10] | Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements.[9][14] Ensure the instrument is on a stable surface, free from vibrations or drafts.[10] |
| Cuvette Errors | Fingerprints, scratches, or residual sample on the cuvette's optical surfaces will scatter light and cause erroneous readings. Inconsistent positioning in the holder also introduces variability.[10][15] | Always handle cuvettes by the frosted sides.[10] Clean the optical surfaces with a lint-free wipe before each measurement. Use the same cuvette for the blank and sample when possible, and always place it in the holder in the same orientation.[9] For UV measurements, quartz cuvettes are mandatory.[15] |
| Sample Inhomogeneity / Air Bubbles | If the sample is not well-mixed or contains air bubbles, the light beam will pass through a non-uniform solution, leading to fluctuating readings.[9][10] | Ensure thorough mixing of the final solution after all reagents are added. Visually inspect the cuvette for air bubbles before placing it in the instrument. If bubbles are present, gently tap the cuvette to dislodge them.[9] |
| Matrix Effects | Other components (excipients, buffers, etc.) in your sample matrix may interfere with the reaction or absorb light at the analytical wavelength.[4][16] | Prepare your calibration standards in a matrix that is as close as possible to your sample matrix. If interference is suspected, a spike-and-recovery experiment can confirm it. You may need to implement a sample clean-up step or use derivative spectrophotometry to resolve overlapping signals.[10] |
Problem 3: High Background or Blank Absorbance
| Potential Cause | Explanation & Validation Step | Solution |
| Reagent Contamination | Impurities in the reagents or solvent can react with MBTH or absorb light at the measurement wavelength. | Use high-purity (e.g., analytical grade) reagents and solvents.[17] Prepare fresh solutions and test the absorbance of individual reagent solutions to identify the source of the high background. |
| Particulate Matter | Undissolved particles in the sample or reagent solutions can scatter light, leading to an artificially high absorbance reading.[16][18] | Filter any solutions that appear cloudy or contain visible particulates through a 0.45 µm or 0.22 µm filter before analysis. |
| Side Reactions | The reagents may be reacting with each other or with components of the solvent over time, forming colored byproducts. | Measure the reagent blank immediately after preparation and monitor its absorbance over time to check for stability. Optimize reagent concentrations to minimize side reactions while ensuring complete reaction with the analyte.[4] |
Part 4: Experimental Workflow & Optimization Protocol
A successful analysis requires a systematic approach. The following workflow and protocol provide a framework for developing a robust method for your specific benzothiazoline derivative.
General Experimental Workflow Diagram
Caption: General workflow for spectrophotometric analysis using MBTH derivatization.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues in derivatization assays.
Step-by-Step Protocol: Method Optimization
This protocol provides a starting point. You must validate and optimize these parameters for your specific application according to ICH guidelines.[5][11]
-
Reagent Preparation:
-
Analyte Stock Solution: Accurately weigh and dissolve your benzothiazoline standard in a suitable solvent (e.g., methanol, distilled water) to create a concentrated stock solution (e.g., 100 µg/mL).
-
MBTH Solution: Prepare a 0.2% to 1.1% (w/v) solution of MBTH in distilled water. This solution should be prepared fresh.[4][19]
-
Oxidant Solution: Prepare a 0.5% to 3.5% (w/v) solution of ferric chloride (FeCl₃) in distilled water or a dilute acid to prevent hydrolysis.[4][5]
-
-
Optimization of Reaction Parameters (using Response Surface Methodology or one-factor-at-a-time):
-
Reagent Concentration: In separate experiments, vary the concentration of MBTH and then the oxidant while keeping other parameters constant. Plot absorbance vs. concentration to find the level where absorbance is maximal and stable.[4]
-
Reaction Time: Prepare a set of identical samples. Stop the reaction at different time intervals (e.g., 5, 10, 15, 20, 30 min) and measure the absorbance. The optimal time is when the absorbance reaches a plateau. A typical time is 20 minutes.[4][5]
-
Example Optimized Conditions for Saxagliptin (a related primary amine analysis): [5]
Parameter Optimized Value MBTH Concentration 1.1% w/v Ferric Chloride Conc. 3.5% w/v | Reaction Time | 20 min |
-
-
Procedure for Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of your analyte stock solution to create a concentration range (e.g., 1-10 µg/mL).[5][10]
-
To each flask, add the optimized volume and concentration of the MBTH solution (e.g., 0.5 mL).[5]
-
Add the optimized volume and concentration of the FeCl₃ solution (e.g., 0.5 mL).[5]
-
Shake vigorously and allow the reaction to proceed for the optimized incubation time at room temperature.[5]
-
Dilute to the final volume (10 mL) with the appropriate solvent (e.g., distilled water).
-
Prepare a reagent blank using the same procedure but replacing the analyte solution with the solvent.
-
Set the spectrophotometer to the predetermined λmax. Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard.
-
Plot absorbance vs. concentration. The resulting graph should be linear, and the equation of the line can be used to determine the concentration of unknown samples.
-
By systematically addressing these variables and understanding the chemical principles at play, you can develop a refined, robust, and reliable spectrophotometric method for the determination of your benzothiazoline compounds.
References
-
Patil, S., Hasumati, A., & Bhinge, J. (n.d.). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Ziyan, E., et al. (n.d.). Novel approach to identify phenoloxidases inhibitors: Optimization of spectrophotometric MBTH assay for high throughput use enzymatic assays and analysis. ResearchGate. [Link]
-
(n.d.). SPECTROPHOTOMETRIC STUDY OF STABILITY CONSTANT OF SUBSTITUTED BENZOTHIAZOLYL AND BENZIMIDAZOLYL DERIVATIVES WITH RARE METAL IONS. Jetir.Org. [Link]
-
de Santana, F. B., et al. (n.d.). Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples. Analytical Methods (RSC Publishing). [Link]
-
Van Wychen, S., et al. (n.d.). MBTH: A Novel Approach to Rapid, Spectrophotometric Quantitation of Total Algal Carbohydrates. OSTI.GOV. [Link]
-
Patil, S., Hasumati, A., & Bhinge, J. (2020). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. Turkish Journal of Pharmaceutical Sciences, 17(4), 422–431. [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]
-
(2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]
-
El-Gindy, A., et al. (1986). Spectrophotometric determination of benzothiadiazines in dosage forms. PubMed. [Link]
-
(n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. HinoTek. [Link]
-
Aparna, A., et al. (2010). Spectrophotometric Method for the Determination. Oriental Journal of Chemistry. [Link]
-
(n.d.). What are the Key Challenges in Spectrophotometric Analysis?. Drawell. [Link]
-
Al-Sabkha, H., et al. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Semantic Scholar. [Link]
-
(2022). Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]
-
(2022). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts. [Link]
-
Menis, O., & Shultz, J. I. (1972). Errors in spectrophotometry and calibration procedures to avoid them. NIST Technical Series Publications. [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]
-
Walash, M. I., et al. (2012). Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Sabkha, H., et al. (n.d.). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. ResearchGate. [Link]
-
(n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
Krasowski, M. D. (2016). Common Interferences in Drug Testing. PubMed. [Link]
-
Ilesanmi, O. S., & Adegoke, O. A. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. [Link]
-
(n.d.). Types of interferences in AAS. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Miki, T. (n.d.). Studies on Benzothiazoline Derivatives. II. Syntheses. Amanote Research. [Link]
-
Menis, O., & Shultz, J. I. (1972). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PMC. [Link]
-
Jadhav, S. A., et al. (2018). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Asian Journal of Research in Chemistry. [Link]
-
Kumar, A., et al. (2019). Development and validation of Spectrophotometry methods for estimation of linezolid in bulk and in pharmaceutical Dosage formulation. Journal of Drug Delivery and Therapeutics. [Link]
-
Basavaiah, K., & Anil Kumar, U. R. (2017). Stability-indicating UV-Spectrophotometric Determination of Glipizide in Pharmaceuticals. Austin Publishing Group. [Link]
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Technical Support Center: Overcoming Interference in Enzymatic Assays Using Benzothiazoline Substrates
Welcome to the technical support center for enzymatic assays utilizing benzothiazoline substrates, such as the widely used 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference issues encountered during their experiments. By understanding the root causes of these interferences and implementing robust validation strategies, you can ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is a benzothiazoline-based enzymatic assay and why is it used?
A: Benzothiazoline-based assays are common laboratory methods used to measure the activity of various enzymes, particularly oxidoreductases like peroxidases.[1][2] They rely on a chromogenic substrate, most notably ABTS, which, upon enzymatic oxidation, is converted into a stable, colored radical cation (ABTS•+).[3] This product has a distinct blue-green color and can be easily quantified using a spectrophotometer at specific wavelengths (commonly 414 nm, 650 nm, 734 nm, or 815 nm).[4][5] The intensity of the color is directly proportional to the enzymatic activity. These assays are popular in drug discovery and diagnostics due to their simplicity, sensitivity, and suitability for high-throughput screening (HTS).[6][7]
Q2: What are the primary sources of interference in these assays?
A: Interference can arise from multiple sources that lead to either false positive or false negative results. The most common culprits include:
-
Test Compounds: Small molecules being screened can directly interfere. This includes colored compounds (spectral interference), fluorescent compounds, and compounds that aggregate.[8][9]
-
Redox-Active Compounds: Compounds that undergo redox cycling can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents (e.g., DTT) common in assay buffers. This can lead to non-enzymatic oxidation of the substrate or inactivation of the enzyme.[10][11]
-
Substrate Impurities: Commercially available ABTS can contain impurities, such as precursors or analogs, that act as enzyme inhibitors.[1][2] The presence and concentration of these inhibitors can vary between batches from the same supplier.[1][2]
-
Photochemical Processes: Light, particularly wavelengths below 455 nm, can induce the generation of hydroxyl radicals from hydrogen peroxide, a common component in peroxidase assays.[12] This leads to non-enzymatic oxidation of ABTS and artificially high readings.[12][13]
-
Assay Buffer Components: The choice of reducing agent (e.g., DTT vs. GSH) can significantly impact the inhibitory activity of test compounds.[14]
Q3: What are "Pan-Assay Interference Compounds" (PAINS)?
A: PAINS are chemical compounds that appear as "hits" in numerous, unrelated high-throughput screens.[7] Their activity is not due to specific binding to the target but rather to non-specific mechanisms like chemical reactivity, redox activity, or aggregation.[15][16] Identifying and eliminating PAINS early in the drug discovery process is crucial to avoid wasting resources on false leads.[17]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter, providing diagnostic steps and validated solutions.
Issue 1: High Background Signal in "No Enzyme" Control Wells
A high background signal indicates that the ABTS substrate is being oxidized non-enzymatically, which can mask true enzyme inhibition and reduce assay sensitivity.[18][19]
Potential Causes & Diagnostic Steps:
-
Redox-Active Compounds/Contaminants: Test compounds may be redox cyclers, generating H₂O₂ in the presence of reducing agents like DTT.[10][11]
-
Test: Run the assay with the test compound in the absence of the enzyme. A significant signal suggests compound-driven substrate oxidation.
-
-
Photochemical Interference: Exposure of the assay plate to ambient light can cause photochemical oxidation of ABTS, especially in the presence of H₂O₂.[12]
-
Test: Prepare two identical plates. Incubate one in complete darkness and the other under normal laboratory lighting. A significantly higher background in the light-exposed plate confirms photochemical interference.
-
-
Contaminated Reagents: Buffers or water may be contaminated with oxidizing agents or microbial growth.
-
Test: Prepare fresh reagents from trusted sources and repeat the control experiment.
-
Solutions & Preventative Measures:
-
For Redox-Active Compounds:
-
Add Catalase: Supplementing the assay buffer with catalase can decompose the H₂O₂ generated by redox cycling compounds, thus mitigating this interference.
-
Change Reducing Agent: Substitute strong reducing agents like DTT with weaker ones, such as reduced glutathione (GSH), which are less prone to generating H₂O₂ with redox cyclers.[14]
-
-
For Photochemical Interference:
-
Work in the Dark: Perform all assay steps, especially incubations, in the dark or under amber/red light conditions.
-
Use Light Filters: If using a plate reader with a broad-spectrum lamp, use filters to block light with wavelengths below 455 nm.[12]
-
-
General Best Practices:
-
Use high-purity water and freshly prepared buffers.
-
Filter-sterilize buffers to prevent microbial contamination.
-
Issue 2: Poor Reproducibility and Batch-to-Batch Variability
Inconsistent results between experiments or when using new reagent lots can undermine the reliability of your findings.
Potential Causes & Diagnostic Steps:
-
Variability in ABTS Substrate Quality: Different batches of commercially available ABTS can contain varying levels of inhibitory impurities.[1][2]
-
Test: When a new lot of ABTS is received, perform a side-by-side comparison with the old lot using standard enzyme concentrations and controls. A significant shift in enzyme kinetics (Km or Vmax) suggests the presence of inhibitors.
-
-
Inconsistent Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly affect enzyme activity.[20]
-
Test: Calibrate all equipment (pipettes, incubators, plate readers) regularly. Run a standard quality control (QC) sample with every assay to monitor performance over time.[18]
-
Solutions & Preventative Measures:
-
Qualify New Reagent Lots: Before using a new batch of a critical reagent like ABTS in a large screen, validate its performance against a known standard.
-
Optimize Assay pH: The inhibitory effect of some ABTS impurities is pH-dependent. For peroxidase-H₂O₂-ABTS systems, conducting the assay at pH 4.4 can minimize the impact of these inhibitors.[1][2]
-
Standardize Protocols: Adhere strictly to a detailed standard operating procedure (SOP) for all assay steps.[20]
Issue 3: False Positives - Apparent Inhibition Not Due to Target Engagement
False positives are compounds that appear to inhibit the enzyme but do so through non-specific mechanisms. Triaging these is a critical step in hit validation.[17]
Potential Causes & Diagnostic Steps:
-
Spectral Interference: Colored or fluorescent compounds can absorb light at the same wavelength used to measure the ABTS•+ product, leading to an artificially low reading.[8][21]
-
Test: Pre-read the plate after adding the compound but before initiating the enzymatic reaction. A significant absorbance value indicates spectral interference.
-
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and denature the enzyme, causing non-specific inhibition.[9][16]
-
Test: Re-run the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC₅₀ value suggests aggregation-based inhibition.[9]
-
-
Redox-Active Compounds: As mentioned, these compounds can generate H₂O₂, which can inactivate enzymes by oxidizing sensitive amino acid residues like cysteine.[10][11]
-
Test: Perform a counter-screen to directly measure H₂O₂ generation by the compound in the presence of a reducing agent.[22]
-
Solutions & Preventative Measures (Hit Validation Cascade):
-
Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method (e.g., a luminescence or fluorescence polarization assay).[21][23] This helps confirm that the observed activity is not an artifact of the primary assay's technology.
-
Biophysical Confirmation: Use techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct physical binding of the compound to the target enzyme.[24]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of the hit compound. A logical relationship between structural changes and activity strengthens the case for a specific mode of action.
Visualizations & Data
Workflow for Troubleshooting Assay Interference
The following diagram outlines a systematic approach to identifying and mitigating common sources of interference in benzothiazoline-based assays.
Sources
- 1. Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. arp1.com [arp1.com]
- 19. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 20. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 21. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Optimization of Enzyme Assay Conditions for Novel Substrates
Welcome to the technical support center for the optimization of enzyme assays involving novel substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reliable enzymatic assays. Here, we address common challenges through a question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Assay Development
This section covers the essential questions that form the bedrock of any new enzyme assay.
Q1: Where do I begin when developing an assay for a novel substrate?
A1: The development of an enzyme assay for a novel substrate is a systematic process that begins with understanding the fundamental kinetic properties of the enzyme-substrate interaction.[1][2] The primary goal is to establish initial velocity conditions, where the reaction rate is linear over time and proportional to the enzyme concentration.[2][3]
Here is a recommended starting workflow:
-
Literature Review & Substrate Characterization: Gather all available information on your enzyme and the novel substrate. Understand the substrate's solubility, stability, and any potential for interference with your chosen detection method.
-
Buffer and pH Optimization: The choice of buffer and its pH are critical as they can significantly influence enzyme activity and stability.[4][5][6] Start by testing a range of pH values around the theoretical optimum for your enzyme or enzyme class.
-
Enzyme Concentration Titration: To ensure you are in the linear range of the assay, it's crucial to determine the optimal enzyme concentration.[7][8] This is achieved by measuring the reaction rate at a fixed, saturating concentration of your novel substrate while varying the enzyme concentration. The ideal concentration will yield a robust signal that is linear for a practical duration.[2]
-
Substrate Concentration Titration (Km and Vmax Determination): Once the optimal enzyme concentration is set, vary the concentration of the novel substrate to determine the Michaelis-Menten constants, Km and Vmax.[9][10][11] This is fundamental to understanding the enzyme's affinity for the new substrate and its maximum catalytic rate.[11]
Q2: How do I select the appropriate buffer and pH for my assay?
A2: Buffer selection is a critical step, as pH can dramatically affect an enzyme's structure, charge, and catalytic activity.[6][12]
-
pH Profile: Every enzyme has an optimal pH range for maximal activity.[4] If this is unknown for your enzyme with the novel substrate, you should perform a pH screen using a panel of buffers with overlapping pH ranges. It is important to ensure the buffer itself does not interact with the enzyme or substrate.
-
Buffer Species: Commonly used buffers in enzyme assays include phosphate, Tris, and HEPES.[4] The choice depends on the target pH range and potential for interactions. For instance, phosphate buffers can sometimes inhibit certain kinases.
-
Ionic Strength: The ionic strength of the buffer can also impact enzyme activity by influencing protein folding and substrate binding.[5] It is advisable to maintain a consistent ionic strength across your experiments.
| Common Biological Buffers and their Useful pH Ranges | |
| Buffer | pH Range |
| MES | 5.5 - 6.7 |
| PIPES | 6.1 - 7.5 |
| MOPS | 6.5 - 7.9 |
| HEPES | 7.0 - 8.2 |
| Tris | 7.5 - 9.0 |
| Glycine-NaOH | 8.6 - 10.6 |
Q3: How do I determine the initial velocity of the reaction?
A3: The initial velocity (v₀) is the rate of the reaction at the very beginning, before significant substrate depletion or product inhibition occurs.[13][14][15] It is crucial for accurate kinetic analysis.[16][17]
To determine the initial velocity, you should monitor the reaction progress (product formation or substrate consumption) over time. The initial velocity is the slope of the linear portion of this progress curve, which is typically the first 5-10% of the total reaction.[2][15]
Experimental Protocol: Determining Initial Velocity
-
Prepare a reaction mixture containing your optimized buffer, a fixed concentration of enzyme, and all necessary cofactors.
-
Initiate the reaction by adding the novel substrate.
-
Measure the signal (e.g., absorbance, fluorescence) at regular, short time intervals.
-
Plot the signal as a function of time.
-
Identify the linear portion of the curve, typically at the beginning of the reaction.
-
Calculate the slope of this linear portion. This slope represents the initial velocity (v₀).[13]
Section 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides solutions to common problems encountered during the optimization of enzyme assays with novel substrates.
Problem 1: My initial reaction rate is not linear.
Causality & Solution: A non-linear initial rate can be caused by several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.[2][7]
-
Product Inhibition: The accumulation of product can inhibit the enzyme, causing the reaction rate to slow down.
-
Solution: Measure the reaction rate for a shorter period to minimize product accumulation. If inhibition is potent, you may need to use a coupled assay to continuously remove the product.
-
-
Enzyme Instability: The enzyme may not be stable under the chosen assay conditions (e.g., temperature, pH), leading to a loss of activity over time.[2][18]
Problem 2: I am not seeing any enzyme activity, or it is very low.
Causality & Solution: This can be a frustrating issue with several potential causes:
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may be suboptimal for your enzyme.[12]
-
Missing Cofactors: Many enzymes require cofactors (e.g., metal ions, NAD+/NADH) for activity.[5]
-
Solution: Consult the literature for your enzyme or enzyme class to ensure all necessary cofactors are present in the assay buffer at optimal concentrations.
-
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[2][18]
-
Solution: Use a fresh aliquot of the enzyme. If possible, test its activity with a known, validated substrate to confirm its viability.
-
-
Substrate Issues: The novel substrate may not be a substrate for your enzyme, or it may be an inhibitor at the concentrations tested. It is also possible the substrate has degraded.
-
Solution: Verify the purity and integrity of your substrate. Test a very wide range of substrate concentrations, as some substrates exhibit inhibition at high concentrations.
-
Problem 3: The signal in my assay is noisy or has high background.
Causality & Solution: High noise or background can obscure your results and make data interpretation difficult.
-
Substrate Instability: The novel substrate may be unstable and spontaneously break down, generating a signal in the absence of the enzyme.
-
Solution: Run a "no-enzyme" control to measure the rate of substrate auto-hydrolysis. If it is significant, you may need to find a more stable substrate or adjust the assay conditions (e.g., pH) to minimize this effect.
-
-
Interference with Detection Method: Components in your assay mixture, including the substrate itself, may interfere with your detection method (e.g., quenching fluorescence, absorbing at the detection wavelength).[21]
-
Solution: Run appropriate controls, such as a "no-substrate" control, to identify the source of the interference. You may need to switch to a different detection method.
-
-
Instrument Settings: Improper instrument settings can lead to noisy data.
-
Solution: Optimize the settings on your plate reader or spectrophotometer, such as gain and integration time, to maximize the signal-to-noise ratio.
-
Section 3: Advanced Protocols and Data Analysis
This section provides detailed methodologies for key experiments and guidance on data interpretation.
Protocol: Determination of Km and Vmax for a Novel Substrate
This protocol assumes you have already determined the optimal enzyme concentration and assay conditions.
-
Prepare a series of substrate dilutions: Create a range of concentrations of your novel substrate, typically spanning from 0.1 x Km to 10 x Km.[7] If the Km is unknown, a broad logarithmic range is a good starting point (e.g., 1 µM to 1 mM). It's recommended to use at least 8-10 different substrate concentrations for accurate curve fitting.
-
Set up the reactions: For each substrate concentration, prepare a reaction mixture containing the optimized buffer and enzyme concentration.
-
Initiate the reactions: Add the substrate to each reaction mixture.
-
Measure initial velocities: For each substrate concentration, measure the initial velocity (v₀) as described in the previous section.
-
Plot the data: Plot the initial velocities (v₀) as a function of substrate concentration ([S]). This should yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.[9][10]
-
Data Analysis: While direct non-linear regression fitting of the Michaelis-Menten equation is the most accurate method, linear transformations like the Lineweaver-Burk plot can be useful for visualization.[10][22]
-
Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])
-
Lineweaver-Burk Equation (Double Reciprocal Plot): 1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax[10]
-
| Kinetic Parameter | Significance | Units |
| Km (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[10] | Concentration (e.g., µM, mM) |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.[10] | Rate (e.g., µmol/min, RFU/sec) |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. kcat = Vmax / [E]total. | Inverse time (e.g., s⁻¹) |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates. | Concentration⁻¹ Time⁻¹ (e.g., M⁻¹s⁻¹) |
References
-
Estimation of the initial velocity of enzyme-catalysed reactions by non-linear regression analysis of progress curves - PMC - NIH. Available at: [Link]
-
How to Determine Km and Vmax from Lab Data - Patsnap Synapse. Available at: [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests - Patsnap Synapse. Available at: [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed. Available at: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. Available at: [Link]
-
Initial Velocity Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction? - Quora. Available at: [Link]
-
Enzyme Kinetics Calculations - andrew.cmu.ed. Available at: [Link]
-
Time course enzyme kinetics - The Science Snail. Available at: [Link]
-
Enzyme Kinetics - YouTube. Available at: [Link]
-
What Are the Applications of Biochemical Buffers in Enzyme Assays? - Patsnap Synapse. Available at: [Link]
-
Optimization of Enzyme Dilution Buffer and Reaction Buffer for Vaccinia H-1 Related Wild Enzyme Assay and Its Stability at 4°C - Nepal Journals Online. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Working with Enzymes: Stability, Purification and Activity - Bitesize Bio. Available at: [Link]
-
Lecture 13 Determination of Km and Vmax. Available at: [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - ResearchGate. Available at: [Link]
-
How to proceed to reach maximal enzyme activity in a solution? - ResearchGate. Available at: [Link]
-
How do i choose enzyme amount and substrate concentrations for enzymati kinetics study. Available at: [Link]
-
How to calculate Vmax and Km from substrate concentration (enzyme reaction)?. Available at: [Link]
-
Enzyme assay - Wikipedia. Available at: [Link]
-
How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition? | ResearchGate. Available at: [Link]
-
Development of Quantitative Cell-Based Enzyme Assays in Microdroplets | Analytical Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Analysis and interpretation of enzyme kinetic data - ResearchGate. Available at: [Link]
-
Methodological recommendations for optimizing assays of enzyme activities in soil samples. Available at: [Link]
-
Using design of experiment to optimize enzyme activity assays - ResearchGate. Available at: [Link]
-
How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? | ResearchGate. Available at: [Link]
-
2 General Aspects of Enzyme Analysis - Wiley-Blackwell. Available at: [Link]
-
E:\Enzyme Assays and Kinetics.wpd - LSU School of Medicine. Available at: [Link]
-
What are the reasons of poor results in enzymatic assays? - Quora. Available at: [Link]
-
Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases - PubMed Central. Available at: [Link]
-
An introduction to enzyme kinetics (video) - Khan Academy. Available at: [Link]
-
How To Determine Enzyme Kinetic Parameters? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Predicting novel substrates for enzymes with minimal experimental effort with active learning - PMC - NIH. Available at: [Link]
-
Enzyme Kinetics: Answers to Problems. Available at: [Link]
Sources
- 1. Custom Enzyme Assay Development-Creative Enzymes [creative-enzymes.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. Enzymes Activity and Stability Analysis | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Estimation of the initial velocity of enzyme-catalysed reactions by non-linear regression analysis of progress curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Velocity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
- 16. Enzyme Kinetics Calculations [andrew.cmu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 22. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Senior Application Scientist's Guide to Eliminating Background Noise
Welcome to the technical support center for chromogenic Western blotting. As researchers, scientists, and drug development professionals, achieving a clean blot with a strong signal-to-noise ratio is paramount for reliable data. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies to tackle the common issue of high background noise when using chromogenic substrates like TMB, DAB, and AEC. We will delve into the root causes of background issues and provide scientifically-grounded solutions to ensure your Western blots are publication-quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in chromogenic Western blotting?
High background noise can obscure your protein of interest and make data interpretation difficult.[1][2] The primary culprits often fall into one of these categories:
-
Inadequate Blocking: Incomplete blocking of the membrane's non-specific binding sites is a major source of background.[3][4][5]
-
Suboptimal Antibody Concentrations: Using too much primary or secondary antibody can lead to non-specific binding and increased background.[1][3][4]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies and other reagents is a frequent cause of a noisy blot.[1][4][6]
-
Substrate Overdevelopment: Allowing the chromogenic reaction to proceed for too long can lead to a general darkening of the entire membrane.[4][7]
-
Contamination: Contaminated buffers, reagents, or equipment can introduce artifacts and increase background.[1][4]
-
Endogenous Peroxidase Activity: Some samples, particularly tissue extracts, may contain endogenous peroxidases that react with the substrate, causing false positive signals.[8][9]
Troubleshooting Guides
This section provides detailed solutions to specific background issues you might encounter during your chromogenic Western blotting experiments.
Issue 1: Generalized High Background (Entire Blot is Dark)
A uniformly high background can make it challenging to distinguish your specific bands from the noise.[10]
Causality and Solution Pathway Diagram
Caption: Troubleshooting pathway for generalized high background.
Troubleshooting Steps:
-
Optimize Blocking:
-
Why: The blocking buffer's purpose is to saturate all non-specific protein binding sites on the membrane, preventing antibodies from adhering randomly.[5][11][12]
-
How:
-
Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C with gentle agitation.[3][13]
-
Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[13][14]
-
Consider switching your blocking agent. If you are using milk, try BSA, and vice-versa. For detecting phosphorylated proteins, BSA is recommended as milk contains phosphoproteins that can cause background.[11][15][16]
-
Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[3][10]
-
-
-
Titrate Your Antibodies:
-
Why: Excess primary or secondary antibody can bind non-specifically to the membrane, leading to a high background.[1][3][13]
-
How:
-
Perform a dot blot to determine the optimal antibody concentration. This is a quick and cost-effective way to find the dilution that gives a strong signal with minimal background.[16][17][18]
-
As a starting point, if the manufacturer provides a recommended dilution range, test a few dilutions within and outside that range (e.g., if 1:1000 is recommended, try 1:500, 1:1000, and 1:2000).[15]
-
A control blot incubated with only the secondary antibody can help determine if it is the source of non-specific signal.[3][19]
-
-
-
Enhance Your Washing Protocol:
-
Why: Thorough washing is crucial to remove unbound antibodies.[6] Inadequate washing leaves residual antibodies on the membrane, contributing to background.[1][6]
-
How:
-
Increase the number and duration of your wash steps. For example, perform 3-5 washes of 5-10 minutes each.[6][20]
-
Increase the volume of wash buffer to ensure the membrane is fully submerged and agitated.[6][20]
-
Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%) to help reduce non-specific interactions.[3][13][21]
-
-
-
Control Substrate Development:
-
Why: Chromogenic reactions continue as long as the substrate is present. Overdevelopment can lead to a high background that masks the specific signal.[4][7]
-
How:
-
Monitor the color development closely and stop the reaction by rinsing the membrane extensively with deionized water as soon as your bands of interest are clearly visible.[4][22]
-
For substrates like 3,3',5,5'-tetramethylbenzidine (TMB) and 3,3'-diaminobenzidine (DAB), the reaction produces an insoluble precipitate, making it important to stop the reaction at the optimal time.[7][22][23]
-
-
Issue 2: Non-Specific Bands Appear on the Blot
The appearance of unexpected bands can be due to several factors, including antibody cross-reactivity and sample degradation.
Troubleshooting Steps:
-
Optimize Antibody Dilution:
-
Sample Preparation and Loading:
-
Why: Protein degradation can result in smaller, non-specific bands. Overloading the gel with protein can also lead to artifacts.[24]
-
How:
-
-
Blocking Buffer Selection:
Issue 3: Speckled or Uneven Background ("Freckles")
A speckled background is often caused by aggregation of antibodies or contaminants in the buffers.
Troubleshooting Steps:
-
Filter Your Buffers and Antibodies:
-
Why: Particulates in your blocking buffer, antibody solutions, or wash buffers can settle on the membrane and cause speckling.[1]
-
How:
-
Filter your blocking buffer and wash buffers through a 0.22 µm or 0.45 µm filter.[1]
-
Centrifuge your primary and secondary antibody dilutions at high speed (e.g., >10,000 x g) for a few minutes before adding them to the blot to pellet any aggregates.
-
-
-
Ensure Proper Membrane Handling:
Substrate-Specific Considerations
While the general principles of background reduction apply to all chromogenic substrates, some have unique characteristics.
| Substrate | Color | Characteristics | Troubleshooting Tips |
| TMB (3,3',5,5'-tetramethylbenzidine) | Dark Blue/Purple | Highly sensitive, produces a fine precipitate.[7][23] | Overdevelopment can cause the precipitate to flake off the membrane.[28] Monitor development carefully and stop the reaction promptly. |
| DAB (3,3'-diaminobenzidine) | Brown | Very stable precipitate, good for archiving.[7] | The DAB solution should be made fresh just before use, as it can auto-oxidize.[22] Overdevelopment can lead to a very dark background.[22] |
| AEC (3-amino-9-ethylcarbazole) | Red | Produces a red, alcohol-soluble precipitate.[29][30][31] | Must be used with an aqueous mounting medium. The precipitate is not as stable as DAB.[30][31] |
Protocol Spotlight: Quenching Endogenous Peroxidase Activity
For samples with high levels of endogenous peroxidases (e.g., red blood cells, spleen, kidney), a quenching step is necessary to prevent false-positive signals.[8][9]
Step-by-Step Protocol:
-
After transferring your proteins to the membrane, and before the blocking step, wash the membrane briefly in your wash buffer (e.g., TBST or PBST).
-
Incubate the membrane in a solution of 0.3-3% hydrogen peroxide (H₂O₂) in your wash buffer for 10-15 minutes at room temperature.[32][33][34]
-
Wash the membrane thoroughly (3 x 5 minutes) with your wash buffer to remove all traces of hydrogen peroxide.
-
Proceed with the blocking step as usual.
Workflow for a Chromogenic Western Blot
Caption: Standard workflow for chromogenic Western blotting.
By systematically addressing each potential source of background noise, from blocking to substrate development, you can significantly improve the quality of your chromogenic Western blots. Remember that optimization is often an iterative process, and keeping detailed notes of your experimental parameters will be invaluable for future success.
References
-
Azure Biosystems. (n.d.). Help! Why do my Western blots look terrible?. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blotting Antibody Concentration Optimization. Retrieved from [Link]
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Bio-Rad Laboratories. (2012, November 2). Top 8 reasons for high background noise on your western blot. Retrieved from [Link]
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BlotCycler. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]
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G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Retrieved from [Link]
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Bio-Rad Laboratories. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2,2'-Bibenzothiazoline and Other Antioxidant Compounds: A Technical Guide for Researchers
In the dynamic field of drug discovery and development, the quest for novel antioxidant compounds is paramount. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred intensive research into molecules capable of mitigating oxidative damage. Among the diverse classes of heterocyclic compounds, benzothiazole derivatives have emerged as a promising scaffold due to their wide range of biological activities, including antioxidant properties.[1]
This guide provides an in-depth comparative analysis of 2,2'-Bibenzothiazoline with established antioxidant compounds, namely Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. While extensive research has been conducted on various benzothiazole derivatives, it is important to note that direct, quantitative experimental data on the antioxidant capacity of this compound itself is limited in publicly accessible literature. Therefore, this guide will provide a comprehensive framework for its evaluation, drawing parallels from the known structure-activity relationships of its chemical class, and will equip researchers with the necessary tools to conduct their own comparative assessments.
The Chemical Landscape of Antioxidants
At its core, an antioxidant's function is to neutralize free radicals by donating an electron or a hydrogen atom, thereby terminating the chain reaction of oxidation. The efficacy of an antioxidant is dictated by its chemical structure, redox potential, and kinetics of its reaction with free radicals.
This compound: A Heterocyclic Candidate
This compound is a dimeric structure composed of two benzothiazoline units. The benzothiazole core is a known pharmacophore, and various derivatives have demonstrated significant antioxidant activity.[2] The antioxidant potential of these molecules is often attributed to the ability of the nitrogen and sulfur heteroatoms to stabilize radical species and the potential for hydrogen donation from the amine groups in the thiazoline ring. However, without direct experimental data, its specific activity remains a subject for empirical validation.
Ascorbic Acid (Vitamin C): The Water-Soluble Benchmark
A ubiquitous natural antioxidant, Ascorbic Acid is a potent reducing agent and scavenger of a wide array of ROS. Its antioxidant activity stems from its ability to donate two electrons, with the resulting dehydroascorbic acid being relatively stable and non-reactive.
Trolox: The Vitamin E Analogue
Trolox is a water-soluble derivative of vitamin E and is widely used as a standard in antioxidant assays due to its well-defined antioxidant activity. The phenolic hydroxyl group on its chromanol ring is the primary site of radical scavenging, readily donating a hydrogen atom to peroxyl radicals.
Butylated Hydroxytoluene (BHT): The Synthetic Phenolic
BHT is a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and industrial fluids. Its antioxidant mechanism is based on the ability of the sterically hindered phenolic hydroxyl group to donate a hydrogen atom to free radicals, forming a stable phenoxyl radical that does not readily participate in further chain reactions.
Quantitative Assessment of Antioxidant Capacity: A Methodological Overview
To objectively compare the antioxidant potential of this compound with other compounds, a battery of standardized in vitro assays is essential. Each assay targets different aspects of antioxidant activity, and a comprehensive evaluation should employ multiple methods. The most common assays include the DPPH, ABTS, and ORAC assays.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes typical antioxidant activity values for the standard compounds discussed. It is important to note that these values can vary depending on the specific experimental conditions. Crucially, experimental data for this compound is not available in the reviewed literature and would need to be determined empirically using the protocols provided below.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC | ORAC (µmol TE/g) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ascorbic Acid | ~25 - 50 | ~1.0 | ~0.95 |
| Trolox | ~40 - 60 | 1.00 (Standard) | 1.00 (Standard) |
| BHT | ~30 - 100 | ~0.5 - 0.8 | ~0.6 - 0.9 |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength relative to Trolox.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key antioxidant assays. Adherence to these protocols is critical for generating reliable and reproducible data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the pale yellow hydrazine.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle and in the dark.
-
Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4). This solution should be prepared fresh daily.
-
Prepare a series of Trolox standards and dilutions of the test compound in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence kinetically with a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm) at 1-minute intervals for at least 60 minutes.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as micromoles of Trolox equivalents per gram or mole of the compound (µmol TE/g or µmol TE/mol).
-
Mechanistic Insights and Structure-Activity Relationships
The antioxidant activity of benzothiazole derivatives is intricately linked to their chemical structure. Studies on various substituted benzothiazoles have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, on the benzene ring generally enhances antioxidant activity. [1]These groups can increase the stability of the resulting radical after hydrogen or electron donation.
For this compound, the two heterocyclic ring systems are connected, which could influence its electronic properties and radical scavenging potential. The hydrogen atoms on the nitrogen in the thiazoline rings are potential sites for hydrogen donation. A plausible mechanism for its antioxidant action would involve the donation of a hydrogen atom to a free radical, forming a stabilized bibenzothiazolinyl radical.
Plausible Antioxidant Mechanism Diagram
Caption: Plausible hydrogen atom donation mechanism for this compound.
Conclusion and Future Directions
While the benzothiazole scaffold holds significant promise in the development of novel antioxidants, a comprehensive understanding of the antioxidant capacity of this compound necessitates direct experimental evaluation. This guide provides the foundational knowledge and detailed protocols for researchers to undertake such an investigation. By employing a multi-assay approach, including DPPH, ABTS, and ORAC assays, a robust and comparative assessment of this compound's antioxidant potential against established standards like Ascorbic Acid, Trolox, and BHT can be achieved.
Future research should focus on obtaining empirical data for this compound to populate the comparative data table accurately. Furthermore, structure-activity relationship studies on a library of bibenzothiazoline derivatives could elucidate the key structural features required for potent antioxidant activity, paving the way for the rational design of next-generation antioxidant therapeutics.
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Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods. (2006). PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Benzothiazole Derivatives
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of a new therapeutic are built. When analyzing benzothiazole derivatives, a class of compounds with diverse pharmacological activities, ensuring the consistency and reliability of quantitative data across different studies, laboratories, or even analytical methods is paramount. This guide provides an in-depth, technical comparison of cross-validation strategies for bioanalytical methods tailored to benzothiazole derivatives, grounded in current regulatory expectations and field-proven insights.
The Imperative of Cross-Validation in Benzothiazole Bioanalysis
Benzothiazole and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] As these promising candidates progress through the drug development pipeline, the bioanalytical methods used to quantify them in biological matrices will inevitably evolve. A full validation is the cornerstone for establishing the reliability of a bioanalytical method.[5][6][7] However, cross-validation becomes a critical necessity in several key scenarios to ensure that data generated under different circumstances can be reliably compared.[8][9][10]
Cross-validation is the systematic comparison of two bioanalytical methods to demonstrate that they provide comparable quantitative data.[8] This is not merely a procedural formality but a scientific necessity to maintain data integrity throughout a drug's lifecycle.
When is Cross-Validation Required?
According to the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, cross-validation should be performed in the following situations:
-
Inter-laboratory Method Transfer: When a validated bioanalytical method is transferred from a sending laboratory to a receiving laboratory.
-
Use of Multiple Laboratories in a Single Study: When samples from a single study are analyzed at more than one laboratory.[9]
-
Data from Different Validated Methods: When data from different analytical methods (e.g., a change in sample extraction or analytical platform) are to be combined or compared within a study or across different studies.
-
Change in Analytical Platform: For instance, transitioning from a conventional HPLC-UV method to a more sensitive LC-MS/MS method.
The primary goal is to identify and understand any systematic bias between the methods and to ensure that any observed differences will not impact the interpretation of the study results.
Designing a Robust Cross-Validation Study for Benzothiazole Derivatives
A well-designed cross-validation study is a self-validating system. The experimental design should be rigorous enough to detect any significant discrepancies between the methods being compared. The ICH M10 guideline provides the overarching framework, which we will adapt with specific considerations for benzothiazole derivatives.[11][12]
Key Considerations for Benzothiazole Derivatives:
-
Matrix Effects: Benzothiazole derivatives, depending on their specific structure and the biological matrix, can be susceptible to matrix effects in LC-MS/MS analysis.[13][14][15] These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement.[13][16] Cross-validation designs should ideally include matrix lots from diverse populations to assess the robustness of the methods to these variations.
-
Metabolite Interference: The metabolic profile of the specific benzothiazole derivative should be considered. If a metabolite has a similar structure, it could potentially interfere with the analysis.[17] Chromatographic separation is crucial to mitigate this risk.
-
Stability: The stability of benzothiazole derivatives in the biological matrix under various storage and handling conditions should be well-established.[18] Any differences in sample handling procedures between the two methods being compared should be carefully evaluated.
Experimental Workflow for Cross-Validation:
The following diagram illustrates a typical workflow for a cross-validation study:
Caption: A generalized workflow for conducting a cross-validation study.
Comparative Analysis of Bioanalytical Methods for Benzothiazole Derivatives
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like benzothiazole derivatives due to its high sensitivity and selectivity. The choice of sample preparation and specific LC-MS/MS parameters can vary, necessitating cross-validation when these methodologies differ.
The following table provides a comparative summary of hypothetical performance characteristics for two different LC-MS/MS methods for the quantification of a novel benzothiazole derivative (BZ-X) in human plasma. This illustrates the type of data that would be compared in a cross-validation study.
| Parameter | Method A: Protein Precipitation (PPT) with UPLC-MS/MS | Method B: Solid-Phase Extraction (SPE) with HPLC-MS/MS |
| Analyte | BZ-X | BZ-X |
| Matrix | Human Plasma | Human Plasma |
| Instrumentation | UPLC-MS/MS | HPLC-MS/MS |
| Sample Preparation | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (Mixed-mode Cation Exchange) |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-assay Precision (%CV) | ≤ 10.1% | ≤ 11.5% |
| Accuracy (%Bias) | -5.2% to +6.8% | -7.5% to +8.1% |
| Matrix Effect | Moderate ion suppression observed | Minimal matrix effect |
| Recovery | Not applicable for PPT | > 85% |
| Analyte Stability | Established for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C | Established for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C |
Step-by-Step Experimental Protocol for Cross-Validation
This section provides a detailed, step-by-step protocol for a cross-validation study comparing the two hypothetical methods described above.
Sample Selection
-
Quality Control (QC) Samples: Prepare pooled QC samples in human plasma at a minimum of three concentration levels: low, medium, and high. A sufficient volume should be prepared to be split between the two laboratories or methods.
-
Incurred Samples (IS): Select a minimum of 30-40 incurred samples from a relevant clinical or preclinical study. The samples should span the quantifiable range of the assay.
Sample Analysis
-
Divide each QC and incurred sample into two aliquots.
-
Analyze one set of aliquots using Method A (PPT-UPLC-MS/MS) according to its validated procedure.
-
Simultaneously or sequentially, analyze the second set of aliquots using Method B (SPE-HPLC-MS/MS) according to its validated procedure.
-
Ensure that each analytical run includes a full set of calibration standards and QC samples to validate the performance of each method during the cross-validation runs.
Data Analysis and Interpretation
A crucial aspect of modern cross-validation is the move away from rigid pass/fail criteria towards a more nuanced statistical assessment of bias.[11][12] The ICH M10 guideline recommends the use of appropriate statistical tools to evaluate the comparability of the data.[8]
Caption: A simplified decision tree for the statistical analysis of cross-validation data.
Statistical Tools:
-
Deming Regression: This statistical method is preferable to standard linear regression as it accounts for errors in both the x and y variables (i.e., the measurements from both methods). The slope and intercept of the regression line can indicate proportional and constant bias, respectively.
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of the agreement between the two methods and helps to identify any systematic bias or trends across the concentration range.[8][19]
Interpretation:
Troubleshooting and Best Practices
-
Discrepant Results: If a significant bias is observed, a thorough investigation is warranted. This may involve re-examining the validation data for both methods, scrutinizing sample handling and processing procedures, and investigating potential sources of matrix effects or metabolite interference.
-
Proactive Harmonization: When transferring a method, it is best practice for analysts from both the sending and receiving laboratories to communicate extensively and potentially perform some initial experiments collaboratively to ensure a smooth transfer.
Conclusion
The cross-validation of bioanalytical methods for benzothiazole derivatives is a scientifically rigorous process that underpins the reliability of pharmacokinetic and toxicokinetic data. By adhering to the principles outlined in the ICH M10 guideline and employing a thoughtful, scientifically-driven approach to experimental design and data interpretation, researchers can ensure the long-term integrity and comparability of their bioanalytical results. The shift towards a statistical assessment of bias, rather than a simple pass/fail checklist, empowers scientists to make more informed decisions about the interchangeability of data, ultimately contributing to the successful development of new and effective therapies.
References
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Learning from issues in assay cross-validation / method transfers. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]
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Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1–5. [Link]
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Nijem, I., et al. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 17(20), 1243-1251. [Link]
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Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA. Retrieved January 13, 2026, from [Link]
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Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Chromogenic Substrates for Peroxidase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a pivotal decision in the development of sensitive and robust peroxidase-based assays such as the Enzyme-Linked Immunosorbent Assay (ELISA), immunohistochemistry (IHC), and Western blotting. The choice of substrate directly dictates key assay parameters including sensitivity, dynamic range, and stability. This guide provides an in-depth, objective comparison of the most widely used chromogenic substrates for horseradish peroxidase (HRP), offering experimental insights to inform your selection process. We will delve into the mechanistic nuances and practical considerations for 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
The Principle of Peroxidase-Based Detection
The foundation of these assays lies in the enzymatic activity of HRP. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a chromogenic substrate. This reaction results in the formation of a colored product that can be quantified spectrophotometrically, allowing for the detection and measurement of the target analyte.[1] The intensity of the color produced is proportional to the amount of HRP present, which in turn corresponds to the quantity of the analyte in the sample.
Caption: Generalized workflow for an indirect ELISA.
General Protocol Considerations
-
Reagent Preparation: Always prepare substrate solutions immediately before use, especially light-sensitive ones like OPD. [1]* Incubation: Incubate plates in the dark to prevent degradation of the substrate and colored product. [1]* Stop Solution: The use of a stop solution is crucial for endpoint TMB assays to stabilize the color and increase sensitivity. [2]
TMB Substrate Protocol
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow. [2]4. Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution. For kinetic assays, the blue color can be read at 650 nm without a stop solution. [2]
OPD Substrate Protocol
-
Reagent Preparation: Dissolve an OPD tablet or powder in the appropriate buffer containing hydrogen peroxide as per the manufacturer's instructions. [1][3]2. Substrate Addition: Add 100 µL of the freshly prepared OPD solution to each well.
-
Incubation: Incubate for 10-30 minutes at room temperature in the dark. [1]4. Stopping the Reaction: Add 50 µL of stop solution (e.g., 3M H₂SO₄ or HCl) to each well. The color will change to a stable yellow-orange. [1]5. Measurement: Read the absorbance at 492 nm. [4][5]
ABTS Substrate Protocol
-
Substrate Addition: Add 100 µL of ABTS substrate solution to each well.
-
Incubation: Incubate for 10-30 minutes at room temperature. A green color will develop. [6]3. Stopping the Reaction (Optional): The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (SDS). [7][6]4. Measurement: Read the absorbance at 405-410 nm. [8][9]
Conclusion: Selecting the Optimal Substrate
The choice of a chromogenic substrate is a critical step in assay design that requires a balance between the need for sensitivity and other experimental parameters.
-
Choose TMB when high sensitivity is paramount for detecting low-abundance analytes. Its rapid kinetics are also advantageous for high-throughput screening. [2]* Choose OPD as a cost-effective alternative with good sensitivity, bearing in mind the necessary safety precautions due to its potential mutagenicity and light sensitivity. [2]* Choose ABTS when a wider dynamic range is more critical than absolute sensitivity, or to mitigate high background issues encountered with more sensitive substrates. [2][10] By understanding the distinct characteristics of each substrate and adhering to validated protocols, researchers can optimize their peroxidase-based assays for reliable and reproducible results.
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A Comparative Guide to the Structure-Activity Relationships of 2,2'-Bibenzothiazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Benzothiazole Scaffold: A Foundation of Diverse Bioactivity
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3][4] Derivatives of benzothiazole have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8] The linkage of two benzothiazole units, as in 2,2'-bibenzothiazoline, creates a unique chemical architecture with the potential for enhanced or novel biological activities. Understanding the relationship between the structural modifications of this core and the resulting biological function is paramount for the rational design of new therapeutic agents.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][9] The structure-activity relationship studies on benzothiazole-based compounds reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for their cytotoxic activity.[1]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: The introduction of substituted phenyl groups at the 2-position of the benzothiazole ring is a common strategy for enhancing anticancer potency. Electron-withdrawing groups on this phenyl ring have been shown to increase cytotoxic effects.[10]
-
Modifications at the 6-position: The incorporation of electron-donating or halogen groups at the 6-position of the benzothiazole nucleus can significantly influence the anticancer activity.
-
Mechanism of Action: Many potent benzothiazole derivatives induce apoptosis through the intrinsic mitochondrial pathway.[9] They have also been found to inhibit crucial signaling pathways like PI3K/Akt/mTOR and EGFR, which are often dysregulated in cancer.[11]
Comparative Performance of Benzothiazole Derivatives as Anticancer Agents:
| Compound Class | Derivative/Substituent | Target Cell Line(s) | IC50 (µM) | Key SAR Observations |
| 2-Arylbenzothiazoles | 2-(4-aminophenyl) derivative | Breast, Ovarian, Colon, Renal | Varies | Potent and selective antitumor activity.[6] |
| 2-Aminobenzothiazoles | 6-Chloro, N-(4-nitrobenzyl) | A549, H1299 (Lung) | Varies | Dual inhibition of AKT and ERK signaling pathways.[1] |
| 2-Aminobenzothiazoles | Thiazolidinedione moiety | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | Potent VEGFR-2 inhibitors.[7] |
| 2-Aminobenzothiazoles | 1,3,4-Oxadiazole moiety | C6 (Glioma), A549 (Lung) | 4.63 - 39.33 | 6-methoxyl group enhances potency.[7] |
Logical Relationship: Anticancer Mechanism of Action
Caption: Anticancer mechanisms of benzothiazole derivatives.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[3] Benzothiazole derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.[6][10]
Key SAR Insights for Antimicrobial Activity:
-
Substitutions on the Benzothiazole Ring: The introduction of electron-withdrawing groups, such as nitro and halo groups, on the benzothiazole ring has been shown to enhance antibacterial activity.[12]
-
Hybrid Molecules: The synthesis of hybrid molecules incorporating the benzothiazole scaffold with other antimicrobial pharmacophores, such as thiazolidinones or Schiff bases, has led to compounds with potent and broad-spectrum activity.[3]
-
Mechanism of Action: Benzothiazole derivatives can inhibit essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[3][13]
Comparative Performance of Benzothiazole Derivatives as Antimicrobial Agents:
| Compound Class | Derivative/Substituent | Target Organism(s) | MIC (µg/mL) | Key SAR Observations |
| Benzothiazole Schiff Bases | 2-OH on benzylidene ring | E. coli, P. aeruginosa | 15.62 | Hydroxyl group improves antibacterial action.[3] |
| Benzothiazole-Thiazolidinones | 4-NO2 or 4-OCH3 on phenyl ring | P. aeruginosa, E. coli | 90 - 180 | Substitution at the 4th position of the phenyl ring enhances activity.[3] |
| Benzothiazole-Sulfonamides | Sulfonamide analogues | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | Equipotent to chloramphenicol and sulfamethoxazole.[12] |
| Benzothiazole-Pyrazoles | 4-chlorophenyl at C5 of pyrazolone | S. aureus | 0.025 mM | Superior activity compared to ampicillin and sulfadiazine.[13] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzothiazole derivatives have shown potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.[14][15][16]
Key SAR Insights for Neuroprotective Activity:
-
Antioxidant Moieties: The incorporation of moieties with known antioxidant properties can enhance the neuroprotective effects of benzothiazole derivatives.
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[15][17]
-
Modulation of Cellular Pathways: Benzothiazole analogs have been shown to modulate catalase activity, protecting neuronal cells from reactive oxygen species (ROS)-mediated damage.[14]
Comparative Performance of Benzothiazole Derivatives as Neuroprotective Agents:
| Compound Class | Derivative/Substituent | Biological Target/Assay | EC50/IC50 | Key SAR Observations |
| Benzothiazole-Triazoles | Low molecular weight analogs | Catalase modulation in U87MG cells | N/A | Enhanced neuronal cell viability under oxidative stress.[14] |
| Benzothiazole-isothioureas | Isothiourea derivatives | AChE inhibition, Aβ1-42 aggregation inhibition | Varies | Multitarget approach for Alzheimer's disease.[12] |
| Benzothiazole derivatives | Dimethylaminopropyl side chain | AChE Inhibition | IC50: 27.8 ± 1.0 nM | Potent AChE inhibitors.[18] |
| Benzothiazole derivatives | Phenyl and methoxy substitutions | MAO-B Inhibition | IC50: 40.3 ± 1.7 nM | Selective MAO-B inhibitors.[17] |
Signaling Pathway: Neuroprotection via ROS Scavenging
Caption: Neuroprotective action via ROS modulation.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
-
Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DCFDA Assay for Intracellular Reactive Oxygen Species (ROS) Measurement
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Culture: Culture neuronal cells in a suitable format (e.g., 96-well plate or coverslips).
-
Compound Treatment: Treat the cells with the this compound derivatives for the desired time.
-
DCFH-DA Loading: Wash the cells with a buffer and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes in the dark.
-
Induction of Oxidative Stress (Optional): Induce oxidative stress with an agent like H2O2.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the change in fluorescence intensity relative to control cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The extensive research on related benzothiazole derivatives provides a strong foundation for understanding the structure-activity relationships that govern their anticancer, antimicrobial, and neuroprotective properties. Key takeaways include the critical role of substitutions at the C-2 and C-6 positions of the benzothiazole ring in modulating bioactivity.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a more direct and detailed SAR for this specific scaffold. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling with experimental validation will be instrumental in accelerating the discovery and optimization of lead compounds for clinical development.
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A Head-to-Head Comparison of Benzothiazoline-Based Assays with Established Methods for Aldehyde Quantification
Prepared by: Gemini, Senior Application Scientist
For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic aldehydes, particularly formaldehyde, is a critical task in fields ranging from environmental monitoring to toxicology and pharmaceutical quality control. Formaldehyde, a widely used industrial chemical and a metabolic byproduct, necessitates sensitive and reliable detection methods. This guide provides an in-depth, objective comparison between the 3-methyl-2-benzothiazolinone hydrazone (MBTH) assay, a prominent benzothiazoline-based method, and the well-established acetylacetone (Hantzsch) method for the spectrophotometric determination of formaldehyde.
This document moves beyond a simple listing of features to explain the underlying chemical principles, provide detailed experimental protocols, and present a clear, data-driven comparison of performance metrics. Our goal is to equip you with the necessary insights to select the most appropriate assay for your specific research needs.
Principles of the Methods: A Mechanistic Overview
Understanding the chemical basis of each assay is fundamental to appreciating its strengths and limitations. Both methods rely on a derivatization reaction to convert the non-chromophoric formaldehyde molecule into a colored product that can be quantified using a spectrophotometer.
The MBTH Method: Oxidative Coupling for a Vibrant Blue
The MBTH method is a highly sensitive technique specific for aliphatic aldehydes.[1] The reaction proceeds in a two-step mechanism. First, formaldehyde reacts with an excess of MBTH to form an azine intermediate.[2] Subsequently, an oxidizing agent, typically ferric chloride (FeCl₃), oxidizes the excess MBTH. This oxidized MBTH then couples with the azine intermediate to form a vibrant blue formazan cationic dye.[1][3] The intensity of this blue color, measured at approximately 628-629 nm, is directly proportional to the initial formaldehyde concentration.[1]
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} caption { label = "Figure 1: Reaction workflow of the MBTH method."; fontname = "Arial"; fontsize = 10; } .caption { caption-side: bottom; display: table-caption; text-align: center; }
The Acetylacetone (Nash) Method: The Hantzsch Reaction
The acetylacetone method, also known as the Nash method, is founded on the classic Hantzsch pyridine synthesis.[4] In this reaction, formaldehyde condenses with two molecules of acetylacetone in the presence of an excess of ammonia, typically provided by an ammonium acetate buffer.[5] This condensation and subsequent cyclization form a yellow-colored dihydropyridine derivative, specifically 3,5-diacetyl-1,4-dihydrolutidine (DDL).[6][5] The intensity of the yellow color is measured spectrophotometrically at approximately 412-415 nm and is proportional to the formaldehyde concentration.[5] This method can also be adapted for fluorometric detection, which enhances its sensitivity.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 2: Reaction workflow of the Acetylacetone (Hantzsch) method."; fontname = "Arial"; fontsize = 10; } .caption { caption-side: bottom; display: table-caption; text-align: center; }
Head-to-Head Performance Comparison
The choice of an assay often comes down to its performance characteristics in the context of a specific application. The following table summarizes key performance metrics for the MBTH and acetylacetone methods based on data from comparative studies and established protocols.
| Performance Metric | MBTH Method | Acetylacetone (Nash) Method | Rationale & Causality |
| Analyte Specificity | High for aliphatic aldehydes[1][8] | Primarily for formaldehyde[1] | The MBTH reaction is robust for a range of aliphatic aldehydes, while the Hantzsch reaction is more structurally specific to formaldehyde. |
| Wavelength (λmax) | ~628 nm[1] | ~412 nm | The final chromophore's electronic structure dictates its maximum absorbance wavelength. The larger conjugated system of the formazan dye in the MBTH method results in a shift to a longer, visible wavelength compared to the DDL product. |
| Sensitivity (LOD) | High (e.g., 60 µg/L)[9] | Moderate (e.g., 0.04 mg/m³ in air)[10][11] | The high molar absorptivity of the blue formazan dye contributes to the superior sensitivity of the MBTH method.[12] |
| Linearity Range | e.g., 0.3 - 6 mg/L[9] | e.g., 0.2 - 1.7 mg/m³ in air[10] | The dynamic range is determined by adherence to the Beer-Lambert law, which can be affected by factors like reagent depletion or product insolubility at high concentrations. |
| Precision (RSD%) | < 2.5%[9] | < 3.4%[11] | Both methods demonstrate good precision, indicating high reproducibility under controlled conditions. |
| Accuracy (Recovery %) | 89 - 105%[12] | 70 - 81% (in fish samples)[12] | The MBTH method often shows higher recovery, suggesting it is less prone to matrix effects or incomplete reactions compared to the Nash method in certain complex samples.[12] |
| Assay Complexity | Two-step reaction; timing can be critical.[1] | One-step reaction; often requires heating. | The MBTH method's requirement for a separate oxidation step adds a layer of complexity. The Hantzsch reaction is simpler but may require elevated temperatures to proceed efficiently. |
| Interferences | Strong oxidizing or reducing agents. | Compounds that react with acetylacetone. | Any compound that interferes with the redox state of the MBTH reaction or participates in side reactions with the Hantzsch reagents can affect accuracy. |
Experimental Protocols
Adherence to a well-defined protocol is paramount for achieving reproducible and accurate results. The following are generalized, step-by-step methodologies for each assay.
Protocol: MBTH Method for Formaldehyde
Causality Note: This protocol ensures an excess of MBTH for the initial azine formation, followed by a timed oxidation step to generate the chromophore. Freshly prepared reagents are crucial as MBTH solutions can degrade.
-
Reagent Preparation:
-
MBTH Solution (0.05% w/v): Dissolve 50 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of deionized water. Prepare this solution fresh daily.[1]
-
Oxidizing Solution (0.2% w/v): Dissolve 200 mg of ferric chloride (FeCl₃) in 100 mL of an acidic solution (e.g., 0.1 M HCl).[1]
-
Formaldehyde Standards: Prepare a stock solution (e.g., 1000 mg/L) from a certified formaldehyde standard. Create a series of working standards (e.g., 0.1 to 10 mg/L) by serial dilution in deionized water.
-
-
Assay Procedure:
-
Pipette 2.0 mL of each standard and sample into separate, clearly labeled test tubes.
-
Add 1.0 mL of the MBTH solution to each tube and mix thoroughly.
-
Incubate the tubes at room temperature for 30 minutes to allow for complete azine formation.[1]
-
Add 0.5 mL of the ferric chloride oxidizing solution to each tube and mix immediately.
-
Allow the color to develop for 15-20 minutes.
-
Measure the absorbance of each solution at 628 nm using a spectrophotometer, using a reagent blank (deionized water instead of sample) to zero the instrument.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus formaldehyde concentration for the standards.
-
Determine the concentration of formaldehyde in the samples by interpolating their absorbance values from the standard curve.
-
Protocol: Acetylacetone (Nash) Method for Formaldehyde
Causality Note: This protocol utilizes a single reagent mixture containing the necessary components for the Hantzsch reaction. Heating is often employed to increase the reaction rate and ensure completion within a reasonable timeframe.
-
Reagent Preparation:
-
Nash Reagent: To prepare 100 mL, dissolve 15 g of ammonium acetate, 0.3 mL of glacial acetic acid, and 0.2 mL of acetylacetone in deionized water and bring the final volume to 100 mL.[13] This reagent should be prepared fresh.
-
Formaldehyde Standards: Prepare standards as described in the MBTH protocol.
-
-
Assay Procedure:
-
Pipette 2.0 mL of each standard and sample into separate test tubes.
-
Add 2.0 mL of the Nash Reagent to each tube and mix well.
-
Incubate the tubes in a water bath at a controlled temperature (e.g., 60°C) for 10-15 minutes, or at room temperature for a longer period (e.g., 60 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance of the yellow color at 412 nm against a reagent blank.
-
-
Quantification:
-
Construct a standard curve and determine the sample concentrations as described in the MBTH protocol.
-
Conclusion and Recommendations
Both the MBTH and acetylacetone methods are robust and validated techniques for the spectrophotometric quantification of formaldehyde. The selection between them should be guided by the specific requirements of the experiment.
-
Choose the MBTH method when:
-
Choose the acetylacetone (Nash) method when:
-
Simplicity and speed are desired. The one-step reagent addition simplifies the workflow.
-
You are specifically targeting formaldehyde, as the Hantzsch reaction is highly selective.[1]
-
Fluorometric detection is an option, as the DDL product is fluorescent, offering an alternative route to enhanced sensitivity.[7]
-
By understanding the chemical principles and performance characteristics outlined in this guide, researchers can confidently select and implement the most suitable assay, ensuring the integrity and accuracy of their experimental data.
References
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Hach. Formaldehyde. [Link]
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Bisgaard, P., Mølhave, L., Rietz, B., & Wilhardt, P. (1983). Quantitative Determination of Formaldehyde in Air Using the Acetylacetone Method. Analytical Letters, 16(17-18), 1457-1468. [Link]
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Hach Support. Chemistry Explained: Formaldehyde - MBTH Method. [Link]
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ResearchGate. Hantzsch reaction between acetylacetone and formaldehyde in presence of ammonia to DDL. [Link]
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AIVC. Quantitative determination of formaldehyde in air using the acetylacetone method. [Link]
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Kalyanov, D. O., & Kholodenko, R. V. (2021). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. International Journal of Molecular Sciences, 22(11), 5857. [Link]
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Thorpe, C. J. D. (1968). The Determination of Aliphatic Aldehydes in Stack Gases. 3-Methyl-2-Benzothiazolone Hydrazone Hydrochloride (MBTH) Method. Defense Technical Information Center. [Link]
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Chou, C. C., & Lee, S. L. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 5(3). [Link]
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ResearchGate. Abbildung 1. Reaktion nach Hantzsch mit Acetylaceton, Formaldehyd und Ammoniumion. [Link]
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ResearchGate. Determination of Trace Amounts of Formaldehyde in Water Using High Performance Liquid Chromatography and Acetylacetone as a Derivative Reagent. [Link]
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de Andrade, C. K. Z., da Silva, J. C. J., & de Oliveira, M. F. (2004). Determination of total aldehydes in fuel ethanol by MBTH method: sequential injection analysis. Journal of the Brazilian Chemical Society, 15, 938-943. [Link]
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El-Hosry, L., Li, Q., & Cincinelli, A. (2007). Development of Novel Reagent for Hantzsch Reaction for the Determination of Formaldehyde by Spectrophotometry and Fluorometry. Analytical Sciences, 23, 413-418. [Link]
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Amiteye, D., Apea, O. B., & Adukpo, D. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. International Journal of Fisheries and Aquatic Studies, 7(2), 27-32. [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2021). Application of Hantzsch reaction for sensitive determination of eflornithine in cream, plasma and urine samples. RSC advances, 11(30), 18456-18464. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of MBTH in Formaldehyde Detection and Air Quality Assurance. [Link]
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Galla, R., & Salva, C. (2024). Applications of MBTH as a Chromogenic Reagent: A Review. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2783. [Link]
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Nash, T. (1981). This Week's Citation Classic. Current Contents/Life Sciences, (14), 22. [Link]
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Gök, A., et al. (2021). Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber. Atmospheric Measurement Techniques, 14(6), 4371-4391. [Link]
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ResearchGate. Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. [Link]
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Shimadzu. (2017). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Application News No. L557. [Link]
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Performance Verification of 2,2'-Bibenzothiazoline and its Alternatives in Industrial Antimicrobial Applications: A Comparative Guide
This guide provides a comprehensive comparison of the performance of benzothiazoline-based antimicrobial agents with a focus on 2,2'-Bibenzothiazoline, benchmarked against the widely used industrial biocide, Benzisothiazolinone (BIT). This document is intended for researchers, scientists, and formulation professionals in material science and drug development, offering insights into performance verification methodologies and supporting experimental data.
Introduction: The Need for Robust Antimicrobial Protection in Industrial Materials
The prevention of microbial growth on and within industrial products is critical for ensuring their longevity, safety, and performance. From paints and coatings to polymers and medical devices, microbial contamination can lead to degradation, discoloration, odor formation, and the potential for human harm. Biocides are incorporated into these materials to inhibit the growth of bacteria, fungi, and algae.
The isothiazolinone class of biocides, which includes 1,2-benzisothiazolin-3-one (BIT), is a cornerstone of industrial preservation due to its broad-spectrum efficacy.[1][2] The benzothiazole chemical family, which includes this compound, also exhibits antimicrobial properties.[3][4] The selection of an appropriate biocide depends on a variety of factors including its efficacy against target microorganisms, compatibility with the material matrix, long-term stability, and regulatory acceptance.
This guide will delve into the performance verification of these two classes of compounds, providing a framework for their evaluation. While extensive data is available for BIT, specific public-domain performance data for this compound is limited. Therefore, this guide will use BIT as a well-documented benchmark for the isothiazolinone class and discuss the evaluation of benzothiazoles, illustrating the required testing protocols with representative data.
Mechanism of Action: A Tale of Two Rings
The antimicrobial efficacy of these compounds stems from their chemical structures, which are designed to interfere with essential microbial life processes.
-
Isothiazolinones (e.g., Benzisothiazolinone - BIT): The primary mechanism of action for isothiazolinones involves a rapid, two-step process.[5] The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic residues, particularly the thiol groups found in cysteine residues of microbial proteins and enzymes.[6] This leads to the disruption of critical metabolic pathways, such as respiration and energy production, ultimately resulting in cell death.[5] Some evidence also suggests that BIT can interact with microbial DNA, preventing replication.[5]
-
Benzothiazoles: The antimicrobial activity of benzothiazole derivatives is also linked to their heterocyclic structure. While the precise mechanism for this compound is not as extensively documented, related compounds are known to inhibit specific enzymes essential for microbial survival. Their lipophilic nature allows them to penetrate the microbial cell membrane, where they can interfere with various cellular processes.
Comparative Performance Analysis
A direct comparison of antimicrobial efficacy is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a range of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Benzisothiazolinone (BIT) against Common Industrial Spoilage Organisms
| Microorganism | Type | Benzisothiazolinone (BIT) MIC (ppm) |
| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative Bacteria | 50 - 150 |
| Escherichia coli (ATCC 8739) | Gram-negative Bacteria | 40 - 100 |
| Staphylococcus aureus (ATCC 6538) | Gram-positive Bacteria | 20 - 80 |
| Aspergillus niger (ATCC 16404) | Fungus (Mold) | 200 - 500 |
| Candida albicans (ATCC 10231) | Yeast | 100 - 300 |
Disclaimer: This table presents a typical range of MIC values for Benzisothiazolinone (BIT) compiled from various industry sources. Specific values can vary depending on the test method and strain. Publicly available, peer-reviewed MIC data for this compound is scarce; therefore, a direct comparison table is not provided to maintain scientific accuracy. Researchers should conduct their own side-by-side testing using the protocols outlined below to determine the efficacy of this compound for their specific applications.
Experimental Protocols for Performance Verification in Industrial Materials
The performance of an incorporated biocide is not solely dependent on its intrinsic antimicrobial activity but also on its interaction with the material matrix. Therefore, standardized tests on the final product are essential. The following are detailed methodologies for evaluating the antimicrobial performance of biocides in polymeric materials.
Quantitative Evaluation of Antimicrobial Activity in Polymeric Materials (ASTM E2180)
This method is designed to quantitatively evaluate the antimicrobial effectiveness of agents incorporated into hydrophobic or polymeric materials.[8]
Objective: To determine the percentage reduction of a microbial population on a treated plastic surface compared to an untreated surface.
Experimental Workflow:
Caption: ASTM E2180 Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation: Cut the test material (e.g., plastic containing this compound or BIT) and an untreated control material into identical shapes (e.g., 5 cm x 5 cm squares).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 6538) in a suitable broth. Adjust the concentration to approximately 1-5 x 10⁸ CFU/mL.
-
Agar Slurry Preparation: Prepare a sterile agar solution (e.g., 0.85% agar in saline). Cool to 45°C and inoculate with the microbial suspension to achieve a final concentration of 1-5 x 10⁵ CFU/mL.
-
Inoculation of Samples: Pipette a defined volume (e.g., 1.0 mL) of the inoculated agar slurry onto the surface of both the treated and untreated samples. Spread evenly.
-
Incubation: Place the samples in a humidified chamber to prevent drying and incubate at 35 ± 2°C for 24 hours.
-
Recovery of Microorganisms: After incubation, place each sample in a sterile container with a known volume of neutralizing broth. Agitate vigorously to recover the surviving microorganisms from the agar slurry.
-
Enumeration: Perform serial dilutions of the neutralizing broth and plate onto a suitable agar medium. Incubate the plates and then count the number of colony-forming units (CFUs).
-
Calculation: Calculate the percent reduction using the following formula: Percentage Reduction = ((C - T) / C) x 100 Where:
-
C = Average CFUs recovered from the untreated control samples.
-
T = Average CFUs recovered from the treated test samples.
-
Measurement of Antibacterial Activity on Plastic Surfaces (ISO 22196)
This international standard specifies a method for evaluating the antibacterial activity of treated plastic surfaces.[9][10]
Objective: To quantify the antibacterial effectiveness of a plastic surface over a 24-hour period.
Experimental Workflow:
Caption: ISO 22196 Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation: Prepare at least three replicates of the antibacterial-treated plastic and an untreated control plastic, each measuring 50 mm x 50 mm.
-
Inoculum Preparation: Prepare a bacterial suspension of E. coli ATCC 8739 or S. aureus ATCC 6538, diluted to a concentration of 5 x 10⁵ to 1 x 10⁶ cells/mL.
-
Inoculation: Pipette 0.4 mL of the bacterial suspension onto the center of each test specimen.
-
Covering: Cover the inoculum with a sterile 40 mm x 40 mm piece of film, pressing down gently to spread the liquid.
-
Incubation: Place the specimens in a petri dish with a moist environment (relative humidity >90%) and incubate at 35°C for 24 hours.
-
Recovery: After incubation, lift the film and the specimen and rinse both with a known volume of neutralizing broth to recover the bacteria.
-
Enumeration: Perform serial dilutions and plate the recovery solution to determine the number of viable bacteria (CFU).
-
Calculation of Antibacterial Activity (R): R = (Ut - U0) - (At - U0) = Ut - At Where:
-
U0 = Average of the common logarithm of the number of viable bacteria on the untreated specimens immediately after inoculation.
-
Ut = Average of the common logarithm of the number of viable bacteria on the untreated specimens after 24 hours.
-
At = Average of the common logarithm of the number of viable bacteria on the treated specimens after 24 hours. An antibacterial activity value (R) of ≥ 2.0 is considered effective.
-
Conclusion and Future Directions
The performance verification of biocides like this compound and its alternatives is a multi-faceted process that requires both an understanding of their intrinsic antimicrobial properties and their behavior within a specific material matrix. Benzisothiazolinone (BIT) serves as a robust and well-documented benchmark in the field of industrial biocides.
While direct comparative data for this compound is not as readily available, the standardized methodologies of ASTM E2180 and ISO 22196 provide a clear and reliable framework for its evaluation. Researchers and formulation scientists are strongly encouraged to utilize these methods to generate their own comparative data to determine the suitability of this compound for their specific applications.
Future research should focus on generating and publishing peer-reviewed data on the antimicrobial spectrum and efficacy of this compound and other benzothiazole derivatives. This will enable a more direct and public comparison with established biocides and facilitate the development of novel and effective antimicrobial materials.
References
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ASTM E2180-18, Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials, ASTM International, West Conshohocken, PA, 2018, [Link][8]
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Situ Biosciences. ASTM G22 – Antibacterial Test. [Link]
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Mishra, P. et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]
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Microbe Investigations. Antimicrobial plastic testing: ISO 22196 and ASTM E2180. (2024). [Link][3]
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Microbe Investigations. ISO 846: A Comprehensive Guide for Polymer Manufacturers. (2024). [Link][11]
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Al-Bishri, W. et al. (2021). On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications. MDPI. [Link][12]
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Infinita Lab. Antimicrobial Efficacy Testing ASTM E2180. [Link][13]
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Microbe Investigations. ISO 22196 Testing for Plastics: Ensuring Antibacterial Efficacy. (2024). [Link][9]
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HygCen Germany. EN ISO 22196 - Measurement of antibacterial activity. [Link][10]
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AntibacMax. How Are Antimicrobial Polymers Developed and Measured? (2025). [Link]
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Song, M. K. et al. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). PubMed. [Link][14]
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Silva, V. et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed. [Link][15]
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Mohanan, M. et al. (2017). Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. PubMed. [Link][16]
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Puracy. What is Benzisothiazolinone & How It's Made. (2023). [Link]
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Pagin, A. et al. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. PubMed. [Link][4]
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Bal, A. et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link][7]
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Ataman Kimya. 1,2 BENZISOTHIAZOLIN 20% (BIT 20%). [Link][17]
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A Comparative Guide to the Synthesis of Benzothiazole Scaffolds: Benchmarking Efficiency for Precursors of 2,2'-Bibenzothiazoline and Related Compounds
Introduction: The Benzothiazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the benzothiazole ring system stands out as a "privileged structure."[1] This bicyclic scaffold, formed by the fusion of benzene and thiazole rings, is a cornerstone in the development of a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Beyond medicine, derivatives like 2,2'-dithiobis(benzothiazole), an oxidized precursor to 2,2'-Bibenzothiazoline, are indispensable as primary accelerators in rubber vulcanization, highlighting their industrial significance.[5][6]
Given the importance of this scaffold, the efficiency of its synthesis is a critical parameter for researchers in drug discovery and chemical development. The selection of a synthetic route is often a strategic decision, balancing factors such as reaction time, yield, substrate scope, cost, and the overall environmental impact ("greenness") of the process.[2][7]
This guide provides an in-depth, comparative analysis of the most common and effective methods for synthesizing the benzothiazole core, the essential precursor to this compound and its analogs. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will benchmark key methods with quantitative data, provide detailed experimental protocols for reproducible results, and visualize reaction pathways to enhance understanding.
Core Synthetic Strategies for the Benzothiazole Nucleus
The majority of modern benzothiazole syntheses rely on the versatile precursor, 2-aminothiophenol. The primary strategic choice involves its condensation partner, which largely dictates the substituent at the C2 position of the resulting heterocycle.
Strategy 1: Condensation of 2-Aminothiophenol with Aldehydes and Ketones
This is arguably the most direct and widely employed route for accessing 2-substituted benzothiazoles.[1] The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. The choice of catalyst and reaction conditions is paramount for achieving high efficiency.
-
Classical vs. Modern Catalysis: While traditional methods may use strong acids, contemporary approaches favor greener and more efficient catalysts. For instance, a mixture of H₂O₂/HCl in ethanol at room temperature provides excellent yields in just one hour.[7] Heterogeneous catalysts like SnP₂O₇ are highly effective, offering high yields (87–95%) in very short reaction times (8–35 minutes) and the significant advantage of being reusable for at least five cycles without loss of activity.[7]
-
Microwave-Assisted Green Synthesis: A particularly eco-friendly approach involves the microwave-assisted condensation of 2-aminothiophenol and various aryl aldehydes using Acacia concinna as a biocatalyst.[7][8] This solvent-free method dramatically reduces reaction times and improves yields compared to conventional heating, aligning with the principles of green chemistry.[7]
The causality here is clear: moving from homogenous, harsh catalysts to reusable heterogeneous catalysts or solvent-free microwave conditions not only improves the environmental profile but often enhances reaction kinetics and simplifies product purification.
Strategy 2: Condensation of 2-Aminothiophenol with Carboxylic Acids and Derivatives
This strategy provides an alternative pathway to 2-substituted benzothiazoles. A notable example is the one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine.[7][8] This solvent-free method is exceptionally rapid (10 minutes) and cost-effective, offering a significant advantage over older methods that require reagents like polyphosphoric acid and microwave synthesis, which can be more expensive and generate more waste.[8] The choice of molecular iodine is strategic; it is inexpensive, non-selective, and effective under solvent-free conditions, making the protocol robust and scalable.[8]
Strategy 3: Synthesis of 2,2'-Dithiobis(benzothiazole) via Oxidative Dimerization
The direct synthesis of the this compound scaffold's immediate oxidized precursor, 2,2'-dithiobis(benzothiazole), is of great industrial importance. A highly efficient and virtually pollution-free method involves the oxidation of 2-mercaptobenzothiazole.[6]
This process utilizes bromate salts, specifically potassium bromate (KBrO₃), as the oxidant within an acidified aqueous medium (pH < 3.7). The reaction is typically conducted at temperatures between 40-80°C. This method is a self-validating system; the reaction's completion is easily monitored, and it produces high yields (80-100%) of pure product, avoiding the formation of sodium sulfate byproducts that plague older industrial processes.[6] This represents a significant advancement in producing this key compound with minimal environmental discharge.
Quantitative Performance Comparison of Benzothiazole Synthesis Methods
To facilitate method selection, the following table summarizes the performance of the discussed synthetic strategies. The data, compiled from various studies, provides a clear, head-to-head comparison to inform your experimental design.
| Method/Strategy | Key Reactants | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Rationale |
| Aldehyde Condensation | 2-Aminothiophenol, Aromatic Aldehyde | SnP₂O₇ (heterogeneous catalyst) | 8–35 min | 87–95% | Excellent yield, very short time, reusable catalyst reduces cost and waste.[7] |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aryl Aldehyde | Acacia concinna (biocatalyst), Microwave | < 10 min | High | Eco-friendly (solvent-free), rapid, high throughput potential.[7][8] |
| Carboxylic Acid Condensation | 2-Aminothiophenol, Benzoic Acid | Molecular Iodine (I₂), Solvent-free | ~10 min | Excellent | Low cost, minimal waste, simple procedure, avoids harsh acids.[8] |
| Oxidative Dimerization | 2-Mercaptobenzothiazole | KBrO₃, Acidified H₂O (pH < 3.7) | Not specified | 80–100% | High purity, pollution-free, avoids salt byproducts, industrially relevant.[6] |
Visualizing the Synthesis: Workflows and Mechanisms
Understanding the flow of a synthesis and the underlying reaction mechanism is crucial for troubleshooting and optimization. The following diagrams, rendered in DOT language, illustrate these critical aspects.
Caption: General experimental workflow for synthesizing benzothiazole derivatives.
Caption: Reaction pathway for benzothiazole synthesis via condensation.[2]
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following protocols are detailed to ensure they can be followed precisely.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-Benzothiazole
This protocol is adapted from methodologies utilizing biocatalysts and microwave irradiation for a green and efficient synthesis.[7][8]
Rationale: This method is chosen for its exceptional speed, high yield, and adherence to green chemistry principles (solvent-free). It is ideal for rapid library synthesis in a drug discovery context.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Acacia concinna powder (as biocatalyst, 0.1 g)
-
Microwave synthesizer
-
Ethanol (for recrystallization)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Reactant Preparation: In a 10 mL microwave-safe vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and Acacia concinna powder (0.1 g).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power level (e.g., 300 W) for 3-5 minutes.
-
Causality Note: Microwave energy directly excites the polar molecules, leading to rapid, uniform heating and dramatically accelerating the reaction rate compared to conventional oil bath heating.
-
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Monitor the reaction's completion by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Product Isolation: Upon completion, add ethyl acetate to the crude mixture and filter to remove the catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting solid by recrystallization from ethanol to yield the pure 2-aryl-benzothiazole product.
Protocol 2: Synthesis of 2,2'-Dithiobis(benzothiazole)
This protocol is based on the highly efficient oxidative dimerization method.[6]
Rationale: This method is selected for its high yield, purity of the final product, and environmentally friendly process, which avoids the creation of polluting byproducts common in older industrial methods.
Materials:
-
2-Mercaptobenzothiazole (1.0 mol)
-
Potassium Bromate (KBrO₃)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Medium Preparation: In a suitable reaction vessel, prepare an acidified aqueous solution of potassium bromate. The amount of KBrO₃ should be stoichiometrically calculated based on the amount of 2-mercaptobenzothiazole. Add sulfuric acid to adjust the pH to be less than 3.7.
-
Causality Note: The acidic medium is crucial for activating the bromate salt to act as an effective oxidizing agent for the thiol groups.
-
-
Reactant Addition: Heat the solution to between 40-80°C. Slowly add the 2-mercaptobenzothiazole to the heated, acidified oxidant solution with continuous stirring.
-
Reaction Execution: Maintain the reaction temperature and stirring for a sufficient period to ensure complete oxidation and dimerization. The product, 2,2'-dithiobis(benzothiazole), will precipitate out of the aqueous solution as it is formed.
-
Product Isolation: Once the reaction is complete, cool the mixture. Filter the precipitate from the reaction medium.
-
Purification: Wash the collected solid thoroughly with water to remove any residual acid and salts. Dry the product under vacuum. The resulting 2,2'-dithiobis(benzothiazole) is typically of high purity (80-100%) and may not require further purification.
Conclusion
The synthesis of the benzothiazole scaffold, a vital precursor for compounds like this compound, offers a rich field of methodological choices. As we have demonstrated, modern synthetic chemistry provides numerous avenues to this privileged structure, with significant advancements in efficiency, yield, and environmental sustainability.
For rapid synthesis and high throughput, microwave-assisted, solvent-free methods are unparalleled. For cost-effective, green, and scalable production, methods employing catalysts like molecular iodine or reusable heterogeneous systems present compelling advantages.[7][8] Finally, for specific industrial targets such as 2,2'-dithiobis(benzothiazole), dedicated oxidative methods deliver high purity and yield with minimal environmental impact.[6] The optimal choice is ultimately dictated by the specific goals of the researcher, balancing the need for speed, scale, cost, and sustainability.
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- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION.
- Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC - NIH.
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- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents | Request PDF.
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Comparative study of the anticancer properties of various benzothiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] Extensive research has underscored the potential of substituted benzothiazoles as effective anticancer agents against a wide array of cancer cell lines.[1][2] This guide offers an in-depth comparative analysis of the anticancer properties of various benzothiazole derivatives, focusing on structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
The Benzothiazole Scaffold: A Privileged Structure in Oncology
The versatility of the benzothiazole nucleus allows for chemical modifications at various positions, leading to a wide range of derivatives with distinct pharmacological profiles.[3] The anticancer efficacy of these compounds is profoundly influenced by the nature and placement of functional groups on the benzothiazole core and any appended rings.[1] This adaptability has made the benzothiazole scaffold a "privileged structure" in the design of novel anticancer therapeutics.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of benzothiazole derivatives has been extensively evaluated across numerous human cancer cell lines. The following tables summarize the in vitro activity, represented by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, of several key classes of benzothiazole derivatives.
Table 1: 2-Aryl and Substituted Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [1] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [1] | |
| Pyrimidine-based | Substituted pyrimidine containing benzothiazole | Lung, Breast, Renal Cancer Cell Lines | Excellent Growth Inhibition | [4][5] |
| Benzamide-based | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [4][5] |
| Substituted chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8 | [4][5] | |
| Dichlorophenyl-chlorobenzothiazole | Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | 0.0718 | [4] |
Table 2: Thiazolidine and Semicarbazone-Containing Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazolidine-based | 2-(Benzothiazol-2-ylthio)-N'-(...)-acetohydrazide (4a) | C6 (Glioma) | 30 | |
| 2-(Benzothiazol-2-ylthio)-N'-(...)-acetohydrazide (4d) | C6 (Glioma) | 30 | ||
| Oxothiazolidine-based | Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical) | 9.76 | [4][5] |
| Thioxothiazolidine acetamide | Substituted thioxothiazolidine acetamide benzothiazole | Various | Promising Activity | [4] |
| Semicarbazone-based | Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4][5] | |
| H460 (Lung) | 0.29 | [4][5] | ||
| A549 (Lung) | 0.84 | [4][5] | ||
| MDA-MB-231 (Breast) | 0.88 | [4][5] |
Mechanisms of Anticancer Action
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.[2] Common mechanisms include the induction of apoptosis, inhibition of protein kinases, and interference with DNA integrity.[6][7]
Induction of Apoptosis
A primary mechanism by which many benzothiazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[8] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some derivatives have been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[9]
Below is a simplified representation of a signaling pathway illustrating the induction of apoptosis by certain benzothiazole derivatives.
Caption: A simplified signaling pathway for apoptosis induction by some benzothiazole derivatives.
Kinase Inhibition
Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] These include tyrosine kinases and cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle progression and proliferation.[10]
Experimental Protocols for Evaluation
The assessment of the anticancer properties of novel benzothiazole derivatives follows a standardized workflow, beginning with synthesis and characterization, followed by in vitro screening for cytotoxicity and mechanistic studies.
Caption: General workflow for the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve these crystals.[1]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.[1]
Conclusion
The benzothiazole scaffold is a highly versatile platform for the development of novel anticancer agents.[1] The therapeutic potential of these compounds is intricately linked to their substitution patterns, which dictate their potency and mechanism of action.[1] Structure-activity relationship studies have shown that the introduction of moieties such as fluoro, methoxy, and various heterocyclic rings can significantly enhance cytotoxic activity.[1] Continued exploration of novel benzothiazole derivatives, coupled with detailed mechanistic studies, holds great promise for the future of cancer chemotherapy.[6]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, Z. A. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(19), 6649. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2'-Bibenzothiazoline and its Associated Waste
This guide provides an in-depth operational and safety framework for the proper handling and disposal of 2,2'-Bibenzothiazoline. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The following procedures are designed to provide a clear, logical, and scientifically grounded methodology for managing waste streams containing this compound, ensuring the protection of personnel and compliance with regulatory standards.
Core Principles: Hazard Identification and Risk Mitigation
While comprehensive toxicological data for this compound specifically is not extensively documented, its structural class—benzothiazoles—necessitates a cautious approach. Compounds in this family, such as 1,2-Benzisothiazolin-3-one, are known to be potent skin sensitizers, cause serious eye irritation or damage, and can be harmful if swallowed or inhaled.[1][2][3] Furthermore, many benzothiazole derivatives are classified as very toxic to aquatic life with long-lasting effects.[1][3]
Therefore, the foundational principle of our disposal plan is precautionary containment . All waste generated, whether neat compound, contaminated labware, or solutions, must be treated as hazardous until proven otherwise by a certified waste management partner. The causality is clear: improper disposal risks dermal, ocular, and respiratory exposure to laboratory personnel and can introduce a persistent, ecotoxic substance into the environment.[1][4][5]
Personnel Protection: Your First Line of Defense
Before handling this compound or its waste, a thorough risk assessment must be conducted. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact, which can cause irritation and allergic reactions.[2][6] Use proper glove removal technique to avoid self-contamination. |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, which can cause serious eye damage.[1][2] |
| Body Protection | A lab coat, buttoned fully. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace.[1][6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or aerosols, which may be harmful.[1][7] |
Waste Management Workflow: From Benchtop to Final Disposal
The following workflow provides a systematic approach to ensure all waste streams are handled safely and in compliance with hazardous waste regulations.[8][9][10]
Step 1: Waste Segregation and Collection
-
Do Not Mix Wastes : Never mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical wastes to prevent unintended reactions and ensure proper disposal routing.
-
Designated Waste Container : Collect all solid and liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[8][9] The container must be in good condition, leak-proof, and have a tightly sealing lid.[9]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "contaminated gloves and wipes," "aqueous solution").[10] Note the accumulation start date.
Step 2: Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow this protocol immediately.[11][12][13][14]
-
Alert and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[11][12]
-
Assess and Protect : Ensure you are wearing the appropriate PPE (see table above) before approaching the spill.
-
Containment : For liquid spills, cover with an inert absorbent material like sand, clay, or a commercial sorbent.[2][6] Work from the outside of the spill inward to prevent spreading.[11][12]
-
Collection : Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[1] Use non-sparking tools if the compound is in a flammable solvent.[7]
-
Decontamination : Clean the spill area thoroughly. Wipe the surface with an appropriate solvent or detergent solution, followed by water.[12] All cleaning materials (wipes, paper towels) must be disposed of in the hazardous waste container.[12][14]
-
Ventilation : Ensure the area is well-ventilated throughout the cleanup process.
Final Disposal Protocol
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal contractor.[1] Laboratory personnel should never attempt to dispose of this chemical via standard drains or as regular trash.[6][15]
-
Regulatory Framework : The disposal will be governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17][18] This material will likely be classified based on its characteristics (e.g., toxicity) and assigned a specific EPA hazardous waste code.[8][16][19][20]
-
Engage Professionals : Your institution's Environmental Health & Safety (EHS) office is your primary resource. They will coordinate with a certified hazardous waste management company for pickup, transport, and final disposal.
-
Method of Disposal : The most common and effective method for organic compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[1] This process ensures complete destruction of the chemical, preventing its release into the environment. Landfilling may be an option only after the waste has been appropriately treated and stabilized, a determination made by the disposal facility.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the lifecycle of this compound waste within the laboratory.
Caption: Decision workflow for handling and disposing of this compound waste.
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. sqrc.unimas.my [sqrc.unimas.my]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. mun.ca [mun.ca]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. buyat.ppg.com [buyat.ppg.com]
- 16. pwaste.com [pwaste.com]
- 17. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. wku.edu [wku.edu]
A Guide to Personal Protective Equipment for Handling 2,2'-Bibenzothiazoline and Compounds with Limited Safety Data
The Criticality of the Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety, providing detailed information on a substance's hazards, handling, storage, and emergency procedures.[1][2] When a manufacturer-specific SDS for a compound like 2,2'-Bibenzothiazoline is not available, a heightened level of caution is required. Under no circumstances should the absence of an SDS be interpreted as an indication of low hazard. Instead, it necessitates a thorough and conservative risk assessment.
Risk Assessment for Chemicals with Limited Data
When faced with a compound with an incomplete safety profile, a systematic risk assessment is paramount.[1][2][3] This process involves identifying potential hazards based on available information and then implementing control measures to minimize risk.[3][4]
Key Steps in the Risk Assessment Process:
-
Information Gathering:
-
Chemical Structure Analysis: Examine the chemical structure of this compound. The presence of benzothiazole moieties suggests potential hazards associated with this class of compounds. Related compounds, such as benzothiazole and its derivatives, have been shown to be toxic if swallowed or in contact with skin, and can cause serious eye irritation.[5][6][7][8][9]
-
Consult Reputable Databases: Check chemical databases for any available toxicological or physical-chemical data, even if a full SDS is not present.
-
Assume High Toxicity: In the absence of comprehensive data, it is prudent to assume the chemical is highly toxic.[10][11]
-
-
Hazard Identification:
-
Based on the precautionary principle, assume the substance may possess the following hazards commonly associated with related benzothiazole compounds:
-
-
Exposure Assessment:
-
Evaluate the planned experimental procedure to identify potential routes of exposure (inhalation, dermal, ingestion, eye contact).[1]
-
Consider the quantity of the substance being used, the duration of the handling, and the potential for aerosol or dust generation.
-
-
Control Measures:
-
Based on the assessment, select appropriate control measures, with an emphasis on the hierarchy of controls:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[14][15]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling the compound. Ensure all personnel are trained on the potential risks and the required safety procedures.
-
Personal Protective Equipment (PPE): This is the last line of defense and must be selected to address all potential routes of exposure.
-
-
The following diagram illustrates the workflow for conducting a risk assessment when a specific SDS is unavailable.
Caption: Risk assessment workflow for handling chemicals with limited safety data.
Personal Protective Equipment (PPE) Selection
Based on the precautionary risk assessment, the following PPE is essential for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves (double-gloving recommended) | Provides protection against a broad range of chemicals. Double-gloving is a best practice when handling compounds of unknown dermal toxicity and permeability. Always inspect gloves for tears or holes before use.[15] |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[10] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical penetration should be worn. Ensure it is fully buttoned with the sleeves rolled down. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or higher) | To be used if there is a risk of generating dust or aerosols. The specific type of respirator should be determined by a formal risk assessment and may require fit testing and inclusion in a respiratory protection program.[15] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects. Sandals or perforated shoes are not permitted in a laboratory setting.[10][15] |
Step-by-Step Operational and Disposal Plan
A. Pre-Handling Preparations:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize the need to move in and out of the designated area.
-
Review the SOP: All personnel involved must read and understand the specific SOP for handling this compound.
B. Donning PPE:
The following sequence should be followed when putting on PPE:
Caption: Recommended PPE donning sequence.
C. Handling Procedure:
-
Work Within the Fume Hood: Keep the sash at the lowest possible height while still allowing for comfortable work.
-
Avoid Contamination: Use care to prevent the spread of the chemical. If gloves become contaminated, remove and replace them immediately, following the proper doffing procedure.
-
Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed.
D. Post-Handling Decontamination:
-
Decontaminate Surfaces: All surfaces and equipment in the fume hood that may have come into contact with the chemical should be decontaminated with an appropriate solvent.
-
Dispose of Waste: All disposable materials, including contaminated wipes, gloves, and pipette tips, must be disposed of as hazardous waste.
E. Doffing PPE:
To prevent cross-contamination, remove PPE in the following order:
Sources
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. icheme.org [icheme.org]
- 4. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. General Chemical Safety Guidelines [blink.ucsd.edu]
- 12. aeb-group.com [aeb-group.com]
- 13. echa.europa.eu [echa.europa.eu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
